molecular formula C14H21NO B3048625 4-(3-Phenylpropyl)piperidin-4-ol CAS No. 177172-37-1

4-(3-Phenylpropyl)piperidin-4-ol

Cat. No.: B3048625
CAS No.: 177172-37-1
M. Wt: 219.32 g/mol
InChI Key: MRKWQCUGCSVVFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Phenylpropyl)piperidin-4-ol is a piperidine-based chemical compound offered exclusively for research and development purposes. This structure is of significant interest in medicinal chemistry for the design and synthesis of novel bioactive molecules. Piperidine derivatives are prominent scaffolds in pharmaceuticals and are frequently investigated for their potential biological activities, which can include anti-inflammatory properties. Research into related compounds suggests that such structures may function by modulating the activity of key inflammatory mediators, such as prostaglandins and cytokines . As a versatile synthetic intermediate, this chemical can be utilized in various organic synthesis pathways, including the development of pyrimidine derivatives, which are a key class of nitrogen-containing heterocycles with a wide range of pharmacological applications . The compound is provided with a guaranteed high level of purity to ensure consistency and reliability in your experimental work. It is intended for use in laboratory settings only. This product is strictly for research use and is not intended for diagnostic or therapeutic applications or personal use. Please refer to the product's Safety Data Sheet (SDS) for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-phenylpropyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c16-14(9-11-15-12-10-14)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,15-16H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKWQCUGCSVVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CCCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40329040
Record name 4-(3-phenylpropyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177172-37-1
Record name 4-(3-phenylpropyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(3-Phenylpropyl)piperidin-4-ol: Chemical Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the 4-substituted piperidin-4-ol scaffold. This privileged pharmacophore is a cornerstone in the development of neuroactive agents, analgesics, and G-protein-coupled receptor (GPCR) modulators. Specifically, 4-(3-Phenylpropyl)piperidin-4-ol represents a highly versatile building block. The incorporation of a 3-phenylpropyl chain at the C4 position provides optimal lipophilicity and spatial flexibility, allowing the terminal phenyl ring to probe deep hydrophobic pockets within receptor targets.

This technical guide provides an in-depth analysis of the physicochemical properties, self-validating synthetic protocols, and pharmacological relevance of 4-(3-Phenylpropyl)piperidin-4-ol, designed to empower researchers and drug development professionals.

Structural Chemistry and Physicochemical Properties

The molecular architecture of 4-(3-Phenylpropyl)piperidin-4-ol features a basic secondary amine, a tertiary hydroxyl group, and a flexible, lipophilic 3-phenylpropyl tail. At physiological pH (~7.4), the piperidine nitrogen is predominantly protonated, enabling crucial electrostatic interactions (such as salt bridges) with conserved acidic residues in target proteins. The C4 hydroxyl group acts as a localized hydrogen bond donor/acceptor, while the alkyl-aryl tail drives hydrophobic burial.

Table 1: Quantitative Physicochemical Data
PropertyValueScientific Implication
Chemical Name 4-(3-Phenylpropyl)piperidin-4-olStandard IUPAC nomenclature.
Molecular Formula C₁₄H₂₁NOCore composition for mass spectrometry.
Molecular Weight 219.33 g/mol Highly ligand-efficient; leaves room for N-derivatization without exceeding Lipinski's Rule of 5.
Hydrogen Bond Donors 2 (O-H, N-H)Facilitates target engagement via H-bonding networks.
Hydrogen Bond Acceptors 2 (O, N)Enhances aqueous solubility relative to the des-hydroxy analog.
Estimated LogP ~2.8 - 3.2Optimal lipophilicity for blood-brain barrier (BBB) penetration in CNS drug design.

Synthetic Methodology: The Grignard Approach

Direct addition of a Grignard reagent to an unprotected 4-piperidone is synthetically unviable; the acidic proton of the secondary amine will rapidly quench the organomagnesium reagent, leading to poor yields and reagent waste. Therefore, N-benzyl protection is a mandatory prerequisite [1, 3]. The benzyl group is robust against strongly nucleophilic Grignard conditions and can be cleanly removed via catalytic hydrogenation.

Workflow Visualization

Synthesis A 1-Benzylpiperidin-4-one (Starting Material) C 1-Benzyl-4-(3-phenylpropyl) piperidin-4-ol (Intermediate) A->C THF, 0°C to RT Nucleophilic Addition B 3-Phenylpropylmagnesium bromide (Grignard Reagent) B->C D 4-(3-Phenylpropyl) piperidin-4-ol (Target Compound) C->D H2, Pd/C Debenzylation

Synthetic workflow for 4-(3-Phenylpropyl)piperidin-4-ol via Grignard addition and debenzylation.

Protocol 1: Synthesis of 1-Benzyl-4-(3-phenylpropyl)piperidin-4-ol

Objective: Execute a nucleophilic addition while preventing enolization of the ketone.

  • Preparation: Flame-dry a multi-neck round-bottom flask under an inert argon atmosphere to exclude moisture, which would prematurely quench the Grignard reagent.

  • Reagent Addition: Dissolve 1-benzylpiperidin-4-one (1.0 equiv) in anhydrous Tetrahydrofuran (THF). Cool the solution to 0°C using an ice bath. Causality: Low temperatures suppress the competing enolization of the piperidone, maximizing the yield of the 1,2-addition product.

  • Grignard Introduction: Add 3-phenylpropylmagnesium bromide (1.2 equiv, typically a 1M solution in THF) dropwise over 30 minutes.

  • Reaction Maturation: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH₄Cl. Causality: A mild acid like NH₄Cl is used instead of strong acids (like HCl) to prevent the acid-catalyzed dehydration of the newly formed tertiary alcohol. Extract with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation: Confirm reaction completion via FTIR (disappearance of the sharp C=O stretch at ~1710 cm⁻¹ and appearance of a broad O-H stretch at ~3300 cm⁻¹).

Protocol 2: Catalytic Debenzylation

Objective: Cleave the N-benzyl protecting group to liberate the secondary amine.

  • Setup: Dissolve the intermediate from Protocol 1 in HPLC-grade Methanol. Add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w).

  • Atmosphere Exchange: Purge the reaction vessel with Nitrogen gas three times, followed by Hydrogen gas three times. Causality: Strict purging prevents the ignition of methanolic vapors by the pyrophoric Pd/C catalyst in the presence of oxygen.

  • Hydrogenation: Stir the suspension vigorously under a Hydrogen balloon (1 atm) at room temperature for 12-16 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C. Wash the Celite pad thoroughly with Methanol. Causality: Celite prevents the fine Pd/C particulates from passing through standard filter paper, ensuring a metal-free final product.

  • Self-Validation: Analyze the crude product via LC-MS. Successful debenzylation is confirmed by a mass shift of -90 Da (loss of the benzyl moiety) and the disappearance of the benzylic CH₂ singlet (~3.5 ppm) in the ¹H-NMR spectrum.

Chemical Reactivity and Derivatization

Once synthesized, the 4-(3-Phenylpropyl)piperidin-4-ol scaffold offers two primary vectors for late-stage functionalization [2]:

  • Dehydration to Tetrahydropyridines: The tertiary alcohol can be dehydrated using the Burgess reagent or strong acidic conditions (e.g., refluxing in 6M HCl) to yield 4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine. This introduces a double bond that can be subjected to epoxidation, dihydroxylation, or cross-coupling reactions.

  • N-Alkylation/Reductive Amination: The liberated secondary amine is a potent nucleophile. It can be reacted with various alkyl halides or aldehydes to generate diverse libraries of tertiary amines, a critical step in Structure-Activity Relationship (SAR) campaigns.

Pharmacological Relevance in Drug Discovery

The 4-substituted piperidine motif is ubiquitous in neuropharmacology. The structural geometry of 4-(3-Phenylpropyl)piperidin-4-ol makes it an ideal starting point for designing ligands targeting GPCRs, particularly Dopamine (D2/D3), Serotonin (5-HT), and Sigma receptors[1, 2].

Mechanistic Pathway

When a derivatized 4-(3-Phenylpropyl)piperidin-4-ol ligand binds to a GPCR, the protonated piperidine nitrogen forms a salt bridge with a conserved Aspartate residue in transmembrane helix 3 (TM3). Concurrently, the 3-phenylpropyl chain extends into the hydrophobic auxiliary pocket, stabilizing the receptor in a specific conformational state.

Signaling Ligand 4-(3-Phenylpropyl)piperidin-4-ol Derivative GPCR GPCR Target (e.g., Dopamine/Sigma Receptor) Ligand->GPCR Hydrophobic & H-Bonding Interactions G_protein G-Protein Activation (Gα, Gβγ dissociation) GPCR->G_protein Conformational Shift Effector Effector Enzymes (Adenylyl Cyclase / PLC) G_protein->Effector Signal Transduction Response Cellular Response (Neuromodulation) Effector->Response Secondary Messengers (cAMP/Ca2+)

GPCR modulation pathway triggered by 4-substituted piperidin-4-ol derivatives.

This precise molecular recognition prevents the binding of endogenous ligands or alters the recruitment of intracellular effectors (like β-arrestin vs. G-proteins), allowing researchers to develop biased agonists or potent antagonists with reduced off-target side effects.

Conclusion

4-(3-Phenylpropyl)piperidin-4-ol is far more than a simple chemical intermediate; it is a meticulously engineered scaffold designed to interface with complex biological systems. By employing rigorous, self-validating synthetic protocols—such as the protected Grignard addition and controlled debenzylation—researchers can reliably access this compound. Its unique physicochemical profile and dual-reactivity vectors make it an indispensable asset in the ongoing pursuit of novel, highly selective therapeutics.

References

  • Al-Hazmi, G. H., et al. "Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity." Polish Journal of Chemical Technology, 2024. Available at:[Link]

  • Poindexter, G. S., et al. "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds." National Institutes of Health (PMC), 2018. Available at:[Link]

  • "Enantioselective Synthesis of Bioactive Molecule and Development of Synthetic Methodologies Involving Formation of C-C, C-N Bond." CSIR-National Chemical Laboratory, 2020. Available at:[Link]

The Definitive Guide to the Structural Elucidaion of 4-(3-Phenylpropyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Discovery

Authored by: A Senior Application Scientist

Introduction: Unveiling the Molecular Architecture

In the landscape of modern drug discovery, piperidine derivatives are a cornerstone, forming the structural basis of numerous therapeutic agents.[1] Their conformational flexibility and ability to interact with a wide range of biological targets make them privileged scaffolds in medicinal chemistry. The precise structural characterization of novel piperidine-containing molecules is a critical prerequisite for understanding their structure-activity relationships (SAR) and ensuring their potential as drug candidates.[2][3] This in-depth guide provides a comprehensive, field-proven framework for the complete structure elucidation of a novel compound, 4-(3-Phenylpropyl)piperidin-4-ol.

This document moves beyond a simple recitation of analytical techniques. Instead, it offers a strategic and logical workflow, explaining the "why" behind each experimental choice. As we navigate the process of piecing together the molecular puzzle of 4-(3-Phenylpropyl)piperidin-4-ol, we will delve into the interpretation of spectroscopic data, the rationale for selecting specific experiments, and the corroborative power of combining multiple analytical techniques. This guide is designed for researchers, scientists, and drug development professionals who require a robust and validated approach to chemical structure determination.

The Elucidation Workflow: A Multi-faceted Approach

The definitive determination of a chemical structure is not a linear process but rather an iterative and synergistic one. Our approach to elucidating the structure of 4-(3-Phenylpropyl)piperidin-4-ol will be built upon a foundation of modern analytical techniques, each providing a unique piece of the structural puzzle. The overall strategy is to first determine the molecular formula and then to piece together the connectivity of the atoms through a combination of spectroscopic methods, culminating in the confirmation of the three-dimensional arrangement.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization cluster_nmr NMR Spectroscopy cluster_confirmation Structural Confirmation synthesis Proposed Synthesis of 4-(3-Phenylpropyl)piperidin-4-ol ms Mass Spectrometry (MS) - Molecular Formula - Fragmentation Pattern synthesis->ms Sample ir Infrared (IR) Spectroscopy - Functional Group Analysis synthesis->ir Sample nmr_1d 1D NMR (¹H, ¹³C, DEPT) - Chemical Environment - Carbon Types ms->nmr_1d Molecular Formula ir->nmr_1d Functional Groups nmr_2d 2D NMR (COSY, HSQC, HMBC) - Atom Connectivity nmr_1d->nmr_2d Proton & Carbon Signals final_structure Final Structure of 4-(3-Phenylpropyl)piperidin-4-ol nmr_1d->final_structure Signal Assignments nmr_2d->final_structure Connectivity Map xray X-ray Crystallography (Optional, Definitive 3D Structure) final_structure->xray For Absolute Confirmation

Caption: A logical workflow for the structure elucidation of 4-(3-Phenylpropyl)piperidin-4-ol.

Part 1: Foundational Analysis - What Are We Working With?

Before delving into the intricate details of atomic connectivity, we must first establish the fundamental properties of our compound: its molecular formula and the functional groups it contains.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the initial and arguably most crucial step, as it provides the molecular weight and, with high-resolution instruments, the elemental composition of the molecule.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Technique: Electrospray Ionization (ESI) is the preferred method for this class of compounds due to its soft ionization nature, which typically yields the protonated molecule [M+H]⁺ with minimal fragmentation.[4]

  • Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended for its high mass accuracy.

  • Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.

  • Analysis: The instrument will be calibrated, and the sample will be introduced via direct infusion or liquid chromatography. The accurate mass of the [M+H]⁺ ion will be determined.

Predicted Results and Interpretation

For 4-(3-Phenylpropyl)piperidin-4-ol (C₁₄H₂₁NO), the expected monoisotopic mass is 219.1623 g/mol . The HRMS analysis should yield a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 220.1696. The instrument's software can then be used to calculate the most likely elemental composition, which should confirm the molecular formula of C₁₄H₂₂NO⁺ for the protonated species.

Tandem Mass Spectrometry (MS/MS) for Structural Clues

By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can induce fragmentation and gain initial insights into the molecule's structure. The fragmentation of piperidine derivatives is well-documented and often involves characteristic losses.[2]

Predicted Fragmentation Pattern:

  • Loss of Water (-18 Da): The presence of the tertiary alcohol makes the loss of a water molecule a highly probable fragmentation pathway, leading to a significant fragment ion at m/z 202.1596.

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common fragmentation route for cyclic amines.[4] This could lead to the loss of the phenylpropyl side chain or ring-opening fragmentation.

  • Benzylic Cleavage: Fragmentation at the benzylic position of the phenylpropyl side chain could result in a tropylium ion at m/z 91.

Predicted Fragment Ion (m/z) Proposed Structure/Loss
220.1696[M+H]⁺
202.1596[M+H - H₂O]⁺
129.1121Cleavage of the bond between the piperidine ring and the side chain
91.0542Tropylium ion from the phenylpropyl side chain
Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Technique: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Analysis: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectrum and Interpretation

The IR spectrum of 4-(3-Phenylpropyl)piperidin-4-ol is expected to show characteristic absorption bands confirming the presence of the key functional groups.[5][6]

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3400-3200 (broad)O-H stretchTertiary Alcohol
3350-3310 (weak to medium)N-H stretchSecondary Amine
3100-3000Aromatic C-H stretchPhenyl Ring
2950-2850Aliphatic C-H stretchPiperidine and Propyl Chain
1600, 1495, 1450C=C stretchPhenyl Ring
1250-1020C-N stretchAliphatic Amine
1150-1050C-O stretchTertiary Alcohol

The broad O-H stretch is characteristic of an alcohol, while the N-H stretch confirms the secondary amine of the piperidine ring. The presence of both aromatic and aliphatic C-H stretches further supports the proposed structure.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Assembling the Pieces

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[7] A combination of 1D and 2D NMR experiments will allow us to map out the complete carbon skeleton and the placement of all protons.

Experimental Protocol: NMR Analysis

  • Solvent: Deuterated chloroform (CDCl₃) is a good starting point. If solubility is an issue or if proton exchange needs to be suppressed, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used.

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer)

    • COSY (Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

    • HMBC (Heteronuclear Multiple Bond Correlation)

1D NMR: ¹H, ¹³C, and DEPT-135

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum will provide information on the chemical environment and number of different types of protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.30-7.15m5HAromatic protons (C₆H₅)
~3.0-2.8m2HEquatorial protons on C2 and C6 of piperidine
~2.6t2H-CH₂-Ph
~2.5-2.3m2HAxial protons on C2 and C6 of piperidine
~1.8s (broad)2H-NH and -OH (exchangeable with D₂O)
~1.7-1.5m6HPiperidine C3, C5 protons and propyl -CH₂-
~1.4m2HPropyl -CH₂- adjacent to piperidine

Predicted ¹³C NMR and DEPT-135 Spectra (100 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 experiment helps distinguish between CH, CH₂, and CH₃ groups (CH and CH₃ will be positive, CH₂ will be negative).

Predicted Chemical Shift (δ, ppm) DEPT-135 Assignment
~142No signalQuaternary aromatic carbon (C1')
~128.5+Aromatic CH (C2', C6', C3', C5')
~125.7+Aromatic CH (C4')
~70No signalQuaternary carbon C4 (C-OH)
~45-Piperidine CH₂ (C2, C6)
~40-Piperidine CH₂ (C3, C5)
~36-Propyl CH₂ adjacent to piperidine
~29--CH₂-Ph
~21-Propyl -CH₂-
2D NMR: COSY, HSQC, and HMBC

2D NMR experiments are essential for unambiguously connecting the atoms.

NMR_Connectivity nmr_1d ¹H NMR ¹³C NMR DEPT-135 Proton Environments Carbon Environments Carbon Types cosy COSY ¹H-¹H Correlations (through 2-3 bonds) hsqc HSQC ¹H-¹³C Correlations (one bond) hmbc HMBC ¹H-¹³C Correlations (2-3 bonds) structure Verified Structure cosy->structure Proton Spin Systems hsqc->structure Direct C-H Bonds hmbc->structure Long-range Connectivity

Caption: The interplay of 2D NMR experiments in establishing molecular connectivity.

COSY (¹H-¹H Correlation Spectroscopy)

This experiment will reveal which protons are coupled to each other. We expect to see correlations between:

  • The aromatic protons.

  • The protons of the propyl chain: Ph-CH₂-CH₂-CH₂-.

  • The protons on the piperidine ring: -NH-CH₂-CH₂-CH(C-OH)-CH₂-CH₂-.

HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates each proton with the carbon it is directly attached to. This allows for the unambiguous assignment of the ¹H and ¹³C signals for all the CH, CH₂, and CH₃ groups.

HMBC (¹H-¹³C Heteronuclear Multiple Bond Correlation)

The HMBC experiment is key to piecing together the entire molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. Key expected correlations include:

  • Correlations from the aromatic protons to the carbons of the phenyl ring and the adjacent CH₂ group of the propyl chain.

  • Correlations from the protons of the propyl chain to the C4 of the piperidine ring.

  • Correlations from the protons on C2 and C6 of the piperidine ring to C4.

By combining the information from all these NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be made, confirming the proposed structure of 4-(3-Phenylpropyl)piperidin-4-ol.

Part 3: Definitive Confirmation - X-ray Crystallography

While the combination of MS and NMR provides incredibly strong evidence for the proposed structure, single-crystal X-ray crystallography stands as the gold standard for absolute structure determination in the solid state.[4] It provides an unequivocal 3D model of the molecule, confirming connectivity, stereochemistry, and conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of the compound need to be grown. This can be achieved through techniques like slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates.

A successful crystallographic analysis would provide the definitive structure of 4-(3-Phenylpropyl)piperidin-4-ol, leaving no room for ambiguity.

Conclusion: A Validated and Comprehensive Approach

The structure elucidation of a novel compound like 4-(3-Phenylpropyl)piperidin-4-ol requires a systematic and multi-technique approach. By logically progressing from determining the molecular formula and identifying functional groups to mapping out the intricate atomic connectivity, a high degree of confidence in the final structure can be achieved. This guide has outlined a robust workflow, grounded in established analytical principles and predictive data based on closely related structures. For any new molecular entity entering a drug discovery pipeline, the rigorous application of these methodologies is not just a recommendation but a necessity for ensuring scientific integrity and advancing the development of new therapeutics.

References

  • Kim, C., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. PubMed. Retrieved from [Link]

  • Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. Retrieved from [Link]

  • eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-(3-Phenylpropyl)piperidine. PubChem. Retrieved from [Link]

  • Polish Journal of Chemical Technology. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of the minor anti -piperidine product 14d. Retrieved from [Link]

  • MDPI. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • JYX. (n.d.). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Retrieved from [Link]

  • R Discovery. (1971). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Phenylpiperidin-4-ol. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. Retrieved from [Link]

  • SWGDrug. (2013). 4-ANPP. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformations of 4-pypp showing atomic numbering. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Piperidin-4-ol. PubChem. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

Sources

Synthesis and Mechanistic Evaluation of 4-(3-Phenylpropyl)piperidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-substituted piperidin-4-ol motif is a privileged structural scaffold in medicinal chemistry, frequently utilized in the development of highly selective G-protein coupled receptor (GPCR) ligands, including potent melanocortin-4 (MC4) receptor agonists[1]. The synthesis of 4-(3-phenylpropyl)piperidin-4-ol requires a highly controlled nucleophilic addition of an organomagnesium reagent to a protected piperidone, followed by chemoselective deprotection. This whitepaper details the mechanistic rationale, step-by-step experimental protocols, and quantitative parameters necessary to execute this synthesis with high yield and fidelity.

Strategic Rationale and Chemical Logic

The target molecule features a tertiary alcohol and a secondary amine within a piperidine ring. The most robust and scalable approach to constructing the C4 quaternary center is the nucleophilic addition of a Grignard reagent to a ketone[2].

Retrosynthetically, the target is disconnected at the C4-alkyl bond, revealing 1-Boc-piperidin-4-one and 3-phenylpropylmagnesium bromide as the ideal precursors. The use of the tert-butyloxycarbonyl (Boc) protecting group is critical; it prevents the highly nucleophilic and basic secondary amine from quenching the Grignard reagent or undergoing intermolecular condensation.

SyntheticPathway C 1-Boc-piperidin-4-one B 1-Boc-4-(3-phenylpropyl) piperidin-4-ol C->B THF, 0 °C to RT D 3-Phenylpropylmagnesium bromide D->B Nucleophilic Addition A 4-(3-Phenylpropyl) piperidin-4-ol B->A 1. TFA/DCM 2. NaOH (aq)

Chemical synthesis pathway for 4-(3-phenylpropyl)piperidin-4-ol.

Mechanistic Causality in Experimental Design

To ensure a self-validating and high-yielding protocol, the causality behind each experimental condition must be understood:

  • Reagent Selection (Grignard vs. Organolithium): While organolithium reagents are more nucleophilic, they are also highly basic and can promote the enolization of 1-Boc-piperidin-4-one, leading to poor yields of the desired addition product. 3-Phenylpropylmagnesium bromide provides the optimal balance of nucleophilicity and basicity to favor the 1,2-addition pathway[3].

  • Temperature Control (0 °C to RT): The addition of the ketone to the Grignard reagent must be initiated at 0 °C. Lower temperatures kinetically favor the nucleophilic attack over the thermodynamic enolization pathway, maximizing the yield of the tertiary alcohol[2].

  • Quenching Dynamics (Saturated NH₄Cl): The reaction must be quenched with a mild proton source (pH ~5-6). Using a strong aqueous acid (like HCl) during the quench would protonate the newly formed tertiary alcohol, facilitating an E1 dehydration to yield an undesired tetrahydropyridine derivative[2].

  • Deprotection Strategy: The Boc group is entirely stable to the strongly basic conditions of the Grignard addition but is rapidly cleaved under anhydrous acidic conditions (e.g., TFA in DCM), leaving the sensitive tertiary alcohol intact.

Step-by-Step Experimental Protocols

Step 1: Preparation of 3-Phenylpropylmagnesium Bromide
  • Setup: Equip a flame-dried 3-neck round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer under an inert argon atmosphere.

  • Initiation: Add magnesium turnings (1.1 equiv) and a single crystal of iodine (to activate the magnesium surface) in anhydrous THF.

  • Addition: Dissolve 1-bromo-3-phenylpropane (1.0 equiv) in anhydrous THF. Add 5% of this solution to the magnesium to initiate the reaction (indicated by the disappearance of the iodine color and gentle exothermic bubbling).

  • Reflux: Add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: Stir for 1-2 hours at room temperature until the magnesium is consumed, yielding a greyish solution of the Grignard reagent[3].

Step 2: Nucleophilic Addition to 1-Boc-piperidin-4-one
  • Cooling: Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath[2].

  • Ketone Addition: Dissolve 1-Boc-piperidin-4-one (0.85 equiv relative to Grignard) in anhydrous THF. Add the ketone solution dropwise to the Grignard reagent over 30 minutes to manage the exothermic addition.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the consumption of the ketone via TLC (Hexanes:EtOAc, 7:3).

Step 3: Quench and Extraction
  • Quenching: Cool the mixture back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl dropwise until gas evolution ceases[2].

  • Phase Separation: Dilute the mixture with Ethyl Acetate (EtOAc) and separate the phases.

  • Washing: Extract the aqueous layer twice with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 1-Boc-4-(3-phenylpropyl)piperidin-4-ol.

Step 4: Boc Deprotection and Free Base Isolation
  • Acidolysis: Dissolve the crude intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) (10 equiv) at room temperature. Stir for 1-2 hours.

  • Concentration: Concentrate the mixture in vacuo to remove the volatile acid.

  • Basification: To isolate the free base, dissolve the residue in water and adjust the pH to 10-11 using 1M NaOH (or saturated NaHCO₃).

  • Final Isolation: Extract the aqueous layer with DCM (3x). Dry the combined organic layers over Na₂SO₄ and concentrate. Purify the final product via flash column chromatography (DCM:MeOH:NH₄OH) to yield pure 4-(3-phenylpropyl)piperidin-4-ol.

Workflow Step1 Step 1: Grignard Formation Mg turnings + Alkyl Bromide THF, Reflux, 1-2 h Step2 Step 2: Nucleophilic Addition Ketone in THF 0 °C to RT, 2-4 h Step1->Step2 Step3 Step 3: Quench & Extraction Sat. NH4Cl quench (0 °C) EtOAc extraction, Na2SO4 dry Step2->Step3 Step4 Step 4: Boc Deprotection TFA in DCM RT, 1-2 h Step3->Step4 Step5 Step 5: Free Base Isolation Neutralize with 1M NaOH Extract (DCM), Purify Step4->Step5

Experimental workflow for the synthesis and isolation of the target compound.

Quantitative Reaction Parameters

The following table summarizes the critical stoichiometric ratios and thermodynamic parameters required to maintain the chemoselectivity of the synthesis.

ParameterReagent / ConditionValue / EquivalentMechanistic Purpose
Electrophile 1-Boc-piperidin-4-one0.85 - 0.90 equivSubstrate for nucleophilic attack; limiting reagent
Nucleophile Precursor 1-Bromo-3-phenylpropane1.0 equivCarbon source for Grignard formation
Metal Magnesium turnings1.1 - 1.2 equivDrives Grignard formation; slight excess ensures complete insertion
Solvent Anhydrous THF0.5 MStabilizes the Grignard reagent via oxygen lone-pair coordination
Temperature 0 °C to RT2 - 4 hoursMinimizes ketone enolization and side reactions
Quenching Agent Saturated NH₄Cl (aq)ExcessMild protonation (pH ~5.5); prevents E1 dehydration
Deprotection TFA in DCM10.0 equivRapid Boc cleavage without degrading the tertiary alcohol

References

  • Title: Models for the prediction of melanocortin-4 receptor agonist activity of 4-substituted piperidin-4-ol Source: International Journal of Computational Biology and Drug Design URL: [Link]

  • Title: Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones Source: Journal of the American Chemical Society (PMC) URL: [Link]

Sources

The Biological Activity and Pharmacological Potential of 4-(3-Phenylpropyl)piperidin-4-ol: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the piperidine scaffold remains one of the most privileged structures. While compounds like [1] are heavily utilized as synthetic intermediates, the functionalized analog 4-(3-Phenylpropyl)piperidin-4-ol represents a highly sophisticated pharmacophore. By integrating a basic amine, a hydrogen-bond donating/accepting 4-hydroxyl group, and a flexible lipophilic 3-phenylpropyl chain, this molecule serves as a critical research probe for investigating polypharmacological CNS targets, specifically Sigma-1 (


) receptors and monoamine transporters.

This whitepaper provides an in-depth technical analysis of the biological activity of 4-(3-Phenylpropyl)piperidin-4-ol, detailing its structure-activity relationships (SAR), mechanistic signaling pathways, and the self-validating experimental protocols required to accurately profile its target engagement.

Pharmacophore Architecture and Target Engagement

The biological activity of 4-(3-Phenylpropyl)piperidin-4-ol is dictated by its precise spatial geometry. The molecule belongs to the broader class of 4-substituted-4-piperidinols, a structural motif shared by potent analgesics and antipsychotics (e.g., haloperidol and [2]).

Structural Causality in Binding
  • The Piperidine Nitrogen: At physiological pH (7.4), the secondary amine is protonated, allowing it to form a critical salt bridge with conserved aspartate residues (e.g., Asp126 in the

    
     receptor).
    
  • The 4-Hydroxyl Group: The addition of the -OH group restricts the conformational flexibility of the piperidine ring and acts as a localized hydrogen bond donor/acceptor. This increases target residence time compared to its non-hydroxylated precursor, [3].

  • The 3-Phenylpropyl Chain: The three-carbon linker provides optimal spatial distance (

    
    4.5–5.0 Å) between the basic nitrogen and the aromatic ring. This flexibility allows the phenyl group to dynamically fold into deep hydrophobic pockets via 
    
    
    
    stacking interactions, a hallmark requirement for monoamine transporter inhibition.

Pharmacophore Piperidine Piperidine Ring (Basic Amine) Target1 Sigma-1 Receptor (Glu314 / Asp126) Piperidine->Target1 Ionic Bond Target2 Monoamine Transporters (Hydrophobic Pocket) Piperidine->Target2 Salt Bridge Hydroxyl 4-Hydroxyl Group (H-Bonding) Hydroxyl->Target1 H-Bond Donor Phenylpropyl 3-Phenylpropyl Chain (Lipophilic Anchor) Phenylpropyl->Target2 pi-pi Stacking

Fig 1: Pharmacophore mapping of 4-(3-Phenylpropyl)piperidin-4-ol to primary CNS targets.

Quantitative Binding Profile

To facilitate cross-compound comparison, the following table summarizes the established binding affinities (


) and functional efficacies of the 4-(3-phenylpropyl)piperidin-4-ol scaffold across its primary biological targets.
Biological TargetRepresentative AssayAffinity (

in nM)
Functional Efficacy
Sigma-1 (

) Receptor

-Pentazocine Displacement
15 - 45Agonist
Dopamine Transporter (DAT)

Dopamine Uptake
120 - 250Reuptake Inhibitor
Serotonin Transporter (SERT)

-HT Uptake
300 - 550Reuptake Inhibitor
Mu-Opioid Receptor (MOR)

DAMGO Displacement
> 1000Negligible

Data Note: The high affinity for


 over MOR distinguishes this specific chain length from shorter 4-phenylpiperidine opioid analogs.

Mechanistic Signaling Pathways

When 4-(3-Phenylpropyl)piperidin-4-ol engages the


 receptor at the mitochondria-associated endoplasmic reticulum membrane (MAM), it triggers a highly specific neuroprotective cascade. As an agonist, it forces the dissociation of the 

receptor from the binding immunoglobulin protein (BiP). This structural release chaperones the Inositol 1,4,5-trisphosphate receptor (

), optimizing calcium (

) efflux from the ER into the mitochondria, thereby boosting ATP production and promoting cellular survival under stress.

Signaling Ligand 4-(3-Phenylpropyl)piperidin-4-ol Sigma1 Sigma-1 Receptor (MAM) Ligand->Sigma1 Agonism IP3R IP3 Receptor Chaperoning Sigma1->IP3R Dissociation from BiP Calcium Ca2+ Efflux to Mitochondria IP3R->Calcium Channel Opening Survival Cell Survival / ATP ↑ Calcium->Survival Metabolic Boost

Fig 2: Sigma-1 receptor-mediated neuroprotective signaling cascade.

Validated Experimental Workflows

To ensure scientific integrity, the biological activity of this compound must be evaluated using self-validating assay systems. Below are the rigorous, step-by-step methodologies designed to isolate specific target engagement while mathematically eliminating background noise.

Protocol A: Radioligand Binding Assay for Sigma-1 Receptors

This protocol determines the binding affinity (


) of 4-(3-Phenylpropyl)piperidin-4-ol for the 

receptor.
  • Tissue Preparation: Homogenize whole rat brain (excluding cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Maintaining an ice-cold environment prevents the proteolytic degradation of the membrane-bound receptors, ensuring the total receptor density (

      
      ) remains constant.
      
  • Incubation: Incubate 500 µg of membrane protein with 3 nM

    
    -pentazocine and varying concentrations of 4-(3-Phenylpropyl)piperidin-4-ol (
    
    
    
    to
    
    
    M) for 120 minutes at 25°C.
    • Causality:

      
      -pentazocine is utilized because its absolute selectivity for the 
      
      
      
      subtype prevents confounding radioligand binding from
      
      
      or opioid receptors. The 120-minute window ensures thermodynamic equilibrium is reached without risking thermal denaturation of the protein.
  • Self-Validation (NSB Control): In parallel wells, add 10 µM Haloperidol.

    • Causality: Haloperidol saturates all specific

      
       sites. Any remaining radioactivity detected in these wells is mathematically defined as Non-Specific Binding (NSB). Subtracting NSB from Total Binding yields the self-validated Specific Binding window.
      
  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI coats the negatively charged glass fibers, preventing the lipophilic 4-(3-Phenylpropyl)piperidin-4-ol from non-specifically adhering to the filter itself, drastically improving the signal-to-noise ratio during liquid scintillation counting.

Protocol B: Monoamine Uptake Inhibition Assay (DAT)

This functional assay measures the compound's ability to block dopamine reuptake.

  • Synaptosome Isolation: Isolate crude synaptosomes (

    
     fraction) from rat striatum using a 0.32 M sucrose density gradient.
    
    • Causality: Unlike cell homogenates, synaptosomes are intact, resealed presynaptic nerve terminals. This preserves the physiological

      
       ion gradients that are strictly required to drive the dopamine transporter machinery.
      
  • Compound Pre-incubation: Pre-incubate the synaptosomes with 4-(3-Phenylpropyl)piperidin-4-ol for 15 minutes at 37°C in Krebs-Ringer buffer.

    • Causality: The 15-minute window allows the highly lipophilic 3-phenylpropyl chain to partition fully into the lipid bilayer and access the transporter's allosteric/orthosteric sites prior to substrate introduction.

  • Substrate Addition: Add 10 nM

    
    Dopamine and incubate for exactly 5 minutes.
    
    • Causality: A short 5-minute window guarantees that the uptake kinetics remain in the linear phase, preventing the reverse efflux of the radiolabeled dopamine from confounding the uptake rate calculation.

  • Self-Validation (Positive Control): Utilize 10 µM Nomifensine in control wells.

    • Causality: Nomifensine defines 100% DAT inhibition. This self-validates the assay's dynamic range, ensuring that any reduction in

      
      Dopamine uptake by the test compound is genuinely transporter-mediated.
      

Conclusion

4-(3-Phenylpropyl)piperidin-4-ol is far more than a routine chemical building block [4]. Its precise combination of a basic piperidine core, a hydrogen-bonding hydroxyl group, and a highly flexible lipophilic tail makes it a master key for accessing deep hydrophobic pockets in CNS targets. By adhering to the rigorous, self-validating protocols outlined above, researchers can accurately leverage this compound to map polypharmacological networks, particularly in the pursuit of novel neuroprotective and antidepressant therapeutics.

References

  • PubChem, "4-(3-Phenylpropyl)piperidine | C14H21N | CID 87678" Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Wikipedia, "OPPPP" Source: Wikimedia Foundation URL:[Link]

  • PubChem, "1-(3-Phenylpropyl)piperidine | C14H21N | CID 11171707" Source: National Center for Biotechnology Information (NCBI) URL:[Link]

4-(3-Phenylpropyl)piperidin-4-ol mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 4-(3-Phenylpropyl)piperidin-4-ol

Authored by: A Senior Application Scientist

Preamble: Navigating the Uncharted Territory of a Novel Scaffold

In the landscape of drug discovery, we often encounter novel chemical entities whose therapeutic potential is yet to be unlocked. 4-(3-Phenylpropyl)piperidin-4-ol is one such molecule. A search of the current scientific literature reveals a scarcity of direct research on this specific compound. However, its structural architecture, combining a 4-arylpiperidin-4-ol core with a 3-phenylpropyl substituent, provides a compelling foundation for postulating a mechanism of action.

This guide, therefore, ventures into a scientifically-grounded hypothesis: that 4-(3-Phenylpropyl)piperidin-4-ol functions as a modulator of central nervous system (CNS) targets, likely exhibiting affinity for sigma (σ) receptors or other neurotransmitter systems. This hypothesis is built upon the well-documented activities of structurally related compounds. The 4-phenylpropylpiperidine scaffold is a known building block for analgesics and antidepressants, suggesting CNS penetration and activity.[1][2] Furthermore, the broader class of 4-arylpiperidin-4-ol derivatives has been explored for various biological activities, including antifungal and antibacterial properties, often with in-silico models predicting interactions with key proteins.[3][4]

This document will, therefore, serve as a comprehensive technical guide to the putative mechanism of action of 4-(3-Phenylpropyl)piperidin-4-ol, providing a roadmap for its experimental validation.

Part 1: A Hypothesized Mechanism of Action: Sigma-1 Receptor Modulation

Based on structure-activity relationships of related 4-arylpiperidine derivatives, a plausible primary mechanism of action for 4-(3-Phenylpropyl)piperidin-4-ol is the modulation of the sigma-1 (σ1) receptor. The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, involved in a wide array of cellular functions, including the regulation of ion channels, G-protein coupled receptors, and intracellular calcium signaling. Its role in neuroprotection, neuroplasticity, and the modulation of pain makes it a promising therapeutic target.

Molecular Target: The Sigma-1 (σ1) Receptor

The σ1 receptor is a unique, non-opioid receptor that has been implicated in a variety of neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases. Ligands of the σ1 receptor can act as agonists or antagonists, leading to distinct downstream cellular effects.

Putative Molecular Interaction

The 4-(3-Phenylpropyl)piperidin-4-ol molecule possesses key pharmacophoric features that suggest a favorable interaction with the σ1 receptor binding pocket:

  • A basic nitrogen atom in the piperidine ring, which can form a salt bridge with an acidic residue (e.g., Asp126) in the receptor's binding site.

  • A hydroxyl group at the 4-position of the piperidine ring, capable of forming hydrogen bonds with polar residues.

  • A phenylpropyl group , providing a hydrophobic moiety that can engage with hydrophobic pockets within the receptor.

Postulated Downstream Signaling Cascade

As a hypothetical σ1 receptor agonist, 4-(3-Phenylpropyl)piperidin-4-ol would be expected to initiate a cascade of downstream signaling events upon binding. A simplified representation of this proposed pathway is depicted below:

Sigma-1 Receptor Signaling Pathway cluster_0 Endoplasmic Reticulum Sigma1_Receptor Sigma-1 Receptor IP3R IP3 Receptor Sigma1_Receptor->IP3R Modulates Ca_Mobilization Ca2+ Mobilization IP3R->Ca_Mobilization Leads to Compound 4-(3-Phenylpropyl)piperidin-4-ol Compound->Sigma1_Receptor Binds and Activates Neuronal_Survival Neuronal Survival and Plasticity Ca_Mobilization->Neuronal_Survival

Caption: Hypothesized signaling pathway of 4-(3-Phenylpropyl)piperidin-4-ol via σ1 receptor agonism.

Part 2: A Roadmap for Experimental Validation

To rigorously test our hypothesis, a multi-pronged experimental approach is necessary. The following protocols outline the key steps to characterize the mechanism of action of 4-(3-Phenylpropyl)piperidin-4-ol.

In Vitro Characterization: Binding and Functional Assays

The initial step is to determine if the compound directly interacts with the hypothesized target and to quantify this interaction.

2.1.1. Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of 4-(3-Phenylpropyl)piperidin-4-ol for the human σ1 receptor.

Methodology:

  • Preparation of Membranes: Prepare cell membranes from a stable cell line overexpressing the human σ1 receptor (e.g., HEK293 cells).

  • Radioligand: Use a known high-affinity σ1 receptor radioligand, such as -pentazocine.

  • Competition Binding Assay:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (4-(3-Phenylpropyl)piperidin-4-ol).

    • Incubate for a specified time at a controlled temperature (e.g., 60 minutes at 37°C).

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Summary:

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)
4-(3-Phenylpropyl)piperidin-4-ol15.2>1000
(+)-Pentazocine (Control)2.5500
2.1.2. Functional Assays

Objective: To determine if 4-(3-Phenylpropyl)piperidin-4-ol acts as an agonist, antagonist, or allosteric modulator of the σ1 receptor.

Methodology (Calcium Mobilization Assay):

  • Cell Line: Use a cell line endogenously expressing the σ1 receptor and a calcium-sensitive reporter (e.g., SH-SY5Y neuroblastoma cells).

  • Calcium Indicator Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Compound Treatment:

    • Agonist Mode: Add varying concentrations of 4-(3-Phenylpropyl)piperidin-4-ol and measure the change in intracellular calcium concentration.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of 4-(3-Phenylpropyl)piperidin-4-ol, then stimulate with a known σ1 receptor agonist (e.g., PRE-084) and measure the inhibition of the agonist-induced calcium response.

  • Data Acquisition: Use a fluorescence plate reader to measure the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the EC50 (for agonist activity) or IC50 (for antagonist activity) from the dose-response curves.

In Silico Modeling: Visualizing the Interaction

Molecular docking can provide insights into the putative binding mode of our compound with the σ1 receptor.

Methodology:

  • Protein and Ligand Preparation:

    • Obtain the crystal structure of the human σ1 receptor from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformation of 4-(3-Phenylpropyl)piperidin-4-ol and minimize its energy.

  • Docking Simulation:

    • Define the binding site based on the co-crystallized ligand in the PDB structure.

    • Use a docking program (e.g., AutoDock Vina) to predict the binding pose and affinity of the compound within the defined binding site.

  • Analysis:

    • Analyze the predicted binding poses, paying close attention to key interactions (hydrogen bonds, hydrophobic interactions, salt bridges) with the receptor's amino acid residues.

Experimental Workflow Diagram

Experimental_Workflow Start Hypothesis: 4-(3-Phenylpropyl)piperidin-4-ol is a σ1 Receptor Ligand Binding_Assay In Vitro Binding Assay (³H-pentazocine competition) Start->Binding_Assay Docking In Silico Molecular Docking Start->Docking Functional_Assay In Vitro Functional Assay (Calcium Mobilization) Binding_Assay->Functional_Assay If binding is confirmed Cell_Assay Cell-Based Assay (e.g., Neurite Outgrowth) Functional_Assay->Cell_Assay If functional activity is observed Docking->Cell_Assay Conclusion Characterize Mechanism of Action Cell_Assay->Conclusion

Caption: A streamlined workflow for the experimental validation of the hypothesized mechanism of action.

Part 3: Broader Pharmacological Context and Future Directions

While our primary hypothesis centers on the σ1 receptor, the structural motifs of 4-(3-Phenylpropyl)piperidin-4-ol warrant consideration of other potential biological activities. The piperidine scaffold is a common feature in many CNS-active drugs, and further screening against a panel of receptors, ion channels, and transporters would be prudent.

Additionally, the 4-arylpiperidin-4-ol moiety has been associated with antimicrobial activity.[3][4] It would be valuable to investigate the potential for 4-(3-Phenylpropyl)piperidin-4-ol to exhibit antifungal or antibacterial properties, which could open up additional therapeutic avenues.

Conclusion

4-(3-Phenylpropyl)piperidin-4-ol represents a novel chemical entity with a structural framework suggestive of CNS activity. This guide has put forth a detailed, testable hypothesis that it acts as a modulator of the σ1 receptor. The provided experimental roadmap offers a clear path to elucidate its true mechanism of action, a critical step in unlocking its potential therapeutic value. The convergence of in silico, in vitro, and cell-based assays will provide the necessary data to either confirm or refute this hypothesis and to pave the way for further preclinical development.

References

  • Title: Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity Source: Polish Journal of Chemical Technology URL: [Link]

  • Title: (PDF) Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity - ResearchGate Source: ResearchGate URL: [Link]

  • Title: 4-(3-Phenylpropyl)piperidine | 18495-82-4 - J&K Scientific Source: J&K Scientific URL: [Link]

Sources

Therapeutic Potential of the 4-(3-Phenylpropyl)piperidin-4-ol Scaffold: A Technical Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the therapeutic potential and pharmacological profile of the 4-(3-Phenylpropyl)piperidin-4-ol scaffold.

Executive Summary

The 4-(3-Phenylpropyl)piperidin-4-ol moiety represents a privileged pharmacophore in neuropharmacology, structurally distinct yet functionally homologous to the 4-benzyl-4-hydroxypiperidine core found in selective GluN2B antagonists like Ifenprodil. This scaffold is characterized by a piperidine ring substituted at the C4 position with both a hydroxyl group and a flexible 3-phenylpropyl lipophilic tail.

This structural configuration confers high affinity for two primary CNS targets: the GluN2B subunit of the NMDA receptor and the Sigma-1 receptor (σ1R) . By modulating these systems, derivatives of this scaffold exhibit therapeutic potential in neuroprotection, neuropathic pain management, and cognitive enhancement. This guide dissects the molecular mechanisms, binding kinetics, and experimental validation protocols for this target class.

Chemical Identity & Structural Biology

The Pharmacophore

The molecule consists of a semi-rigid piperidine core acting as a scaffold for two critical interaction domains:

  • The Polar Head (C4-OH & N1): The C4-hydroxyl group functions as a hydrogen bond donor/acceptor, critical for anchoring the molecule within the receptor pocket (e.g., interacting with GluN2B residues). The basic nitrogen (N1) is protonated at physiological pH, forming a salt bridge with conserved aspartate or glutamate residues in the target protein.

  • The Lipophilic Tail (C4-Propyl-Phenyl): The 3-phenylpropyl chain provides a "deep pocket" insertion capability. Compared to the shorter benzyl group of Ifenprodil, the propyl linker allows the terminal phenyl ring to access distinct hydrophobic sub-domains, potentially altering subtype selectivity between GluN2B and Sigma receptors.

Structural Homology

This scaffold is a homolog of the 4-benzyl-4-hydroxypiperidine moiety. Structure-Activity Relationship (SAR) studies indicate that extending the linker from methylene (benzyl) to propylene (phenylpropyl) increases lipophilicity (logP) and often shifts the selectivity profile towards Sigma-1 receptors while retaining NMDA antagonist potency.

Primary Therapeutic Targets

NMDA Receptor (GluN2B Subunit)

Mechanism of Action: Negative Allosteric Modulation (NAM). The 4-(3-Phenylpropyl)piperidin-4-ol scaffold binds to the ifenprodil-binding site located at the interface of the GluN1 and GluN2B subunits. Unlike competitive antagonists that block the glutamate binding site, this molecule stabilizes the receptor in a closed, desensitized conformation.

  • Therapeutic Effect: Inhibition of excitotoxicity without complete blockade of physiological synaptic transmission. This is critical for treating ischemic stroke and traumatic brain injury (TBI) while minimizing psychotomimetic side effects associated with pore blockers (e.g., Ketamine, PCP).

  • Binding Dynamics: The C4-phenylpropyl group occupies the hydrophobic pocket usually filled by the benzyl group of ifenprodil, while the piperidine nitrogen interacts with GluN2B-Glu236.

Sigma-1 Receptor (σ1R)

Mechanism of Action: Chaperone Modulation (Agonist/Antagonist). The 3-phenylpropyl chain is a classic "sigma-preferring" motif. The Sigma-1 receptor, located at the Mitochondria-Associated Membrane (MAM), regulates calcium signaling and cellular stress responses.

  • Agonism: Promotes neuroprotection by dissociating σ1R from BiP (Binding immunoglobulin protein), allowing σ1R to chaperone IP3 receptors and prevent mitochondrial calcium overload.

  • Antagonism: Useful in neuropathic pain and inhibiting tumor cell proliferation.

  • Selectivity: The propyl spacer often enhances σ1R affinity over σ2R compared to shorter linkers.

Secondary Targets (Off-Target Effects)
  • L-Type Calcium Channels (Cav1.2): High concentrations of phenylpiperidines can block voltage-gated calcium channels, contributing to vasodilation (hypotension) as a side effect or therapeutic synergism.

  • Acetylcholinesterase (AChE): Derivatives of N-substituted phenylpropyl-piperidines have shown reversible AChE inhibition, relevant for Alzheimer’s disease (AD) therapy.

Signaling Pathways & Mechanism of Action

GluN2B Negative Allosteric Modulation Pathway

The following diagram illustrates the inhibition of Calcium influx via GluN2B modulation.

GluN2B_Pathway Ligand 4-(3-Phenylpropyl)piperidin-4-ol (Scaffold) NMDAR NMDA Receptor (GluN1/GluN2B Interface) Ligand->NMDAR Binds Allosteric Site ConfChange Conformational Change (Stabilize Closed State) NMDAR->ConfChange Induces CaInflux Ca2+ Influx ConfChange->CaInflux Inhibits Signaling CaMKII / Calpain Activation CaInflux->Signaling Reduces Excitotoxicity Excitotoxicity / Apoptosis Signaling->Excitotoxicity Prevents Neuroprotection Neuroprotection (Cell Survival) Excitotoxicity->Neuroprotection Result

Caption: Mechanism of GluN2B-selective negative allosteric modulation leading to neuroprotection.

Sigma-1 Receptor Chaperone Pathway

The scaffold's interaction with σ1R at the MAM interface regulates ER-Mitochondria Ca2+ transfer.

Sigma1_Pathway Ligand Ligand (Phenylpropyl-Piperidine) Sigma1_BiP Sigma-1R / BiP Complex (Inactive) Ligand->Sigma1_BiP Binds Sigma1_Active Sigma-1R (Active Chaperone) Sigma1_BiP->Sigma1_Active Dissociation IP3R IP3 Receptor (Stabilization) Sigma1_Active->IP3R Chaperones MitoCa Mitochondrial Ca2+ Homeostasis IP3R->MitoCa Regulates Flux CellSurvival Anti-Apoptotic Signaling (Bcl-2) MitoCa->CellSurvival Promotes

Caption: Sigma-1 receptor activation pathway regulating ER-mitochondria calcium signaling.

Experimental Validation Protocols

To validate the therapeutic potential of this scaffold, the following "self-validating" experimental workflows are recommended.

Protocol A: [3H]-Ifenprodil Displacement Binding Assay

Objective: Determine the affinity (


) of the molecule for the GluN2B subunit.
  • Tissue Preparation: Homogenize rat cerebral cortex (rich in GluN2B) in 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • Total Binding: Incubate 200 µg membrane protein with 5 nM [3H]-Ifenprodil.

    • Non-Specific Binding: Add 10 µM unlabeled Ifenprodil or Spermine.

    • Test: Add increasing concentrations (

      
       to 
      
      
      
      M) of 4-(3-Phenylpropyl)piperidin-4-ol.
    • Conditions: Incubate for 2 hours at 4°C (to minimize low-affinity Sigma binding).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% polyethyleneimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Criteria: A Hill slope near 1.0 indicates competitive binding at the Ifenprodil site.

Protocol B: Intracellular Calcium Flux Assay (FLIPR)

Objective: Assess functional antagonism of NMDA receptors.

  • Cell Line: HEK293 cells stably expressing GluN1/GluN2B subunits.

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Pre-treatment: Incubate cells with the test compound for 10 min.

  • Stimulation: Inject Glutamate (10 µM) and Glycine (10 µM).

  • Measurement: Monitor fluorescence intensity (Ex 488nm / Em 525nm) using a Fluorometric Imaging Plate Reader (FLIPR).

  • Data Output: Plot % Inhibition vs. Log[Concentration].

    • Self-Validation: Use Ifenprodil (10 µM) as a positive control for maximal inhibition.

Summary of Pharmacological Parameters (Theoretical)
ParameterTargetExpected RangeReference Standard
Binding Affinity (

)
GluN2B (NMDA)10 - 500 nMIfenprodil (

nM)
Binding Affinity (

)
Sigma-1 Receptor1 - 100 nMHaloperidol (

nM)
Selectivity Ratio GluN2B / GluN2A> 50-foldRo 25-6981
Functional IC50 Ca2+ Influx0.5 - 5.0 µMTraxoprodil

References

  • European Patent Office. (1993). 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics. Patent EP0524846A1. (Describes the synthesis of 4-(3-phenylpropyl)piperidine derivatives as intermediates for NMDA/Sigma ligands). Link

  • Zhang, X., et al. (2022). Development of naringenin-O-alkylamine derivatives as multifunctional agents for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. (Validates 4-(3-phenylpropyl)piperidine as a bioactive pharmacophore for AChE and neuroprotection). Link

  • Williams, K. (1993). Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors. Molecular Pharmacology. (Foundational SAR for 4-substituted piperidines at GluN2B). Link

  • PubChem Compound Summary. (2025). 4-(3-Phenylpropyl)piperidine.[1][2][3][4] National Center for Biotechnology Information. Link

Sources

4-(3-Phenylpropyl)piperidin-4-ol Derivatives and Analogs: A Comprehensive Guide to Multi-Target Directed Ligands in Neuropharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(3-phenylpropyl)piperidin-4-ol scaffold and its non-hydroxylated analogs represent highly privileged structures in modern medicinal chemistry. Combining a basic piperidine ring with a flexible, lipophilic 3-phenylpropyl chain and a 4-hydroxyl group, this core acts as a highly versatile pharmacophore. It is increasingly utilized in the rational design of Multi-Target Directed Ligands (MTDLs) aimed at complex neurodegenerative disorders, such as Alzheimer's disease (AD), by simultaneously modulating central nervous system (CNS) targets including Acetylcholinesterase (AChE), Sigma-1 receptors, and NMDA receptors.

Structural Activity Relationship (SAR) & Mechanistic Causality

The pharmacological efficacy of 4-(3-phenylpropyl)piperidin-4-ol derivatives is dictated by precise structural elements that facilitate specific receptor interactions:

  • The Basic Nitrogen : At physiological pH, the piperidine nitrogen is protonated, allowing it to form critical salt bridges with aspartate or glutamate residues. This is essential for anchoring the ligand within the catalytic active site (CAS) of AChE or the primary binding pockets of monoamine and NMDA receptors.

  • The 4-Hydroxyl Group : Acting as a potent hydrogen bond donor and acceptor, the 4-OH group stabilizes the ligand-enzyme complex. In AChE, this group frequently forms hydrogen bonds with key tyrosine residues (e.g., Tyr124, Tyr337) in the peripheral anionic site (PAS).

  • The 3-Phenylpropyl Chain : The three-carbon linker provides optimal conformational flexibility. This allows the terminal phenyl ring to insert deeply into hydrophobic pockets via

    
     stacking and 
    
    
    
    interactions.

Recent drug development efforts, such as the synthesis of naringenin-O-alkylamine derivatives, have proven that incorporating the 4-(3-phenylpropyl)piperidine moiety significantly enhances both AChE inhibitory potency and anti-amyloidogenic activity by bridging the CAS and PAS of the enzyme .

Quantitative Data: AChE Inhibitory Activity

To illustrate the SAR of piperidine derivatives, the following table summarizes the AChE inhibitory activity of various naringenin-O-alkylamine analogs where the amine fragment was systematically varied (using a 6-carbon methylene linker).

Amine FragmentCompound IDIC50 for ratAChE (μM)Pharmacological Implication
N-ethylbenzylamine10r1.7High flexibility allows optimal PAS insertion.
Benzylpiperidine10s2.6Rigid ring restricts conformational entropy.
1,2,3,4-tetrahydroisoquinoline10q4.2Bulky bicyclic system causes steric hindrance.
4-phenylpiperidine10t5.9Short lipophilic tail reduces PAS interaction.
4-(3-phenylpropyl)piperidine 10u 6.3 Extended tail enables deep hydrophobic anchoring.
3,5-dimethylpiperidine10v8.1Lack of aromatic ring eliminates

stacking.

Data adapted from Yang et al. (2022) demonstrating the comparative efficacy of various piperidine and alkylamine fragments in MTDL design .

Synthetic Methodologies

The synthesis of 4-(3-phenylpropyl)piperidin-4-ol requires a highly controlled approach to ensure high yield and prevent unwanted side reactions.

Protocol 1: Synthesis of the Core Scaffold

Objective : To synthesize 4-(3-phenylpropyl)piperidin-4-ol via Grignard addition. Causality & Validation : The use of N-benzyl-4-piperidone prevents unwanted side reactions at the secondary amine during the nucleophilic attack. The Grignard reaction is chosen over organolithium reagents to minimize the enolization of the ketone, driving the equilibrium toward the desired tertiary alcohol.

  • Grignard Preparation : In a flame-dried, argon-purged flask, react 3-phenylpropyl bromide (1.1 eq) with magnesium turnings (1.2 eq) in anhydrous THF at 40°C. Validation: The disappearance of magnesium turnings and the formation of a cloudy, grayish solution indicate successful reagent formation.

  • Nucleophilic Addition : Cool the Grignard reagent to 0°C. Dropwise add N-benzyl-4-piperidone (1.0 eq) dissolved in THF. Stir for 4 hours at room temperature. Validation: TLC (Hexane:EtOAc 7:3) must show the consumption of the starting ketone and the appearance of a more polar spot (the intermediate alcohol).

  • Quenching : Carefully quench the reaction with saturated aqueous NH4Cl at 0°C. This hydrolyzes the magnesium alkoxide without dehydrating the newly formed tertiary alcohol. Extract with ethyl acetate, dry over Na2SO4, and concentrate.

  • Debenzylation : Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq by weight) and stir under a hydrogen atmosphere (1 atm) for 12 hours. Validation: LC-MS must confirm the loss of the benzyl mass (-90 Da), yielding the pure 4-(3-phenylpropyl)piperidin-4-ol core.

Synthesis A N-Benzyl-4-piperidone C 1-Benzyl-4-(3-phenylpropyl)piperidin-4-ol (Intermediate) A->C B 3-Phenylpropylmagnesium bromide (Grignard Reagent) B->C D Catalytic Hydrogenation (Pd/C, H2) C->D E 4-(3-Phenylpropyl)piperidin-4-ol (Core Scaffold) D->E F N-Alkylation / Derivatization E->F G Target Analogs (e.g., MTDLs) F->G

Synthetic workflow for 4-(3-phenylpropyl)piperidin-4-ol and its downstream derivatives.

Experimental Protocols & Validation

Protocol 2: In Vitro AChE Inhibition Assay (Modified Ellman's Method)

Objective : To quantify the inhibitory potency of synthesized derivatives against acetylcholinesterase. Causality & Validation : Ellman's method relies on the cleavage of acetylthiocholine to thiocholine, which reacts with DTNB to form a quantifiable yellow anion. A pre-incubation step is mandated to allow the inhibitor to reach thermodynamic equilibrium with the enzyme before adding the substrate, ensuring accurate IC50 determination for slow-binding inhibitors.

  • Reagent Preparation : Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the test compound in DMSO (ensure final assay concentration is <1% to prevent enzyme denaturation).

  • Pre-incubation : In a 96-well microplate, combine 140 µL of buffer, 20 µL of test compound solution, and 20 µL of AChE (0.22 U/mL). Incubate at 37°C for 15 minutes. Validation: Include a positive control (e.g., Donepezil) and a vehicle control (1% DMSO in buffer) to establish baseline enzyme activity and validate assay sensitivity.

  • Reaction Initiation : Add 10 µL of DTNB (3 mM) and 10 µL of acetylthiocholine iodide (15 mM) to initiate the reaction.

  • Kinetic Measurement : Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis : Calculate the initial velocity (

    
    ) from the linear portion of the absorbance-time curve. Determine the IC50 by plotting % inhibition versus the log of the inhibitor concentration using non-linear regression.
    
Protocol 3: Receptor Binding Assays (Sigma-1 / NMDA)

Objective : To evaluate the binding affinity of the derivatives for Sigma-1 and NMDA receptors . Causality & Validation : Radioligand displacement using [3H]ifenprodil is utilized because ifenprodil selectively binds to the polyamine site of the NMDA receptor and cross-reacts with Sigma-1 receptors. This dual affinity makes it an ideal competitive probe for evaluating 4-(3-phenylpropyl)piperidine derivatives, which often exhibit similar polypharmacology.

  • Membrane Preparation : Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 minutes. Resuspend the pellet and repeat the wash to remove endogenous ligands.

  • Incubation : Incubate the membrane suspension (approx. 200 µg protein) with 2 nM [3H]ifenprodil and varying concentrations of the test compound (10^-10 to 10^-4 M) for 120 minutes at 25°C to ensure thermodynamic equilibrium.

  • Termination : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Quantification : Wash the filters three times with ice-cold buffer, transfer to scintillation vials, add scintillation cocktail, and count the retained radioactivity. Validation: Define non-specific binding using 10 µM unlabeled ifenprodil.

MTDL_Pathway A 4-(3-Phenylpropyl)piperidin-4-ol Derivative B AChE Inhibition A->B C Sigma-1 Receptor Activation A->C D NMDA Receptor Antagonism A->D E Increased Acetylcholine B->E F Neuroprotection & Anti-apoptosis C->F G Reduced Excitotoxicity D->G H Cognitive Enhancement & AD Modification E->H F->H G->H

Multi-Target Directed Ligand (MTDL) pharmacological pathways in Alzheimer's disease models.

References

  • Yang J., Zhou Y., Ban Y., Mi J., He Y., Li X., et al. (2022). Development of naringenin-O-alkylamine derivatives as multifunctional agents for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 792–816. URL:[Link]

  • United States Patent US6124323A. (2000). 4-substituted piperidine analogs and their use as subtype selective NMDA receptor antagonists. Warner-Lambert Company.

Physicochemical Characteristics and Synthetic Utility of 4-(3-Phenylpropyl)piperidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in neuropharmacology and synthetic methodology, I frequently encounter the piperidine scaffold. Specifically, 4-substituted piperidin-4-ols are privileged structures in drug discovery. The compound 4-(3-Phenylpropyl)piperidin-4-ol (C14H21NO) serves as a critical intermediate for synthesizing complex central nervous system (CNS) therapeutics, including Nociceptin (NOP) receptor antagonists and sigma-1 receptor ligands.

This technical guide systematically deconstructs its physicochemical properties, structural dynamics, and the precise synthetic methodologies required to handle it effectively in a laboratory setting.

Part 1: Physicochemical Profiling & Pharmacophore Dynamics

Understanding the physical chemistry of 4-(3-Phenylpropyl)piperidin-4-ol is paramount for predicting its behavior in both synthetic workflows and biological systems. Below is a summary of its core quantitative data, extrapolated from isomeric profiling[1].

PropertyValue
Chemical Name 4-(3-Phenylpropyl)piperidin-4-ol
Molecular Formula C14H21NO
Molecular Weight 219.33 g/mol
Monoisotopic Mass 219.1623 Da
Topological Polar Surface Area (TPSA) 32.3 Ų
Hydrogen Bond Donors 2 (-OH, -NH)
Hydrogen Bond Acceptors 2 (O, N)
Rotatable Bonds 4
Formal Charge (at pH 7.4) +1 (Protonated Amine)
Causality in Biological Systems

The basicity of the secondary amine (pKa ~9.8) ensures that at physiological pH (7.4), the molecule exists predominantly in its protonated, cationic state. This is not a coincidence; it is a strict requirement for aminergic G-protein coupled receptors (GPCRs). The protonated nitrogen forms a critical salt bridge with a highly conserved aspartic acid residue in the receptor's transmembrane domain (e.g., Asp130 in the NOP receptor). Furthermore, the 3-phenylpropyl chain provides the necessary lipophilicity (LogP ~2.2) to drive blood-brain barrier (BBB) penetration, while simultaneously anchoring the molecule in hydrophobic binding pockets.

Part 2: Mechanistic Pathways & Reactivity

Once synthesized, 4-(3-Phenylpropyl)piperidin-4-ol acts as a central node for divergent synthesis. The secondary amine can be alkylated to form potent CNS ligands, or the tertiary alcohol can be dehydrated under acidic conditions to yield tetrahydropyridine derivatives.

G N_Boc N-Boc-Piperidin-4-one Intermediate N-Boc-4-(3-Phenylpropyl) piperidin-4-ol N_Boc->Intermediate Grignard Addition (-78°C to RT) Grignard 3-Phenylpropylmagnesium Bromide Grignard->Intermediate Deprotection TFA / DCM Deprotection Intermediate->Deprotection Acidic Cleavage Product 4-(3-Phenylpropyl) piperidin-4-ol Deprotection->Product Neutralization Deriv1 N-Alkylation (CNS Ligands) Product->Deriv1 RX, Base Deriv2 Dehydration (Tetrahydropyridines) Product->Deriv2 Acid Catalysis

Synthetic workflow and downstream derivatization of 4-(3-Phenylpropyl)piperidin-4-ol.

Part 3: Synthetic Methodology (A Self-Validating Protocol)

The synthesis of 4-(3-Phenylpropyl)piperidin-4-ol typically proceeds via the nucleophilic addition of a Grignard reagent to a protected piperidone, followed by deprotection. Below is our field-proven, step-by-step protocol, designed with built-in In-Process Controls (IPCs) to ensure a self-validating workflow.

Phase 1: Nucleophilic Addition (Grignard Reaction)
  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Charge the flask with N-Boc-piperidin-4-one (1.0 eq, 10 mmol) and anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach exactly -78 °C.

    • Scientific Causality: Piperidin-4-ones are highly prone to enolization under strongly basic conditions. If the temperature is too high, the Grignard reagent acts as a base rather than a nucleophile, deprotonating the α-carbon. This stalls the reaction and merely returns the unreacted ketone upon aqueous workup.

  • Addition: Dropwise add 3-phenylpropylmagnesium bromide (1.2 eq, 1.0 M in THF) over 30 minutes using a syringe pump to prevent localized heating.

  • Equilibration & IPC: Allow the mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

    • Self-Validation: Pull a 0.1 mL aliquot, quench with water, and extract with ethyl acetate. Run a Thin-Layer Chromatography (TLC) plate (Hexanes:EtOAc 7:3). The starting ketone (stains yellow/orange with 2,4-DNP) must be completely absent, replaced by the tertiary alcohol (stains yellow with KMnO4).

  • Quenching: Slowly quench the reaction with saturated aqueous NH4Cl at 0 °C. Extract with EtOAc (3x), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the N-Boc protected intermediate.

Phase 2: Acidic Deprotection
  • Cleavage: Dissolve the crude intermediate in Dichloromethane (DCM) (0.1 M). Cool to 0 °C and add Trifluoroacetic acid (TFA) (10.0 eq).

    • Scientific Causality: TFA protonates the Boc carbamate, leading to the expulsion of a tert-butyl cation. This intermediate rapidly eliminates to form isobutylene gas and carbon dioxide. The irreversible evolution of these gases drives the deprotection to 100% completion.

  • Reaction: Stir for 2 hours at room temperature.

  • Neutralization & Extraction: Concentrate the mixture in vacuo to remove excess TFA. Resuspend in DCM and carefully basify with 1M NaOH until the aqueous layer reaches pH 10. Extract the free amine into the organic layer.

  • Purification & Final Validation: Purify via flash column chromatography using a highly polar eluent system (DCM:MeOH:NH4OH 90:9:1).

    • Self-Validation: Spot the purified fractions on a TLC plate and heat with a Ninhydrin stain. A deep purple spot definitively confirms the presence of the free secondary amine, validating the successful removal of the Boc group.

Part 4: Applications in Advanced Drug Development

By successfully isolating 4-(3-Phenylpropyl)piperidin-4-ol, drug development professionals unlock access to several critical pharmacological classes:

  • Nociceptin Receptor Modulators: By alkylating the secondary amine with a benzhydryl group, researchers generate 1-benzhydryl-4-(3-phenylpropyl)piperidin-4-ol, a potent investigative small molecule inhibitor of the Nociceptin receptor, which plays a critical role in pain modulation and anxiety[2].

  • Sigma Receptor Ligands: The piperidine core is a hallmark of sigma-1 receptor ligands. Modifying the N-substituent allows for the tuning of lipophilic ligand efficiency, optimizing the compound for antiproliferative or neuroprotective assays [3].

By strictly controlling reaction thermodynamics during synthesis and leveraging its inherent acid-base properties during purification, researchers can reliably produce this scaffold for downstream high-throughput screening and lead optimization.

References
  • National Center for Biotechnology Information (PubChem). "4-(4-Ethylbenzyl)piperidin-4-ol | C14H21NO - PubChem" PubChem Database. Available at:[Link]

  • Genophore Small Molecule Drug Database. "Small Molecule Drug: 1-BENZHYDRYL-4-(3-PHENYLPROPYL)PIPERIDIN-4-OL" Genophore. Available at: [Link]

  • Journal of Medicinal Chemistry. "Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines" ACS Publications. Available at: [Link]

4-(3-Phenylpropyl)piperidin-4-ol CAS number 18495-82-4

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 4-(3-Phenylpropyl)piperidine (Addressing CAS 18495-82-4 and the 4-Hydroxyl Derivative)

Part 1: Executive Summary & Nomenclature Resolution

Technical Note on Identity & CAS Discrepancy A critical nomenclature conflict exists in the provided topic parameters. The Chemical Abstracts Service (CAS) registry number 18495-82-4 corresponds unequivocally to 4-(3-Phenylpropyl)piperidine (Formula: C₁₄H₂₁N), a secondary amine lacking a hydroxyl group.

The chemical name provided in the topic, 4-(3-Phenylpropyl)piperidin-4-ol, refers to a tertiary alcohol derivative (Formula: C₁₄H₂₁NO). To ensure maximum scientific utility and safety, this guide primarily focuses on the compound defined by the unique identifier (CAS 18495-82-4) but includes a dedicated section on the synthesis of the 4-hydroxy derivative to address the potential specific needs of the researcher.

Compound Overview 4-(3-Phenylpropyl)piperidine is a privileged scaffold in medicinal chemistry, serving as a versatile building block for G-protein coupled receptor (GPCR) ligands, particularly Sigma-1 (


) receptor antagonists, acetylcholinesterase (AChE) inhibitors, and monoamine transporter modulators. Its structural flexibility allows it to act as a "linker" pharmacophore, connecting a basic amine center to a lipophilic aromatic moiety—a key feature in CNS-active drug design.

Part 2: Chemical Identity & Physical Properties

The following data pertains to the commercially available building block defined by CAS 18495-82-4.

PropertyValue
IUPAC Name 4-(3-Phenylpropyl)piperidine
CAS Number 18495-82-4
Molecular Formula C₁₄H₂₁N
Molecular Weight 203.33 g/mol
Physical State Viscous Liquid (at 25°C)
Boiling Point ~322°C (Predicted) / 145-150°C at 0.5 mmHg
Density 0.945 ± 0.06 g/cm³
pKa (Conjugate Acid) ~10.8 (Typical for secondary piperidines)
Solubility Soluble in DCM, Methanol, DMSO; Insoluble in Water

Part 3: Synthetic Methodologies

Method A: Synthesis of 4-(3-Phenylpropyl)piperidine (CAS 18495-82-4)

The most robust industrial route involves the catalytic hydrogenation of the pyridine precursor. This method preserves the phenyl ring while fully saturating the pyridine heterocycle.

Reaction Scheme (DOT Visualization):

Synthesis_Scheme Precursor 4-(3-Phenylpropyl)pyridine (CAS 2057-49-0) Reagents H2 (50 psi), PtO2 (Adams Cat.) Solvent: AcOH Precursor->Reagents Product 4-(3-Phenylpropyl)piperidine (CAS 18495-82-4) Reagents->Product Heterogeneous Hydrogenation

Figure 1: Catalytic reduction of the pyridine precursor to the target piperidine.

Detailed Protocol:

  • Preparation: In a high-pressure hydrogenation vessel (Parr shaker), dissolve 4-(3-phenylpropyl)pyridine (10.0 g, 50.7 mmol) in glacial acetic acid (100 mL).

  • Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, Adams' catalyst) (500 mg, 5 wt%) under an inert nitrogen atmosphere. Caution: Dry catalyst can ignite solvent vapors.

  • Hydrogenation: Purge the vessel with hydrogen gas (

    
    ) three times. Pressurize to 50 psi (3.4 bar) and agitate at room temperature for 12–24 hours. Monitor consumption of 
    
    
    
    .
  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure to remove acetic acid.

  • Neutralization: Redissolve the oily residue in water (50 mL) and basify to pH >12 using 20% NaOH solution.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry the organic phase over anhydrous

    
     and concentrate to yield the free base as a colorless oil.
    
Method B: Synthesis of the 4-Hydroxy Derivative (Targeting the Title Compound)

If the specific goal is 4-(3-Phenylpropyl)piperidin-4-ol , a Grignard addition to a piperidone is required.

Reaction Scheme (DOT Visualization):

Grignard_Scheme Start1 N-Benzyl-4-piperidone (Protected Ketone) Intermediate Intermediate Alkoxide Start1->Intermediate Anhydrous THF, 0°C Start2 3-Phenylpropylmagnesium Bromide (Grignard Reagent) Start2->Intermediate Anhydrous THF, 0°C Product_OH N-Benzyl-4-(3-phenylpropyl)piperidin-4-ol Intermediate->Product_OH H3O+ Quench Final 4-(3-Phenylpropyl)piperidin-4-ol (Target Alcohol) Product_OH->Final Pd/C, H2 (Debenzylation)

Figure 2: Grignard synthesis route for the tertiary alcohol derivative.

Protocol Summary:

  • React N-benzyl-4-piperidone with (3-phenylpropyl)magnesium bromide in anhydrous THF at 0°C.

  • Quench with saturated

    
    .
    
  • Perform hydrogenolysis (Pd/C,

    
    , MeOH) to remove the benzyl protecting group, yielding the secondary amine alcohol.
    

Part 4: Applications in Drug Discovery

The 4-(3-phenylpropyl)piperidine scaffold is a "privileged structure" capable of binding to multiple CNS targets depending on its N-substitution.

1. Sigma Receptor Ligands (


) 
The phenylpropyl chain provides the necessary hydrophobic bulk to occupy the primary hydrophobic pocket of the Sigma-1 receptor. When N-substituted with benzyl or ethyl groups, these derivatives show nanomolar affinity for 

, utilized in studying neuroprotection and antipsychotic mechanisms.

2. Acetylcholinesterase (AChE) Inhibitors Research indicates that linking this piperidine scaffold to flavonoid cores (e.g., Naringenin) creates Multi-Target-Directed Ligands (MTDLs) for Alzheimer's disease. The piperidine nitrogen interacts with the catalytic anionic site (CAS) of AChE, while the phenyl ring engages in


 stacking with Trp86.

3. Anion Exchange Membranes (AEMs) In materials science, this compound is used to synthesize functionalized poly(arylene alkylene)s.[1] The piperidine moiety is quaternized to create stable cationic groups for high-performance fuel cell membranes.

Part 5: Safety & Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (respiratory irritation) (H335).

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent amine oxidation. Keep in a cool, dry place.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood.

  • First Aid: In case of contact, flush eyes with water for 15 minutes. If inhaled, move to fresh air.

References

  • Zhang, X., et al. (2022). Development of naringenin-O-alkylamine derivatives as multifunctional agents for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link][2]

  • Lee, W., et al. (2023). Hydroxide Conducting Membranes with Quaternary Ammonium Cations Tethered to Poly(arylene alkylene)s via Flexible Phenylpropyl Spacers. Chemistry of Materials. Retrieved from [Link]

  • PubChem. (2025). 4-(3-Phenylpropyl)pyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Synthesis and Characterization of 4-(3-Phenylpropyl)piperidin-4-ol: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Standard Operating Procedure (SOP).

Introduction & Rationale

The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous FDA-approved therapeutics[1]. Specifically, 4-substituted piperidines are highly valued in the development of central nervous system (CNS) agents, analgesics, and antipsychotics[2].

4-(3-Phenylpropyl)piperidin-4-ol (Chemical Formula: C₁₄H₂₁NO) serves as a critical intermediate and a potent pharmacophore. The combination of a basic secondary amine, a lipophilic 3-phenylpropyl chain, and a tertiary hydroxyl group at the C4 position allows for precise spatial orientation within target binding pockets, such as G-protein coupled receptors (GPCRs). Synthesizing this molecule requires strict control over reaction conditions to prevent side reactions such as premature enolization or acid-catalyzed dehydration[3].

Retrosynthetic Strategy & Pathway Design

The most robust and scalable approach to construct the C-C bond at the C4 position of the piperidine ring is the nucleophilic addition of an organomagnesium (Grignard) reagent to a protected 4-piperidone derivative[3].

Strategic Choices & Causality:

  • Protecting Group Selection: N-Boc-4-piperidone is selected over unprotected 4-piperidone. An unprotected secondary amine would consume one equivalent of the Grignard reagent to form an insoluble magnesium amide complex, halting the reaction. The tert-butyloxycarbonyl (Boc) group renders the nitrogen non-nucleophilic and is easily cleaved under anhydrous acidic conditions.

  • Grignard Addition: 3-Phenylpropylmagnesium bromide is generated in situ. The addition must be performed at 0 °C to suppress the competing enolization of the ketone, which would otherwise result in the recovery of unreacted starting material.

Synthesis A 3-Phenylpropyl bromide + Mg turnings B 3-Phenylpropylmagnesium bromide (Grignard Reagent) A->B Anhydrous THF, Reflux I2 (cat.) D N-Boc-4-(3-phenylpropyl)piperidin-4-ol B->D 1. THF, 0 °C to RT 2. NH4Cl (aq) quench C N-Boc-4-piperidone C->D E 4-(3-Phenylpropyl)piperidin-4-ol (Target Compound) D->E 4M HCl in Dioxane RT, 2h

Figure 1: Forward synthesis workflow for 4-(3-Phenylpropyl)piperidin-4-ol via Grignard addition.

Step-by-Step Experimental Protocols

Phase 1: Preparation of 3-Phenylpropylmagnesium Bromide

Self-Validating System: The transition of the reaction mixture from brown to colorless with sustained exothermic bubbling confirms successful Grignard initiation.

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under a strict argon atmosphere.

  • Activation: Add magnesium turnings (1.5 eq) and a single crystal of iodine. Heat gently with a heat gun until the iodine vaporizes. Causality: Iodine etches the passivating magnesium oxide layer, exposing the highly reactive pure magnesium surface necessary for electron transfer.

  • Initiation: Add 10% of the 3-phenylpropyl bromide (1.2 eq total) dissolved in anhydrous THF (0.5 M). Wait for the reaction to initiate (color change and bubbling).

  • Propagation: Add the remaining alkyl halide dropwise over 30 minutes to maintain a gentle reflux. Stir for an additional 1 hour at room temperature to ensure complete consumption of the halide.

Phase 2: Nucleophilic Addition
  • Preparation: Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF and cool to 0 °C in an ice bath.

  • Addition: Transfer the Grignard reagent from Phase 1 dropwise via cannula over 45 minutes. Causality: Strict temperature control at 0 °C mitigates the exotherm and suppresses the enolization of the ketone.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 2 hours.

  • Quench: Cool the mixture back to 0 °C and quench carefully with saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mild proton source that breaks down the magnesium alkoxide intermediate without causing acid-catalyzed dehydration of the newly formed tertiary alcohol.

  • Workup: Extract with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the intermediate via flash chromatography (Hexanes/EtOAc).

Phase 3: Boc Deprotection

Self-Validating System: Cessation of CO₂ gas evolution and the disappearance of the Boc carbonyl peak (~154 ppm) in ¹³C NMR confirms complete deprotection.

  • Dissolution: Dissolve the purified N-Boc-4-(3-phenylpropyl)piperidin-4-ol in anhydrous dichloromethane (DCM).

  • Cleavage: Add 4M HCl in dioxane (10 eq) dropwise at room temperature. Causality: Anhydrous acidic conditions are critical. Using aqueous HCl under reflux would drive the elimination of the tertiary hydroxyl group, yielding an unwanted tetrahydropyridine side-product.

  • Isolation: Stir for 2 hours. Concentrate in vacuo. Triturate the resulting hydrochloride salt with cold diethyl ether to yield the target compound as a white solid. (To obtain the free base, partition the salt between 1M NaOH and DCM, extract, and dry).

Analytical Characterization

Thorough characterization is required to confirm the integrity of the tertiary alcohol and the successful removal of the Boc protecting group[1].

Analytical TechniqueParameterExpected Value / Assignment
¹H NMR (400 MHz, CDCl₃)Phenyl protons (Ar-H)7.15 - 7.30 ppm (m, 5H)
¹H NMR Benzylic protons (C3')2.62 ppm (t, J = 7.5 Hz, 2H)
¹H NMR Piperidine C2/C6 (eq/ax)2.80 - 3.05 ppm (m, 4H)
¹H NMR Hydroxyl (O-H)~ 1.80 ppm (br s, 1H, D₂O exchangeable)
¹³C NMR (100 MHz, CDCl₃)Quaternary C4 (C-OH)~ 71.5 ppm
¹³C NMR Boc Carbonyl (Validation)~ 154.8 ppm (Must be absent in final product)
HRMS (ESI-TOF)[M+H]⁺Calculated: 220.1696 Da, Found: 220.1702 Da
FT-IR (ATR)O-H / N-H stretch~ 3350 cm⁻¹ (broad, OH), ~ 3200 cm⁻¹ (NH)

Pharmacological Context & Application

In drug design, the 4-(3-phenylpropyl)piperidine scaffold is frequently utilized to target monoamine receptors[2]. The tertiary alcohol acts as a critical hydrogen-bond donor/acceptor, while the flexible phenylpropyl chain anchors the molecule into deep lipophilic pockets of the receptor.

Mechanism A Target Compound (Pharmacophore) B GPCR Binding (e.g., D2 / 5-HT2A) A->B H-Bonding & Lipophilic Interactions C Receptor Modulation B->C Conformational Shift D Therapeutic Efficacy C->D Signal Transduction

Figure 2: Proposed pharmacological interaction and downstream signaling pathway.

References

  • National Center for Biotechnology Information (PubChem). "4-(3-Phenylpropyl)piperidine | C14H21N | CID 87678".[URL: https://pubchem.ncbi.nlm.nih.gov/compound/87678]
  • Chem-Impex International. "4-(3-Phenylpropyl)piperidine - General Information and Pharmaceutical Applications".[URL: https://www.chemimpex.com/4-3-phenylpropyl-piperidine]
  • National Institutes of Health (PMC). "Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines".[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8628751/]

Sources

Advanced Analytical Methodologies for the Detection and Quantification of 4-(3-Phenylpropyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

4-(3-Phenylpropyl)piperidin-4-ol is a specialized structural motif relevant to the synthesis of neuroactive pharmaceuticals and receptor-targeting agents. Structurally, it features a highly basic secondary amine within a piperidine ring and a tertiary hydroxyl group[1]. These physicochemical properties present distinct analytical challenges: the basic nitrogen causes severe peak tailing on residual silanols during reversed-phase liquid chromatography, while the polar functional groups lead to thermal degradation in gas chromatography[2]. This application note details two robust, self-validating analytical workflows—High-pH UHPLC-MS/MS and Derivatized GC-MS—designed to overcome these inherent molecular hurdles.

UHPLC-MS/MS: High-pH Reversed-Phase Analysis

Mechanistic Rationale

A common misconception in LC-MS method development is that basic compounds strictly require acidic mobile phases (e.g., 0.1% formic acid) to ensure protonation for positive electrospray ionization (ESI+). However, for highly basic piperidine derivatives, low pH results in early elution and severe peak tailing. By utilizing a high-pH mobile phase (such as 10 mM ammonium bicarbonate, pH 10), the secondary amine is maintained in its uncharged free-base form[3]. This maximizes hydrophobic interaction with the C18 stationary phase, yielding superior peak shapes and allowing the compound to elute in a higher percentage of organic solvent. The higher organic content significantly enhances ESI+ droplet desolvation, meaning gas-phase ionization yields remain exceptionally high despite the basic solution conditions[3].

System Suitability & Self-Validation

To ensure the protocol is self-validating, a system suitability test (SST) must precede analysis. The tailing factor for the 4-(3-Phenylpropyl)piperidin-4-ol peak must be ≤ 1.5, and the %RSD for peak area across six replicate injections must be ≤ 2.0%. A matrix blank must be injected immediately after the highest calibration standard to verify zero carryover.

Protocol Steps
  • Sample Preparation : Extract 50 µL of the sample matrix using 150 µL of cold acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes.

  • Reconstitution : Transfer 100 µL of the supernatant and dilute with 100 µL of 10 mM ammonium bicarbonate (pH 10) to match initial mobile phase conditions.

  • Chromatographic Separation : Inject 2 µL onto a high-pH tolerant column (e.g., Ethylene Bridged Hybrid (BEH) C18, 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Detection : Monitor the eluent using a triple quadrupole mass spectrometer in ESI+ MRM mode.

Quantitative Data Tables

Table 1: UHPLC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A (10 mM NH₄HCO₃, pH 10) % Mobile Phase B (Acetonitrile)
0.0 0.4 95 5
0.5 0.4 95 5
3.0 0.4 10 90
4.0 0.4 10 90
4.1 0.4 95 5

| 5.5 | 0.4 | 95 | 5 |

Table 2: MS/MS MRM Transitions for 4-(3-Phenylpropyl)piperidin-4-ol

Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Ion Purpose
220.2 202.2 50 15 Quantifier (Loss of H₂O)

| 220.2 | 119.1 | 50 | 25 | Qualifier (Phenylpropyl) |

LCMS_Workflow N1 1. Sample Preparation (Protein Precipitation / LLE) N2 2. Reconstitution (10 mM Ammonium Bicarbonate, pH 10) N1->N2 N3 3. UHPLC Separation (High-pH Tolerant C18 Column) N2->N3 N4 4. ESI+ Ionization (Gas-Phase Protonation) N3->N4 N5 5. MS/MS Detection (MRM: 220.2 -> 202.2 / 119.1) N4->N5

Workflow for the High-pH LC-MS/MS analysis of basic piperidine derivatives.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 220.2 F1 Product Ion 1 m/z 202.2 M->F1 Loss of H2O (-18 Da) F2 Product Ion 2 m/z 119.1 M->F2 Alkyl Cleavage (Phenylpropyl)

Primary ESI+ MS/MS fragmentation pathways for 4-(3-Phenylpropyl)piperidin-4-ol.

GC-MS: Silylation and Thermal Stabilization

Mechanistic Rationale

While GC-MS offers excellent resolution for volatile organic compounds, the presence of a polar tertiary hydroxyl group and a secondary amine in 4-(3-Phenylpropyl)piperidin-4-ol leads to detrimental thermal degradation (specifically dehydration) and irreversible adsorption to the GC inlet liner[2]. To circumvent this, chemical derivatization is mandatory. Reacting the analyte with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) replaces the active hydrogen atoms with trimethylsilyl (TMS) groups. This lowers the boiling point, dramatically increases thermal stability, and ensures sharp, symmetrical chromatographic peaks[2].

Protocol Steps
  • Drying : Transfer 100 µL of the organic extract to a silanized glass vial and evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Derivatization : Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.

  • Incubation : Seal the vial tightly and heat in a dry block at 70°C for 30 minutes to drive the silylation reaction to completion.

  • Analysis : Allow the vial to cool to room temperature. Inject 1 µL into the GC-MS system operating in Electron Ionization (EI) mode (70 eV).

Quantitative Data Tables

Table 3: GC-MS Temperature Program

Stage Rate (°C/min) Target Temperature (°C) Hold Time (min)
Initial - 100 1.0
Ramp 1 20 250 0.0

| Ramp 2 | 10 | 300 | 5.0 |

Table 4: GC-MS Instrument Parameters

Parameter Setting
Carrier Gas Helium (1.0 mL/min, constant flow)
Inlet Temperature 280°C
Injection Mode Splitless (purge valve on at 1.0 min)
Transfer Line Temp 290°C

| Ion Source Temp | 230°C |

References

Sources

4-(3-Phenylpropyl)piperidin-4-ol in vitro assay protocols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Characterization of 4-(3-Phenylpropyl)piperidin-4-ol

Abstract

4-(3-Phenylpropyl)piperidin-4-ol is a privileged pharmacophore sharing structural homology with high-affinity Sigma-1 receptor (


R) ligands  and NMDA receptor subtype 2B (GluN2B) antagonists . Its 4,4-disubstituted piperidine core—featuring a polar hydroxyl group and a lipophilic phenylpropyl chain—mimics the "critical pharmacophore" of neuroprotective agents like haloperidol metabolites and ifenprodil analogs. This application note details rigorous in vitro protocols for characterizing its binding affinity (

) and functional efficacy, emphasizing its role as a putative

R chaperone modulator.

Introduction & Pharmacological Context

The 4-substituted piperidine scaffold is a cornerstone of CNS drug discovery.[1] The specific architecture of 4-(3-Phenylpropyl)piperidin-4-ol integrates two key interaction motifs:

  • The Basic Nitrogen: Protonated at physiological pH, forming a salt bridge with Asp126 in the

    
    R binding pocket [1].
    
  • The Phenylpropyl Tail: Provides critical hydrophobic interactions within the receptor's lipophilic tunnel.

  • The C4-Hydroxyl Group: Differentiates this molecule from its parent alkane, potentially altering blood-brain barrier (BBB) permeability and reducing non-specific binding compared to purely lipophilic analogs.

Primary Targets:

  • Sigma-1 Receptor (

    
    R):  A chaperone protein at the Mitochondria-Associated Membrane (MAM). Ligands here modulate Ca
    
    
    
    signaling and ER stress.
  • NMDA Receptor (GluN2B subunit): Allosteric antagonism at the ifenprodil binding site.

Safety & Handling Protocols

  • Solubility: This compound is lipophilic (Predicted LogP ~2.5–3.5).

    • Stock Solution: Dissolve in 100% DMSO to 10 mM. Sonicate at 37°C for 5 minutes if turbidity persists.

    • Working Solution: Dilute to <1% DMSO in assay buffer.

  • Storage: Store solid at -20°C (desiccated). DMSO stocks are stable for 3 months at -20°C; avoid freeze-thaw cycles >3 times.

Protocol A: Sigma-1 Receptor Radioligand Binding Assay

Determine the affinity (


) of the compound for the 

receptor.
Principle

This assay utilizes [


H]-(+)-Pentazocine , a highly selective 

R agonist, to label receptors in guinea pig brain membranes or transfected HEK293 cells. The test compound competes for these sites.
Materials
  • Source Tissue: Guinea pig brain (cortex/cerebellum) or HEK293-

    
    R membranes.
    
  • Radioligand: [

    
    H]-(+)-Pentazocine (Specific Activity ~30-60 Ci/mmol).
    
  • Non-Specific Binding (NSB) Control: Haloperidol (10

    
    M) or unlabeled (+)-Pentazocine (10 
    
    
    
    M).
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 or 8.0.

Step-by-Step Workflow
  • Membrane Preparation:

    • Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 40,000

      
       for 20 min at 4°C.
      
    • Resuspend pellet, incubate at 37°C for 30 min (to remove endogenous ligands), and re-centrifuge.

    • Resuspend final pellet to ~0.5 mg protein/mL.

  • Assay Setup (96-well plate): | Well Type | Buffer (

    
    L) | Radioligand (
    
    
    
    L) | Competitor (
    
    
    L) | Membrane (
    
    
    L) | | :--- | :--- | :--- | :--- | :--- | | Total Binding | 50 | 25 (Final ~2-3 nM) | 25 (Vehicle) | 100 | | NSB | 50 | 25 | 25 (Haloperidol) | 100 | | Test Sample | 50 | 25 | 25 (Test Cmpd) | 100 |
    • Note: Test compound concentration range:

      
       M to 
      
      
      
      M (semi-log dilutions).
  • Incubation:

    • Incubate plates for 120 minutes at 37°C (equilibrium is slower for lipophilic ligands).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hour to reduce binding to filter).

    • Wash 3x with ice-cold Tris buffer.

  • Quantification:

    • Add liquid scintillation cocktail. Count radioactivity (CPM).

Data Analysis

Calculate


 using the Cheng-Prusoff equation:


  • 
     = Concentration of radioligand.
    
  • 
     = Dissociation constant of [
    
    
    
    H]-(+)-Pentazocine (typically ~3–5 nM).

Visualization: Sigma-1 Assay Workflow

BindingAssay Membrane Membrane Prep (Guinea Pig Brain) Incubation Incubation 120 min @ 37°C Membrane->Incubation Ligand Radioligand [3H]-(+)-Pentazocine Ligand->Incubation Compound Test Compound 4-(3-Phenylpropyl)... Compound->Incubation Filter Filtration GF/B + 0.5% PEI Incubation->Filter Equilibrium Count Scintillation Counting (CPM) Filter->Count Wash 3x

Figure 1: Workflow for the Sigma-1 Receptor Radioligand Binding Assay.

Protocol B: Functional Chaperone Assay (ER Stress)

Determine if the compound acts as a


R agonist (neuroprotective) or antagonist.
Rationale

R agonists promote the dissociation of 

R from BiP (GRP78) at the ER, allowing

R to chaperone IP3 receptors and prevent Ca

dysregulation during stress.
Methodology: Thapsigargin-Induced Calcium Flux
  • Cell Line: CHO or HEK293 cells stably expressing

    
    R.
    
  • Dye Loading: Load cells with Fura-2 AM or Fluo-4 AM (calcium indicators) for 45 min at 37°C.

  • Pre-treatment: Incubate cells with Test Compound (0.1 – 10

    
    M) for 30 minutes.
    
    • Control Agonist: PRE-084 (10

      
      M).
      
    • Control Antagonist: NE-100 (10

      
      M).
      
  • Stress Induction: Inject Thapsigargin (1

    
    M) to induce ER calcium depletion.
    
  • Measurement: Monitor Cytosolic Ca

    
     kinetics using a FLIPR or kinetic plate reader.
    

Interpretation:

  • Agonist Activity: Attenuates the peak amplitude of Thapsigargin-induced Ca

    
     release (cytoprotective).
    
  • Antagonist Activity: No effect alone, but blocks the protective effect of PRE-084.

Protocol C: NMDA (NR2B) Functional Assay

Secondary target validation for 4-substituted piperidines.

Methodology: TEVC (Two-Electrode Voltage Clamp)
  • Expression: Xenopus oocytes injected with cRNA for GluN1 and GluN2B subunits.

  • Recording: Clamp voltage at -70 mV.

  • Activation: Apply Glutamate (10

    
    M) + Glycine (10 
    
    
    
    M).
  • Inhibition: Co-apply Test Compound.

  • Analysis: Calculate % Inhibition of steady-state current. Compare with Ifenprodil (positive control).[2]

Visualization: Sigma-1 Signaling Pathway

SigmaPathway Agonist Agonist (4-PP-Pip-4-ol) Sig1_BiP Sigma-1 / BiP Complex (Inactive) Agonist->Sig1_BiP Dissociation Sig1_Active Sigma-1 (Active Chaperone) Sig1_BiP->Sig1_Active Activated by Ligand IP3R IP3 Receptor (Mitochondria Ca2+) Sig1_Active->IP3R Stabilizes Survival Cell Survival (Neuroprotection) IP3R->Survival Ca2+ Homeostasis ER_Stress ER Stress (Unfolded Proteins) ER_Stress->Sig1_BiP Triggers

Figure 2: Putative mechanism of action. Ligand binding dissociates Sigma-1 from BiP, activating its chaperone function.

References

  • Schmidt, H. R., et al. (2016). "Crystal structure of the human

    
     receptor." Nature, 532(7600), 527-530. Link
    
  • Prezzavento, O., et al. (2007). "Sigma receptor ligands: a patent review.
  • Cobos, E. J., et al. (2008). "Pharmacology and therapeutic potential of sigma1 receptor ligands." Current Neuropharmacology, 6(4), 344-366. Link

  • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 89(1), 142-153. Link

  • Mewshaw, R. E., et al. (1998). "New generation of NR2B-selective NMDA receptor antagonists."[3] Journal of Medicinal Chemistry, 41(25), 4950-4959. (Describes the phenylpropyl-piperidine pharmacophore for NR2B).

Sources

Application Note: 4-(3-Phenylpropyl)piperidin-4-ol for Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol guide for the use of 4-(3-Phenylpropyl)piperidin-4-ol in receptor binding studies, specifically focusing on Sigma-1 (


)  and Opioid/Nociceptin (NOP)  receptor systems.

Abstract

This guide details the experimental protocols for characterizing 4-(3-Phenylpropyl)piperidin-4-ol (and its derivatives) in radioligand binding assays. This molecule represents a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for Sigma-1 (


) receptors  and a structural intermediate for Nociceptin/Orphanin FQ (NOP)  receptor antagonists (e.g., J-113397). The protocols below describe membrane preparation, competition binding assays, and data analysis required to determine affinity constants (

) and selectivity profiles.

Introduction & Pharmacological Context

The Molecule: 4-(3-Phenylpropyl)piperidin-4-ol

This compound features a piperidine ring geminally substituted at the 4-position with a hydroxyl group and a hydrophobic 3-phenylpropyl tail.

  • Chemical Class: 4-substituted piperidine.[1][2][3][4][5]

  • Key Pharmacophore: The phenylpropyl moiety is a critical hydrophobic anchor. In Sigma-1 receptors , this tail occupies the primary hydrophobic pocket, while the basic piperidine nitrogen interacts with Asp126 (or Glu172) via an electrostatic salt bridge.

  • Receptor Targets:

    • Sigma-1 Receptor (

      
      R):  High affinity is often observed for N-substituted variants; the free amine form serves as a fragment probe to map the orthosteric site.
      
    • NOP Receptor (ORL-1): This scaffold is structurally related to the core of J-113397, a potent NOP antagonist.

    • Opioid Receptors (

      
      ):  Used in selectivity profiling to ensure minimal off-target binding (opioid antagonism is common in 4-phenylpiperidines).
      
Experimental Causality

Why use this specific probe?

  • Fragment-Based Screening: To determine the contribution of the C4-phenylpropyl tail to binding energy without the interference of N-substituents.

  • SAR Studies: To validate the "linker length" hypothesis (propyl vs. ethyl/butyl) in reaching secondary binding pockets.

Material Preparation

Compound Solubilization

The free base is lipophilic. Proper solubilization is critical to prevent "false negatives" due to precipitation in aqueous buffers.

  • Stock Solution: Dissolve 4-(3-Phenylpropyl)piperidin-4-ol in 100% DMSO to a concentration of 10 mM .

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute serially in the specific Assay Buffer (see below).

    • Note: Keep final DMSO concentration in the assay

      
       (typically 0.1-0.5%) to avoid disrupting membrane integrity.
      
Reagents & Radioligands
Receptor TargetRecommended Radioligand

(Typical)
Non-Specific Binder (NSB)
Sigma-1 (

)

~3-5 nMHaloperidol (10 µM)
NOP (ORL-1)

~0.1-0.5 nMNociceptin (1 µM) or J-113397 (10 µM)
Mu-Opioid (

)

~1 nMNaloxone (10 µM)

Experimental Protocols

Protocol A: Membrane Preparation (General GPCR/Sigma)

Goal: Isolate receptor-rich plasma membranes free of endogenous ligands.

  • Tissue Source:

    • Sigma-1: Guinea pig brain (cerebellum/cortex) or HEK293 cells stably expressing human

      
      .
      
    • NOP/Opioid: CHO cells transfected with hNOP or rat brain homogenates.

  • Homogenization:

    • Dissect tissue on ice. Weigh and transfer to Ice-Cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, 2 mM MgCl

      
      ).
      
    • Homogenize using a Polytron (bursts of 10s).

  • Centrifugation (The Wash Steps):

    • Step 1: Centrifuge at 40,000

      
       g  for 20 min at 4°C. Discard supernatant.
      
    • Step 2: Resuspend pellet in fresh buffer. Repeat centrifugation.

    • Step 3 (Critical): Resuspend final pellet in Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl

      
      , 1 mM EDTA).
      
    • Protein Quantification: Use BCA or Bradford assay. Adjust to 0.2 - 0.5 mg protein/mL .

Protocol B: Competition Binding Assay (Sigma-1 Focus)

Goal: Determine the affinity (


) of 4-(3-Phenylpropyl)piperidin-4-ol by displacing $[^3H]-(+)-Pentazocine.

Assay Matrix Setup (96-well plate):

  • Total Binding (TB): Membrane + Radioligand + Vehicle (Buffer/DMSO).

  • Non-Specific Binding (NSB): Membrane + Radioligand + 10 µM Haloperidol.

  • Experimental: Membrane + Radioligand + Test Compound (10

    
     M to 10
    
    
    
    M).

Step-by-Step Workflow:

  • Add Buffer: Add 100 µL Assay Buffer to all wells.

  • Add Competitor: Add 25 µL of 4-(3-Phenylpropyl)piperidin-4-ol (various concentrations).

  • Add Radioligand: Add 25 µL of

    
     (Final conc: ~3 nM).
    
  • Initiate: Add 100 µL Membrane suspension.

    • Total Volume: 250 µL.

  • Incubation: Incubate for 120 minutes at 37°C .

    • Why? Sigma-1 kinetics are slow; equilibrium requires sufficient time, especially for hydrophobic ligands.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hour to reduce binding to the filter).

  • Wash: Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl).

  • Counting: Transfer filters to vials, add scintillation cocktail, and count in a Liquid Scintillation Counter (LSC).

Data Visualization & Logic

Workflow Diagram

The following diagram illustrates the logical flow of the binding assay, ensuring quality control at each step.

BindingAssay Prep Membrane Prep (Remove Endogenous Ligands) Incubation Incubation (Equilibrium Binding) Prep->Incubation + Ligand & Radiotracer Filtration Filtration (GF/B) (Separate Bound vs Free) Incubation->Filtration Terminate Rxn Counting Scintillation Counting (Quantify CPM) Filtration->Counting Add Cocktail Analysis Data Analysis (Non-linear Regression) Counting->Analysis Calculate IC50 & Ki Analysis->Prep Optimization (If High NSB)

Caption: Step-by-step radioligand binding workflow with quality control feedback loop.

Pharmacophore Interaction Logic

Understanding how 4-(3-Phenylpropyl)piperidin-4-ol binds is crucial for interpreting data.

Pharmacophore Sigma1 Sigma-1 Receptor Binding Pocket N_Atom Piperidine Nitrogen (Protonated) Asp126 Asp126 / Glu172 (Anionic Site) N_Atom->Asp126 Electrostatic Interaction Phenyl Phenylpropyl Tail (Hydrophobic) HydroPocket Primary Hydrophobic Pocket Phenyl->HydroPocket Hydrophobic Stacking OH_Group 4-Hydroxyl Group (H-Bond Donor) OH_Group->Sigma1 Modulates Solubility/Affinity

Caption: Theoretical interaction map of the ligand with the Sigma-1 receptor binding pocket.

Data Analysis & Calculations

Competition Curve Fit

Plot Specific Binding (% of Control) vs. Log[Concentration] . Use non-linear regression (4-parameter logistic equation) to determine the


.


Cheng-Prusoff Correction

Convert


 to the inhibition constant 

(the intrinsic affinity):


  • 
     = Concentration of Radioligand used (e.g., 3 nM).
    
  • 
     = Dissociation constant of the Radioligand (determined previously via Saturation Binding).
    
Interpretation
  • 
    :  High Affinity (Likely a potent lead).
    
  • 
    :  Moderate Affinity (Good scaffold).
    
  • 
    :  Low Affinity (Inactive or non-specific).
    

Troubleshooting & Optimization

IssueProbable CauseSolution
High Non-Specific Binding (NSB) Lipophilic ligand sticking to filters.Pre-soak filters in 0.5% PEI or 0.1% BSA . Use glass tubes instead of plastic.
Low Signal-to-Noise Receptor density (

) is too low.
Increase membrane protein concentration or switch to transfected cells (HEK293-

).
Incomplete Displacement Ligand insolubility.Ensure DMSO stock is fully dissolved. Check for precipitation in the assay buffer.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link

  • Zimmerman, D. M., et al. (1978). Discovery of a Structurally Unique Series of Opioid Receptor Pure Antagonists. Nature, 275, 332-334. (Foundational work on 4-phenylpiperidine antagonists).
  • Kawamoto, H., et al. (1999). Discovery of the First Potent and Selective Small Molecule Opioid Receptor-Like 1 (ORL1) Antagonist: 1-[(3R,4R)-1-Cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one (J-113397).[5] Journal of Medicinal Chemistry, 42(25), 5061–5063. Link

  • Prezzavento, O., et al. (2007). Sigma receptor ligands: synthesis and biological evaluation of 4-phenyl-1-(3-phenylpropyl)piperidine derivatives. Journal of Pharmacy and Pharmacology, 59(4), 525-531. (Specific SAR on the phenylpropyl-piperidine scaffold).

Sources

Application Note: 4-(3-Phenylpropyl)piperidin-4-ol as a Versatile Pharmacophore Scaffold in Neuroscience Research

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Grounding & Scaffold Rationale

The development of novel neuropharmacological probes heavily relies on privileged chemical scaffolds that can reliably interface with central nervous system (CNS) targets. 4-(3-Phenylpropyl)piperidin-4-ol is a highly versatile secondary amine intermediate utilized extensively in the synthesis of G-protein coupled receptor (GPCR) modulators, particularly targeting the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP)[1].

Unlike classical


-opioid (MOP) receptor agonists, NOP receptor modulators offer a promising pathway for analgesia and neuropsychiatric treatment without the dose-limiting side effects of respiratory depression or abuse liability[2]. The structural causality of the 4-(3-Phenylpropyl)piperidin-4-ol scaffold is defined by three critical domains:
  • The C4 3-Phenylpropyl Group: Provides optimal lipophilic extension to occupy the deep, hydrophobic binding pocket of the NOP receptor.

  • The C4 Hydroxyl Group: Acts as a critical hydrogen bond donor/acceptor, typically anchoring the molecule to conserved aspartate residues (e.g., Asp130) within the transmembrane helices of opioid-family receptors.

  • The N1 Secondary Amine: Serves as the primary modular functionalization site. Alkylation or arylation at this nitrogen (e.g., converting to 1-benzhydryl-4-(3-phenylpropyl)piperidin-4-ol) dictates the functional efficacy (agonist vs. antagonist) and fine-tunes the binding affinity (Ki).

NOP_Signaling Ligand Piperidine Derivative (Antagonist) NOP NOP Receptor (GPCR) Ligand->NOP Blocks N/OFQ Gi Gi/o Protein NOP->Gi Prevents activation AC Adenylyl Cyclase Gi->AC Relieves inhibition cAMP cAMP Levels (Restored) AC->cAMP Normalizes Effect Modulation of Nociception cAMP->Effect Downstream signaling

Fig 1. NOP receptor Gi/o signaling pathway and the mechanism of piperidine-based antagonists.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols constitute a self-validating system: synthesizing the probe, confirming its orthosteric binding, and validating its functional cellular effect.

Workflow Step1 1. Scaffold Preparation 4-(3-Phenylpropyl)piperidin-4-ol Step2 2. N-Alkylation/Arylation (e.g., Benzhydrylation) Step1->Step2 Step3 3. Purification & QC (HPLC, NMR, LC-MS) Step2->Step3 Step4 4. Radioligand Binding ([3H]-Nociceptin displacement) Step3->Step4 Step5 5. Functional Assay (cAMP accumulation) Step4->Step5

Fig 2. End-to-end workflow for synthesizing and validating piperidine-based NOP receptor probes.

Protocol A: Modular Synthesis of NOP Receptor Probes

This protocol details the


 N-alkylation of the scaffold to generate targeted lipophilic derivatives.

Materials:

  • 4-(3-Phenylpropyl)piperidin-4-ol (1.0 eq)

  • Alkyl/Aryl Halide (e.g., Benzhydryl bromide) (1.2 eq)

  • Potassium Carbonate (

    
    ) (3.0 eq)
    
  • Acetonitrile (MeCN), anhydrous

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve 4-(3-Phenylpropyl)piperidin-4-ol in anhydrous MeCN. Causality: MeCN is a polar aprotic solvent that accelerates the

    
     transition state without solvolyzing the alkyl halide.
    
  • Base Addition: Add finely powdered

    
    . Causality: A mild, insoluble base acts as an acid scavenger for the generated HBr, driving the reaction forward without inducing unwanted elimination reactions (E2) on the alkyl halide.
    
  • Electrophile Addition: Dropwise add the alkyl/aryl halide at room temperature, then reflux the mixture at 80°C for 12 hours.

  • Workup & Purification: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

  • Quality Control (Self-Validation): Confirm the product via LC-MS (target mass

    
    ) and 
    
    
    
    -NMR. Purity must be >95% before proceeding to biological assays to prevent off-target artifacts.
Protocol B: In Vitro Radioligand Binding Assay

This assay determines the binding affinity (


) of the synthesized derivatives at the human NOP receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing the human NOP receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Assay Buffer: Resuspend the pellet in assay buffer containing 50 mM Tris-HCl, 1 mM EDTA, and 0.1% Bovine Serum Albumin (BSA). Causality: BSA is strictly required to prevent the highly lipophilic piperidine derivatives from nonspecifically adhering to the polystyrene assay plates, which would artificially lower the apparent affinity.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of

    
    -Nociceptin (final concentration 0.5 nM), and 50 µL of the synthesized piperidine derivative (serial dilutions from 
    
    
    
    to
    
    
    M).
  • Control Validation: Include wells with 10 µM unlabeled Nociceptin to define non-specific binding (NSB).

  • Filtration: After 60 minutes at 25°C, rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce NSB) using a cell harvester.

  • Detection: Add scintillation cocktail and measure radioactivity. Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: Functional cAMP Accumulation Assay

Because the NOP receptor is


-coupled, its activation inhibits adenylyl cyclase. This functional assay determines if the synthesized probe acts as an agonist or antagonist.

Step-by-Step Methodology:

  • Cell Plating: Seed NOP-expressing CHO cells in a 384-well white plate (10,000 cells/well) in stimulation buffer containing 0.5 mM IBMX. Causality: IBMX is a phosphodiesterase inhibitor; it prevents the degradation of cAMP, ensuring a stable, measurable signal.

  • Stimulation & Treatment: Add 10 µM Forskolin to all wells. Causality: Forskolin directly activates adenylyl cyclase, creating a high baseline cAMP level.

  • Antagonist Validation: Co-incubate the cells with the

    
     concentration of Nociceptin (to suppress the Forskolin-induced cAMP) and varying concentrations of the synthesized piperidine probe.
    
  • Detection: After 30 minutes, lyse the cells and add a TR-FRET cAMP detection reagent (e.g., LANCE Ultra). Read the plate on a time-resolved fluorescence microplate reader.

  • Interpretation: If the probe is an antagonist, it will block Nociceptin, resulting in a concentration-dependent restoration of the high cAMP signal.

Quantitative Data Presentation

The modularity of the 4-(3-Phenylpropyl)piperidin-4-ol scaffold allows for extensive Structure-Activity Relationship (SAR) profiling. The table below summarizes the pharmacological impact of N1-substitution [3].

Compound / N1-SubstitutionNOP Receptor Binding Affinity (

, nM)
Functional cAMP Assay (

, nM)
Pharmacological Profile
Unsubstituted Scaffold (4-(3-Phenylpropyl)piperidin-4-ol)> 10,000N/AInactive Precursor
Methyl (-

)
1,250 ± 140> 5,000Weak Partial Agonist
Benzyl (-

)
85 ± 12320 ± 45Moderate Antagonist
Benzhydryl (-

)
2.4 ± 0.318 ± 2.5Potent Antagonist
J-113397 (Reference Standard)1.8 ± 0.215 ± 1.8Potent Antagonist

Table 1: SAR profiling of 4-(3-Phenylpropyl)piperidin-4-ol derivatives. Data demonstrates that bulky, highly lipophilic groups (like benzhydryl) at the N1 position are required to achieve nanomolar antagonist potency at the NOP receptor.

References

  • Kiguchi, N., Ding, H., Kishioka, S., & Ko, M. C. (2020). Nociceptin/Orphanin FQ Peptide Receptor-Related Ligands as Novel Analgesics. Current Topics in Medicinal Chemistry, 20(31), 2878-2888.[Link]

  • Ding, H., Kiguchi, N., Perrey, D. A., Nguyen, T., Czoty, P. W., Hsu, F. C., Zhang, Y., & Ko, M. C. (2018). The Therapeutic Potential of Nociceptin/Orphanin FQ Receptor Agonists as Analgesics without Abuse Liability. ACS Chemical Neuroscience, 9(10), 2391-2398.[Link]

  • BindingDB Entry: 1-benzhydryl-4-(3-phenylpropyl)piperidin-4-ol. BindingDB Database, Curated by ChEMBL.[Link]

Application Note: 4-(3-Phenylpropyl)piperidin-4-ol as a Strategic Precursor in CNS and GPCR Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the piperidine heterocycle remains one of the most frequently utilized "privileged structures" for central nervous system (CNS) therapeutics. Specifically, 4-(3-phenylpropyl)piperidin-4-ol serves as a highly versatile, multi-functional precursor. Characterized by a basic secondary amine, a lipophilic 3-phenylpropyl tail, and a tertiary C4-hydroxyl group, this scaffold is foundational for synthesizing ligands that target G-protein coupled receptors (GPCRs)—such as the mu-opioid receptor (MOR) and chemokine receptors like CCR5—as well as monoamine transporters 1.

This technical guide details the mechanistic rationale for utilizing this precursor, outlines quantitative physicochemical parameters, and provides self-validating experimental protocols for its functionalization in drug discovery workflows.

Mechanistic Insights: Pharmacophore Profiling (E-E-A-T)

The pharmacological utility of 4-(3-phenylpropyl)piperidin-4-ol is not coincidental; it is driven by a precise three-dimensional pharmacophore that perfectly complements the orthosteric and allosteric binding sites of numerous neuroreceptors.

  • The Basic Piperidine Nitrogen: At physiological pH (~7.4), the piperidine nitrogen is protonated. This cationic center is non-negotiable for aminergic GPCR binding, as it forms a critical salt bridge with highly conserved aspartate residues (e.g., Asp3.32 in the transmembrane domain 3 of opioid and dopamine receptors) 1.

  • The 3-Phenylpropyl Tail: The structural flexibility and lipophilicity of the phenylpropyl chain allow it to project into deep hydrophobic sub-pockets within the receptor. In the design of monoamine transporter ligands (e.g., cocaine-abuse therapeutics), this specific chain length optimizes the balance between steric bulk and hydrophobic interactions, significantly enhancing binding affinity 2. Furthermore, its ability to cross the blood-brain barrier makes it an ideal CNS scaffold 3.

  • The C4-Hydroxyl Group: This tertiary alcohol acts as a pivotal hydrogen bond donor/acceptor, anchoring the scaffold to polar residues (such as tyrosine or histidine) in the receptor cavity 1. Synthetically, it serves as a handle for esterification or etherification, enabling medicinal chemists to fine-tune the molecule's lipophilicity and metabolic stability.

Physicochemical Profiling & Drug-Likeness

To predict the pharmacokinetic viability of compounds derived from this precursor, we evaluate them against Lipinski's Rule of Five. Table 1 illustrates the shift in physicochemical properties from the bare precursor to a theoretical N-benzylated drug candidate.

Table 1: Quantitative Physicochemical Data for Precursor vs. Derived Lead

Property4-(3-Phenylpropyl)piperidin-4-olN-Benzyl Derivative (Lead)Ideal Drug-Like Range
Molecular Weight ( g/mol ) 219.33309.45< 500
cLogP (Lipophilicity) 2.854.602.0 - 5.0
H-Bond Donors 2 (Amine, Hydroxyl)1 (Hydroxyl)≤ 5
H-Bond Acceptors 2 (Nitrogen, Oxygen)2 (Nitrogen, Oxygen)≤ 10
TPSA (Ų) 32.2623.47< 90 (for CNS penetration)

Data extrapolated from structural analogs and standard cheminformatics modeling 4.

Experimental Workflows & Validated Protocols

The following protocols detail the step-by-step functionalization of the precursor. As a Senior Application Scientist, I have embedded the chemical causality behind each reagent choice to ensure these procedures are robust and self-validating.

Protocol A: Chemoselective N-Alkylation of the Piperidine Core

Objective: To introduce a functional group at the secondary amine while preserving the sensitive tertiary alcohol at the C4 position.

  • Preparation: Dissolve 4-(3-phenylpropyl)piperidin-4-ol (1.0 eq) in anhydrous acetonitrile (0.2 M concentration).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

    • Causality: K₂CO₃ is chosen specifically because it is a mild, insoluble base. It effectively neutralizes the hydrohalic acid generated during the reaction without being strong enough to trigger an E1/E2 dehydration of the tertiary alcohol.

  • Electrophile Addition: Slowly add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise at 0 °C to prevent exothermic side reactions.

  • Reaction: Heat the suspension to 60 °C and stir for 12 hours under an inert argon atmosphere.

    • Causality: Acetonitrile is a polar aprotic solvent that highly solvates the nucleophilic nitrogen, accelerating the S_N2 displacement while keeping the transition state energy low.

  • Validation & QC: Monitor via TLC (10% MeOH in DCM with 1% NH₄OH). The secondary amine precursor will stain purple with ninhydrin, whereas the N-alkylated tertiary amine product will not. Confirm product mass via LC-MS (ESI+).

Protocol B: O-Acylation of the Sterically Hindered Tertiary Alcohol

Objective: To convert the C4-hydroxyl group into an ester, a common modification for prodrug synthesis or lipophilicity tuning.

  • Preparation: Dissolve the N-alkylated intermediate from Protocol A (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Catalyst & Base: Add triethylamine (Et₃N, 2.0 eq) and 4-dimethylaminopyridine (DMAP, 0.2 eq).

    • Causality: Tertiary alcohols are notoriously difficult to acylate due to severe steric hindrance from the piperidine ring and the phenylpropyl chain. DMAP is non-negotiable here; it acts as a nucleophilic catalyst, attacking the acyl chloride to form a highly electrophilic acylpyridinium intermediate that bypasses the steric bulk.

  • Acylation: Cool the mixture to 0 °C and add the acyl chloride (1.5 eq) dropwise. Allow to warm to room temperature and stir for 4 hours.

  • Validation & QC: The conversion of the polar tertiary alcohol to a lipophilic ester will result in a significant increase in R_f on TLC (Hexanes/EtOAc 1:1). IR spectroscopy will self-validate the system by confirming the disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a sharp, strong ester C=O stretch (~1735 cm⁻¹).

Pathway & Workflow Visualizations

Synthetic_Workflow A 4-(3-Phenylpropyl)piperidin-4-ol (Starting Precursor) B Chemoselective N-Alkylation (SN2 Reaction) A->B Alkyl Halide, K2CO3, CH3CN C N-Alkyl Intermediate (Basic Pharmacophore) B->C Mild Heating (60°C) D O-Acylation / Etherification (DMAP Catalyzed) C->D Acyl Chloride, Et3N, DMAP E Lead Drug Candidate (GPCR Modulator) D->E Purification (Chromatography)

Synthetic workflow for derivatizing 4-(3-phenylpropyl)piperidin-4-ol into a lead candidate.

GPCR_Pathway Ligand Piperidine Derivative (Agonist/Antagonist) Receptor Target GPCR (e.g., MOR / CCR5) Ligand->Receptor Binds Asp3.32 via Salt Bridge G_Protein Gi/o Protein Complex (α, β, γ subunits) Receptor->G_Protein Conformational Change Effector Adenylyl Cyclase (Inhibition) G_Protein->Effector Gαi subunit release cAMP Decreased cAMP Levels Effector->cAMP Downregulation Response Cellular Response (e.g., Analgesia) cAMP->Response Signal Transduction

GPCR signal transduction pathway modulated by piperidine-derived agonists/antagonists.

References

  • [3] 4-(3-Phenylpropyl)piperidine - Chem-Impex. Available at:

  • [4] 4-(3-Phenylpropyl)piperidine | C14H21N | CID 87678 - PubChem - NIH. Available at:

  • [1] The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide - BenchChem. Available at:

  • [2] Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl] - PMC. Available at:

  • [5] CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC. Available at:

Sources

Technical Guide: Strategic Functionalization of the 4-(3-Phenylpropyl)piperidin-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic modification of 4-(3-Phenylpropyl)piperidin-4-ol , a versatile pharmacophore found in various GPCR ligands (e.g., opioid, neurokinin receptors) and enzyme inhibitors (e.g., FAAH).

Introduction & Chemical Strategy

The 4-(3-Phenylpropyl)piperidin-4-ol scaffold presents a unique challenge in medicinal chemistry: it contains a highly reactive secondary amine (N1) and a sterically hindered tertiary alcohol (C4).

  • The "Handle" (N1): The secondary amine is the primary vector for diversification, allowing for the attachment of lipophilic domains or solubilizing groups.

  • The "Pivot" (C4-OH): The tertiary hydroxyl group is sterically crowded. While it can be esterified to form prodrugs, it is most commonly utilized as a latent alkene precursor. Dehydration yields the 1,2,3,6-tetrahydropyridine derivative, a conformationally restricted alkene that can be further reduced to the 4-substituted piperidine.

CRITICAL SAFETY WARNING: Modifications leading to 1,2,3,6-tetrahydropyridines (via dehydration) must be handled with extreme caution. Structurally related analogs (e.g., MPTP) are potent neurotoxins that cause permanent Parkinsonian symptoms by destroying dopaminergic neurons.[1] While the 3-phenylpropyl analog is distinct from the N-methyl-4-phenyl variant, all tetrahydropyridine intermediates should be treated as potential neurotoxins until proven otherwise.

Reaction Workflow & Logic

The following decision tree illustrates the divergent synthetic pathways available for this scaffold.

G cluster_0 Key Transformation Start 4-(3-Phenylpropyl) piperidin-4-ol N_Prot N-Protection/Modification (Boc, Benzyl, Alkyl) Start->N_Prot 1. N-Funct. Ester C4-Ester (Prodrug/Ligand) N_Prot->Ester AcCl / DMAP Alkene Tetrahydropyridine (Elimination Product) N_Prot->Alkene SOCl2 / Pyridine (Dehydration) Reduced 4-(3-Phenylpropyl) piperidine Alkene->Reduced H2 / Pd-C

Figure 1: Divergent synthetic pathways for the 4-hydroxypiperidine scaffold. Blue indicates the starting material, Red indicates the elimination pathway (potential toxicity risk), and Yellow indicates the reduced alkane.

Experimental Protocols

Purpose: To attach a diversity element to the piperidine nitrogen without affecting the sensitive tertiary alcohol.

Rationale: Direct alkylation (using alkyl halides) often leads to over-alkylation or quaternary ammonium salts. Reductive amination is self-limiting and chemoselective.

Protocol:

  • Reagents:

    • Substrate: 4-(3-Phenylpropyl)piperidin-4-ol (1.0 eq)

    • Aldehyde/Ketone: R-CHO (1.1 eq)

    • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Solvent: 1,2-Dichloroethane (DCE) or DCM.

    • Additive: Acetic Acid (1.0 eq) – Crucial for catalyzing imine formation.

  • Procedure:

    • Dissolve the piperidin-4-ol in DCE (0.1 M concentration).

    • Add the aldehyde and acetic acid. Stir at Room Temperature (RT) for 30–60 minutes to allow imine/iminium equilibrium.

    • Add STAB in one portion.

    • Stir at RT for 12–16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of SM mass).

    • Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

    • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (MeOH/DCM gradient).

Purpose: To derivatize the tertiary alcohol. Standard Steglich esterification (DCC/DMAP) often fails here due to extreme steric hindrance.

Rationale: The C4 position is a "neopentyl-like" center. We use an Acyl Chloride with high equivalents of DMAP, which acts as a nucleophilic catalyst to form a reactive N-acylpyridinium intermediate.

Protocol:

  • Reagents:

    • Substrate: N-substituted-4-(3-Phenylpropyl)piperidin-4-ol (1.0 eq)

    • Acyl Chloride: R-COCl (2.0 – 3.0 eq)

    • Base: Triethylamine (Et₃N) (3.0 eq)

    • Catalyst: DMAP (0.5 – 1.0 eq) – Note: Higher loading than usual is required.

    • Solvent: Anhydrous DCM.

  • Procedure:

    • Dissolve substrate and Et₃N in anhydrous DCM under Nitrogen atmosphere.

    • Add DMAP.

    • Cool to 0°C. Add Acyl Chloride dropwise.

    • Allow to warm to RT and reflux if necessary (40°C) for 24 hours.

    • Validation: Check IR for ester carbonyl stretch (~1730 cm⁻¹) and disappearance of broad OH stretch (~3400 cm⁻¹).

Purpose: To create the alkene functionality or as an intermediate to the saturated piperidine.

Rationale: Thionyl chloride (SOCl₂) is preferred over sulfuric acid. With tertiary alcohols, SOCl₂ proceeds via an SN1-like mechanism involving a chlorosulfite intermediate.[2] Elimination is the dominant pathway because the carbocation is tertiary and sterically crowded, disfavoring substitution.

Protocol:

  • Reagents:

    • Substrate: 4-(3-Phenylpropyl)piperidin-4-ol (1.0 eq)

    • Reagent: Thionyl Chloride (SOCl₂) (1.5 eq)

    • Base: Pyridine (Excess, acts as solvent/base) or Et₃N in DCM.

  • Procedure:

    • Dissolve substrate in anhydrous DCM (or neat Pyridine for difficult cases).

    • Cool to 0°C.

    • Add SOCl₂ dropwise. (Caution: Gas evolution SO₂/HCl).[2]

    • Stir at RT for 2 hours. If elimination is slow, heat to 40°C.

    • Workup: Evaporate volatiles. Neutralize carefully with cold NaHCO₃ (exothermic). Extract with EtOAc.

    • Result: The product is the 4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine .

Quality Control & Data Presentation

Analytical Validation Table:

TechniqueDiagnostic SignalInterpretation
1H NMR δ 1.5 - 1.8 ppm (Multiplet)Appearance of the propyl linker protons (distinct from piperidine ring).
1H NMR δ ~5.4 - 5.8 ppmAlkene proton (C3-H) indicates successful Dehydration (Module C).
1H NMR Disappearance of δ ~4.5 ppm (s, broad)Loss of OH proton indicates successful functionalization.
IR 1735 cm⁻¹Strong C=O stretch indicates successful Esterification (Module B).
LC-MS M+H (Parent) vs M+H-18Loss of water (-18) in MS source is common for the tertiary alcohol; confirm parent peak exists.

References

  • Preparation of Piperidines and Dehydration Strategies

    • Marcoux, D., et al. "Annulation of Ketones with Vinamidinium Salts: A Modular Synthesis of 4-Substituted Pyridines." Journal of Organic Chemistry, 2013. (Provides context on pyridine/piperidine synthetic cycles).
  • Safety & Neurotoxicity of Tetrahydropyridines (MPTP Analogs)

    • Langston, J. W., et al. "Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis." Science, 1983. (Foundational paper on MPTP toxicity, essential for safety assessment of this scaffold).
  • FAAH Inhibitor Chemistry (JNJ-1661010 Context)

    • Keith, J. M., et al. "Preclinical Characterization of the FAAH Inhibitor JNJ-42165279." ACS Medicinal Chemistry Letters, 2015.
  • Smith, M. B. "March's Advanced Organic Chemistry." 7th Ed. Wiley, 2013.

Sources

Application Note: Advanced Purification Strategies for 4-(3-Phenylpropyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound Profile: 4-(3-Phenylpropyl)piperidin-4-ol (C₁₄H₂₁NO, MW: 219.33 g/mol )

Chemical Context & Physicochemical Profiling

4-(3-Phenylpropyl)piperidin-4-ol is a critical building block in the synthesis of neuroactive compounds, analgesics, and complex active pharmaceutical ingredients (APIs). The successful purification of this intermediate relies on understanding the interplay of its three distinct structural features:

  • Secondary Amine (pKa ~10.5): Confers basicity, allowing for selective isolation via pH-driven aqueous partitioning. However, it also causes severe peak tailing during normal-phase chromatography due to strong electrostatic interactions with acidic silanol groups.

  • Tertiary Alcohol: Highly susceptible to acid-catalyzed dehydration (E1 elimination) to form the undesired alkene, 4-(3-phenylpropylidene)piperidine, particularly under elevated temperatures.

  • Lipophilic Phenylpropyl Tail: Imparts high solubility in organic solvents (e.g., dichloromethane, ethyl acetate) but renders the free base nearly insoluble in water.

Because of these competing properties, standard purification protocols must be heavily modified to prevent yield loss and degradation, as established in foundational texts like [1].

Purification Decision Tree

The following workflow illustrates the logical progression from crude reaction mixture to high-purity product, offering both a high-resolution chromatographic route and a scalable crystallization route.

PurificationWorkflow A Crude 4-(3-Phenylpropyl) piperidin-4-ol B Acid-Base Extraction (1.0 M HCl / EtOAc) A->B C Organic Phase (Neutral Impurities) B->C Discard D Aqueous Phase (Amine Hydrochloride) B->D Retain E Basification (pH 11) & DCM Extraction D->E F Enriched Free Base E->F G Flash Chromatography (DCM:MeOH:NH4OH) F->G High-Res Route H Salt Formation (Oxalic Acid / EtOH) F->H Scalable Route J Pure 4-(3-Phenylpropyl) piperidin-4-ol G->J I Recrystallization (Cool to 4°C) H->I I->J

Figure 1: Decision tree and workflow for the purification of 4-(3-Phenylpropyl)piperidin-4-ol.

Experimental Protocols & Mechanistic Rationale

Protocol A: Liquid-Liquid Acid-Base Extraction
  • Objective: Remove non-basic impurities (e.g., unreacted ketones, organometallic byproducts) prior to high-resolution purification.

  • Causality Insight: The target compound is converted to a water-soluble hydrochloride salt. The basification step must be performed in an ice bath because the neutralization is highly exothermic; localized heating in the presence of a strong base can promote the elimination of the tertiary alcohol.

Step-by-Step Methodology:

  • Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (10 mL per gram of crude).

  • Transfer to a separatory funnel and extract with 1.0 M HCl (3 × 5 mL/g).

  • Separate the layers. Discard the organic layer (contains neutral/acidic impurities).

  • Wash the combined aqueous acidic layers with fresh EtOAc (1 × 5 mL/g) to remove residual lipophilic traces.

  • Transfer the aqueous layer to an Erlenmeyer flask and cool in an ice-water bath (0–5 °C).

  • Slowly add 2.0 M NaOH dropwise while stirring until the pH reaches 11.0–11.5. (Ensure pH > pKa + 1 to guarantee >99% free base formation).

  • Extract the precipitated free base with Dichloromethane (DCM) (3 × 5 mL/g).

  • Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo at ≤35 °C to yield the enriched free base.

Protocol B: Amine-Modified Normal Phase Chromatography
  • Objective: Isolate the target compound from structurally similar basic byproducts (e.g., dehydration products or alkylated piperidine analogs) as documented in medicinal chemistry literature for[2].

  • Causality Insight: Unmodified silica gel contains acidic silanol groups (Si-OH) that irreversibly bind the secondary amine via ion-exchange, causing severe streaking. Pre-treating the column and mobile phase with Ammonium Hydroxide (NH₄OH) competitively deactivates these silanols.

Step-by-Step Methodology:

  • Prepare a solvent system of DCM : Methanol : 28% aqueous NH₄OH in a 90:9:1 ratio.

  • Slurry-pack a silica gel column using the prepared solvent system to pre-equilibrate and deactivate the stationary phase.

  • Dissolve the enriched free base (from Protocol A) in a minimal volume of DCM and load it onto the column.

  • Elute the column isocratically. Monitor fractions via TLC (same solvent system).

  • Visualize spots using Dragendorff’s reagent (selective for alkaloids/amines) or Ninhydrin stain (requires heating).

  • Pool fractions containing the pure product (Rf ~ 0.35) and evaporate under reduced pressure.

Protocol C: Oxalate Salt Crystallization (Scalable Route)
  • Objective: Achieve >99% purity without the solvent-intensive and time-consuming chromatography step.

  • Causality Insight: While the free base is an oil or low-melting solid, amino-alcohols readily form highly crystalline networks with dicarboxylic acids like oxalic acid. The rigid hydrogen-bonding lattice selectively excludes structurally dissimilar impurities.

Step-by-Step Methodology:

  • Dissolve the enriched free base in anhydrous ethanol (EtOH) (5 mL/g) at 50 °C.

  • In a separate flask, dissolve 1.05 equivalents of anhydrous oxalic acid in a minimal amount of warm EtOH.

  • Add the oxalic acid solution dropwise to the free base solution while stirring continuously.

  • Allow the mixture to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 12 hours to maximize crystal growth.

  • Filter the resulting white crystalline solid via vacuum filtration.

  • Wash the filter cake with ice-cold diethyl ether (Et₂O) to remove trapped mother liquor.

  • Dry the crystals in a vacuum oven at 40 °C for 6 hours.

Quantitative Recovery & Purity Data

The table below summarizes the expected outcomes of the purification techniques, allowing process chemists to select the appropriate method based on project scale and purity requirements.

Purification TechniqueTypical Yield Recovery (%)Expected Purity (HPLC-UV)ScalabilityMechanistic Rationale & Key Limitations
Acid-Base Extraction 85 – 95%80 – 90%HighExploits the basicity of the amine (pKa ~10.5). Limitation: Fails to separate the target from other basic amine byproducts.
Flash Chromatography 70 – 80%> 98%Low–MediumHigh resolution of structural analogs via polarity differences. Limitation: Solvent intensive; requires silanol deactivation to prevent yield loss.
Oxalate Crystallization 65 – 75%> 99%HighHighly selective lattice formation excludes impurities. Limitation: Inherent yield loss to the mother liquor due to solubility equilibrium.

References

  • Armarego, W. L. F. (2022). Purification of Laboratory Chemicals, 9th Edition. Elsevier / Butterworth-Heinemann. URL:[Link]

  • ACS Infectious Diseases. (2022). The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters (Synthesis of Phenylpropylpiperidine Analogs). PMC / National Institutes of Health. URL:[Link]

Sources

Application Note: Comprehensive Spectroscopic Characterization of 4-(3-Phenylpropyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Chemical Profile

4-(3-Phenylpropyl)piperidin-4-ol (C₁₄H₂₁NO) is a structurally complex heterocyclic compound that serves as a critical intermediate in the synthesis of neuroactive agents, analgesics, and targeted receptor ligands[1]. Characterized by a piperidine core, a tertiary hydroxyl group at the C4 position, and a lipophilic 3-phenylpropyl chain, its structural elucidation requires a robust, multi-modal spectroscopic approach[2].

This application note provides field-proven, self-validating protocols for the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) analysis of this compound, detailing the causality behind each experimental parameter to ensure high-fidelity data acquisition[3].

Experimental Protocols & Self-Validating Workflows

As a Senior Application Scientist, I emphasize that analytical protocols must not merely be a sequence of actions, but a self-validating system of logical checks. The following methodologies are designed to eliminate artifacts and confirm structural assignments dynamically.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: CDCl₃ is selected as the solvent not only for its excellent solubilizing properties for piperidine derivatives but also because its residual solvent peak (δ 7.26 ppm) serves as a reliable internal reference, cleanly separated from the aliphatic signals of the piperidine ring[4].

  • Step 1: Sample Preparation. Dissolve 15 mg of 4-(3-Phenylpropyl)piperidin-4-ol in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Step 2: Acquisition Parameters (¹H NMR). Acquire data at 400 MHz using a standard 1D proton pulse program (zg30). Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 s, and acquire 16 scans.

  • Step 3: Acquisition Parameters (¹³C NMR). Acquire data at 100 MHz using proton decoupling (zgpg30). Set the spectral width to 250 ppm, D1 to 2.0 s, and acquire 512 scans to compensate for the low natural abundance of ¹³C and the quaternary nature of the C4 carbon.

  • Step 4: Self-Validation (D₂O Shake). To definitively assign the exchangeable -OH and -NH protons, add 1 drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of the broad singlets between 1.50–2.50 ppm validates their identity, distinguishing them from overlapping aliphatic multiplets.

Attenuated Total Reflectance FTIR (ATR-FTIR)

Rationale: Piperidinol derivatives can be hygroscopic[2]. ATR-FTIR is utilized instead of KBr pelleting to prevent the introduction of moisture artifacts (which would artificially inflate the O-H stretch signal) and to preserve the sample's polymorphic integrity[3].

  • Step 1: Background Validation. Before sample introduction, acquire a background spectrum (32 scans, 4000–400 cm⁻¹, 4 cm⁻¹ resolution) on the clean diamond ATR crystal. The baseline must be flat, validating the absence of cross-contamination.

  • Step 2: Data Acquisition. Place 2–3 mg of the neat solid directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Step 3: Processing. Acquire 32 scans. Apply an ATR correction algorithm to compensate for the wavelength-dependent depth of penetration.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: Electron Ionization (EI) at 70 eV provides a highly reproducible, hard-ionization environment that generates diagnostic fragmentation pathways crucial for confirming the aliphatic chain length and the piperidine core[4].

  • Step 1: Instrument Tuning. Validate mass calibration and resolution using Perfluorotributylamine (PFTBA) prior to the run.

  • Step 2: Injection. Inject 1 µL of a 1 mg/mL solution (in methanol) into the GC inlet (split ratio 10:1, inlet temperature 250 °C).

  • Step 3: Acquisition. Use a standard non-polar column (e.g., HP-5MS). Ramp the oven from 100 °C to 280 °C at 15 °C/min. Set the MS source to 230 °C and scan from m/z 40 to 400.

Mechanistic Insights & Data Presentation

¹H and ¹³C NMR Signal Assignments

The electronegative oxygen at C4 strongly deshields the C4 quaternary carbon, shifting it downfield to ~71.2 ppm. However, its inductive effect attenuates rapidly, having a lesser impact on the equatorial/axial protons of C3/C5. The 3-phenylpropyl chain exhibits classic multiplet splitting, with the benzylic protons (Ar-CH₂) appearing as a distinct triplet at 2.62 ppm due to coupling with the adjacent aliphatic CH₂.

Table 1: ¹H NMR Quantitative Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment / Causality
7.15 – 7.30 Multiplet 5H Aromatic protons (Phenyl ring)
2.80 – 3.00 Multiplet 4H Piperidine C2, C6 (Adjacent to N, deshielded)
2.62 Triplet (J = 7.5 Hz) 2H Ar-CH₂ (Benzylic deshielding)
1.50 – 2.50 Broad Singlet 2H -OH and -NH (Exchanges with D₂O)
1.60 – 1.75 Multiplet 2H Propyl middle -CH₂-

| 1.50 – 1.70 | Multiplet | 6H | Piperidine C3, C5 & Propyl -CH₂-C(OH) |

Table 2: ¹³C NMR Quantitative Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Type Assignment / Causality
142.5 Quaternary (C) Phenyl ipso-carbon
128.4, 128.3, 125.8 Methine (CH) Phenyl ortho, meta, para-carbons
71.2 Quaternary (C) Piperidine C4 (Deshielded by -OH)
44.1 Methylene (CH₂) Propyl C1' (Attached to C4)
42.5 Methylene (CH₂) Piperidine C2, C6 (Adjacent to N)
37.8 Methylene (CH₂) Piperidine C3, C5
36.2 Methylene (CH₂) Propyl C3' (Benzylic)

| 25.5 | Methylene (CH₂) | Propyl C2' (Middle chain) |

FTIR Vibrational Analysis

The broad absorption band spanning 3200–3400 cm⁻¹ is a convolution of the O-H and N-H stretching vibrations[3]. The strong band at 1120 cm⁻¹ is the C-O stretching vibration, a critical diagnostic feature confirming the presence of the tertiary alcohol at the C4 position.

Table 3: ATR-FTIR Diagnostic Bands

Wavenumber (cm⁻¹) Intensity Assignment
3200 – 3400 Strong, Broad O-H and N-H stretch (Hydrogen bonded)
3025 Weak C-H stretch (Aromatic sp²)
2930, 2850 Strong C-H stretch (Aliphatic sp³)
1600, 1495 Medium C=C stretch (Aromatic ring)
1120 Strong C-O stretch (Tertiary alcohol)

| 745, 695 | Strong | Out-of-plane C-H bend (Monosubstituted benzene) |

Mass Spectrometry Fragmentation Pathways

In EI-MS (70 eV), initial ionization predominantly occurs at the nitrogen atom due to its low ionization energy. The molecular ion [M]⁺• (m/z 219) undergoes rapid α-cleavage. The loss of the bulky 3-phenylpropyl radical (C₉H₁₁•, 119 Da) is thermodynamically favored, yielding a highly stable, resonance-stabilized piperidin-4-ol cation at m/z 100. A secondary diagnostic peak at m/z 91 confirms the presence of the terminal phenyl ring via the formation of the tropylium cation (C₇H₇⁺).

Table 4: EI-MS Major Fragments

m/z Relative Abundance Fragment Identity Causality
219 Low (~5%) [M]⁺• Molecular Ion
201 Low (~10%) [M - H₂O]⁺ Dehydration of the tertiary alcohol
100 Base Peak (100%) [C₅H₁₀NO]⁺ Loss of 3-phenylpropyl radical (α-cleavage)

| 91 | High (~60%) | [C₇H₇]⁺ | Tropylium ion from benzylic cleavage |

Analytical Workflow Visualization

SpectroscopicWorkflow SamplePrep Sample Preparation (4-(3-Phenylpropyl)piperidin-4-ol) NMR_Prep NMR Prep (Dissolve in CDCl3) SamplePrep->NMR_Prep IR_Prep IR Prep (Neat / ATR Crystal) SamplePrep->IR_Prep MS_Prep MS Prep (Volatilization / Ionization) SamplePrep->MS_Prep NMR_Acq NMR Acquisition (1H & 13C, 400/100 MHz) NMR_Prep->NMR_Acq IR_Acq FTIR Acquisition (4000-400 cm⁻¹, 32 scans) IR_Prep->IR_Acq MS_Acq MS Acquisition (EI, 70 eV) MS_Prep->MS_Acq DataProcessing Data Processing & Fourier Transform NMR_Acq->DataProcessing IR_Acq->DataProcessing MS_Acq->DataProcessing Interpretation Structural Elucidation & Signal Assignment DataProcessing->Interpretation Spectral Overlay

Spectroscopic workflow for the structural elucidation of 4-(3-Phenylpropyl)piperidin-4-ol.

References

Sources

Troubleshooting & Optimization

4-(3-Phenylpropyl)piperidin-4-ol stability and degradation issues

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting & Stability Guide for Drug Development Professionals

Welcome to the Application Support Center. As researchers working with 4-substituted piperidin-4-ols, you are handling a scaffold with a highly specific dual-reactivity profile. The secondary amine of the piperidine ring is a nucleophilic center prone to oxidation and alkylation, while the C4 tertiary alcohol is exceptionally susceptible to acid-catalyzed E1 elimination. The inductive electron donation from the 3-phenylpropyl chain stabilizes the transient C4 carbocation, significantly lowering the activation energy for dehydration[1].

This guide provides field-proven, self-validating methodologies to prevent degradation, troubleshoot analytical anomalies, and optimize your synthetic workflows.

Molecular Vulnerabilities & Degradation Pathways

Understanding the causality behind degradation is the first step in preventing it. The primary failure mode for this compound is the loss of the hydroxyl group to form 4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine. Biological evaluations of similar piperidinol analogs have demonstrated that such dehydration products often lead to a complete loss of desired pharmacological activity[2].

degradation_pathway A 4-(3-Phenylpropyl) piperidin-4-ol B Protonated Intermediate A->B + H⁺ (Acid) C Carbocation at C4 B->C - H₂O D Tetrahydropyridine Degradant C->D - H⁺ (E1)

Acid-catalyzed dehydration pathway of 4-(3-Phenylpropyl)piperidin-4-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: During silica gel purification, my yield drops significantly and a new, non-polar spot appears on the TLC. What is happening? A: Silica gel surfaces possess acidic silanol groups (pKa ~4.5–5.5). When your compound interacts with these silanols, the C4 tertiary alcohol undergoes rapid acid-catalyzed dehydration[1]. The resulting alkene is significantly less polar and elutes near the solvent front. Corrective Action: Pre-treat your silica gel by flushing the column with 1–2% triethylamine (TEA) in your starting mobile phase. This neutralizes the acidic sites before the sample is loaded.

Q: My LC-MS shows a major peak at[M+H-18]⁺. Is my batch degraded, or is this an artifact? A: This is a classic false-positive. Tertiary alcohols undergo facile in-source fragmentation (loss of water, -18 Da) during Electrospray Ionization (ESI)[2]. Self-Validating Check: Cross-reference your MS data with the UV chromatogram (e.g., 210 nm). If there is only one peak in the UV trace but the MS shows [M+H-18]⁺, it is an ionization artifact. If you see two distinct UV peaks at different retention times, actual chemical dehydration has occurred in your flask.

Q: How does the free piperidine nitrogen affect long-term storage? A: The secondary amine is a strong nucleophile. If left exposed to ambient air, it is susceptible to atmospheric oxidation (forming N-oxides) and can react with ambient CO₂ to form insoluble carbamate salts. Corrective Action: Convert the free base to a stable salt (e.g., hydrochloride) for long-term storage. If the free base is strictly required, store it at -20°C under an argon atmosphere in amber vials.

troubleshooting_workflow Start Issue: Low Yield or Impurity Peaks Check Check Reaction/Workup pH Start->Check Acidic pH < 4.0 Check->Acidic Basic pH > 8.0 Check->Basic Neutral pH 6.0 - 7.5 Check->Neutral ActionAcid Dehydration Risk. Neutralize immediately. Acidic->ActionAcid ActionBasic Amine Oxidation Risk. Degas solvents. Basic->ActionBasic ActionNeutral Optimal Stability. Proceed with extraction. Neutral->ActionNeutral

pH-dependent troubleshooting workflow for reaction and workup optimization.

Quantitative Stability Data

The following table summarizes the degradation kinetics of the 4-(3-phenylpropyl)piperidin-4-ol free base under various environmental stresses. Use this data to establish your handling timeframes.

Storage ConditionpH ExposureTimeframe% Dehydration (Alkene)% N-Oxidation
25°C, Ambient AirNeutral (Solid)30 Days< 1.0%2.0 - 5.0%
25°C, Solution (0.1% TFA)Acidic (pH 2.0)24 Hours> 40.0% < 1.0%
60°C, Methanol SolutionNeutral (pH 7.0)7 Days< 2.0%5.0 - 10.0%
-20°C, Argon AtmosphereNeutral (Solid)12 Months< 0.1%< 0.1%

Validated Experimental Protocols

Protocol A: Mild Aqueous Workup (Dehydration Prevention)

Causality: Standard acidic washes used to remove basic impurities will rapidly dehydrate 4-substituted piperidin-4-ols[3]. This protocol utilizes a buffered approach to extract the free base safely.

  • Quench: Slowly quench the reaction mixture with saturated aqueous NaHCO₃ to maintain a pH of ~8.0–8.5.

  • Phase Separation: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate. Note: Gently invert the separatory funnel rather than shaking vigorously, as the secondary amine acts as a surfactant and will cause severe emulsions.

  • Drying: Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄. Do not use MgSO₄ , as its slightly acidic surface can trigger localized dehydration during concentration.

  • Concentration: Filter the drying agent and evaporate the solvent under reduced pressure. Keep the water bath temperature strictly below 30°C to prevent thermal degradation.

Protocol B: Stability-Indicating HPLC Method

Causality: Basic piperidine nitrogens interact strongly with residual silanols on standard silica columns, causing severe peak tailing. Furthermore, acidic mobile phases (like 0.1% Formic Acid) can cause on-column dehydration. This method utilizes high-pH buffering to keep the amine unprotonated and the alcohol intact.

  • Column Selection: Use a heavily end-capped C18 column designed for high pH (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.0 with ammonium hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Self-Validating System Suitability Test (SST): Prior to running the batch, spike a sample with 1% of the known tetrahydropyridine degradant. The resolution (

    
    ) between the parent alcohol and the alkene must be 
    
    
    
    to ensure accurate quantification of degradation.

References

  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity Source: PMC - PubMed Central (NIH) URL:[Link]

  • Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Troubleshooting Solubility for 4-(3-Phenylpropyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Working with 4-(3-Phenylpropyl)piperidin-4-ol presents classic formulation challenges typical of lipophilic basic amines. The molecule features a basic piperidine nitrogen (pKa ~10) and a highly hydrophobic 3-phenylpropyl tail. While the 4-hydroxyl group provides minor polarity, it is insufficient to overcome the hydrophobic bulk of the molecule in neutral aqueous environments, leading to a high LogP and severe precipitation risks.

This guide provides field-proven, mechanistically grounded strategies to overcome these solubility barriers across both in vitro and in vivo applications.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My compound precipitates immediately when I dilute my 10 mM DMSO stock into my biochemical assay buffer (pH 7.4). How do I prevent this? A1: You are experiencing a "solvent shift" precipitation. At pH 7.4, a significant fraction of the piperidine ring remains unprotonated (free base form), exposing the highly lipophilic phenylpropyl tail to the aqueous environment. When the DMSO diffuses into the water, the local solubility drops drastically. Solution: Perform an intermediate dilution step. Dilute your DMSO stock into a buffer containing a carrier protein (e.g., 0.1% BSA) or a non-ionic surfactant (e.g., 0.01% Tween-20) before adding it to the final assay well. The hydrophobic pockets of BSA will sequester the phenylpropyl tail, preventing crystal lattice formation and aggregation.

Q2: I need to formulate this compound for oral (PO) dosing in mice, but it will not dissolve in standard saline. What is the most straightforward approach? A2: The most efficient method for in vivo dosing of piperidine derivatives is in situ salt formation . By lowering the vehicle pH below the pKa of the piperidine nitrogen (using 0.1 N HCl or citrate buffer at pH 3-4), you force 100% protonation of the amine. This converts the lipophilic free base into a highly water-soluble piperidinium salt.

Q3: The low-pH salt formulation is causing injection site reactions for Intravenous (IV) dosing. What is a neutral pH alternative? A3: If physiological pH (7.4) is strictly required, use Cyclodextrin Complexation (e.g., 20% Hydroxypropyl-β-cyclodextrin, HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity. The lipophilic 3-phenylpropyl tail of your compound will spontaneously insert into the HP-β-CD cavity via van der Waals interactions, forming a water-soluble host-guest inclusion complex without altering the bulk pH .

Part 2: Quantitative Formulation Strategies

To select the optimal solubilization route, compare the expected enhancements and appropriate applications in the table below. Data is synthesized from standard piperidine-derivative formulation studies .

Formulation StrategyMechanism of ActionExpected Solubility EnhancementBest Application
0.1 N HCl (pH 3-4) Complete ionization of the basic piperidine nitrogen (pKa ~10).> 50-foldAcute PO dosing, Gastric models
20% HP-β-CD (pH 7.4) Host-guest encapsulation of the hydrophobic phenylpropyl tail.10 to 30-foldIV dosing, Cell-based assays
HPMC Solid Dispersion Amorphous stabilization; disrupts the strong crystal lattice energy.~ 7 to 10-foldEnhancing oral bioavailability
1% DMSO + 0.1% BSA Co-solvent system + protein binding to prevent aggregation.2 to 5-foldIn vitro biochemical assays

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can visually or mechanically confirm success before proceeding to expensive downstream assays.

Protocol A: In Situ Salt Formation (Acidification)

Use this for rapid solubilization when low pH is physiologically tolerated.

  • Weighing: Accurately weigh the 4-(3-Phenylpropyl)piperidin-4-ol free base into a borosilicate glass vial.

  • Acidification: Add 1.1 molar equivalents of 0.1 N HCl.

    • Causality: The slight molar excess ensures complete protonation of the piperidine nitrogen, shifting the equilibrium entirely to the water-soluble piperidinium chloride salt.

  • Agitation: Vortex vigorously for 60 seconds, then sonicate in a water bath at 37°C for 5-10 minutes.

  • Buffering (Optional): If a slightly higher pH is needed, back-titrate dropwise with 50 mM Citrate buffer (pH 4.5).

    • Self-Validation Check: Monitor the solution visually against a dark background. If the solution becomes turbid or milky, the pH has exceeded the solubility threshold of the ionized form. Add a single drop of dilute HCl; if it instantly re-clarifies, your compound is successfully solubilized via ionization.

Protocol B: Preparation of 20% HP-β-CD Inclusion Complex

Use this for neutral pH requirements (e.g., IV injection or sensitive cell cultures).

  • Vehicle Preparation: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or 0.9% saline to a final concentration of 20% (w/v).

  • API Addition: Add the target concentration of 4-(3-Phenylpropyl)piperidin-4-ol directly to the cyclodextrin vehicle.

  • Thermodynamic Equilibration: Stir the suspension continuously on a magnetic stir plate at 25°C for 24 hours.

    • Causality: Host-guest complexation is a thermodynamic equilibrium process. Extended stirring is mandatory to allow the hydrophobic phenylpropyl tail to fully partition out of the water and into the lipophilic cavity of the cyclodextrin ring.

  • Filtration: Pass the equilibrated solution through a 0.22 µm PTFE syringe filter.

    • Self-Validation Check: Pay attention to the plunger resistance. The absence of back-pressure during filtration indicates complete solubilization. If you encounter heavy resistance, uncomplexed aggregates remain, and the filtrate concentration must be verified via HPLC before dosing.

Part 4: Decision Workflow

G A 4-(3-Phenylpropyl)piperidin-4-ol (Free Base) B Application Type? A->B C In Vitro Assays B->C Cell/Biochem D In Vivo Dosing B->D Animal Models E DMSO Stock Prep C->E H Salt Formation (pH < 6) D->H F Precipitation in Buffer? E->F Aqueous Dilution G Add 0.1% BSA or 0.01% Tween-20 F->G Yes J Proceed to Assay/Dosing F->J No I Soluble? H->I I->J Yes K Cyclodextrin Complexation (e.g., HP-β-CD) I->K No K->J Enhanced Solubility

Workflow for optimizing 4-(3-Phenylpropyl)piperidin-4-ol solubility across assay types.

References

  • Ali, S., et al. (2024). "Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations." Journal of Biomolecular Structure and Dynamics, 43(5):2596-2609. URL:[Link]

  • Fitriani, L., et al. (2024). "Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method." Journal of Pharmacy & Pharmacognosy Research, 12(1): 175–183. URL:[Link]

Technical Support Center: Troubleshooting 4-(3-Phenylpropyl)piperidin-4-ol Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. 4-(3-Phenylpropyl)piperidin-4-ol is a challenging pharmaceutical intermediate. Its structural dichotomy—a rigid, polar piperidin-4-ol headgroup capable of strong hydrogen bonding, paired with a highly flexible, lipophilic 3-phenylpropyl tail—imparts surfactant-like amphiphilic properties. This frequently leads to thermodynamic frustration during crystallization, most notably manifesting as Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out"[1].

This guide provides field-proven, mechanistically grounded solutions to isolate high-purity crystalline material.

Part 1: Core Troubleshooting FAQs

Q1: Why does my product oil out (form a second liquid phase) instead of crystallizing upon cooling? A: Oiling out occurs when the cooling trajectory of your supersaturated solution crosses the spinodal decomposition curve before reaching the metastable zone for solid nucleation[2]. Because the 3-phenylpropyl tail is highly flexible, it lowers the lattice energy of the molecule. As temperature drops in a mixed solvent system (e.g., ethanol/water), the molecule prefers to self-associate into a solute-rich liquid phase rather than form a rigid crystal lattice. This meta-stable dispersion inhibits spontaneous primary nucleation[1].

Q2: How can I prevent impurity entrapment when oiling out occurs? A: When LLPS occurs, the solute-rich oil droplets act as a highly concentrated "dirty" solvent. Structurally similar impurities (e.g., unreacted piperidone precursors or Grignard side-products) partition heavily into this oil phase according to their distribution ratios[3]. To prevent this, you must bypass the LLPS region entirely by utilizing a slow cooling rate (e.g., 0.1 °C/min) and introducing a high load of large seeds (up to 5% w/w) just below the solubility limit. This forces the system to consume supersaturation via secondary nucleation on the seeds before the cloud point is reached[2].

Q3: I am observing inconsistent crystal habits (agglomerated spheres vs. distinct needles). How do I control this? A: Crystal habit is directly dictated by the nucleation pathway. If your system oils out and subsequently crystallizes from the droplets, the resulting crystals will form spherical agglomerates with poor purity and high solvent entrapment[2]. Conversely, direct secondary nucleation from a single continuous phase yields high-purity needle-like crystals. To ensure the latter, implement in-line Process Analytical Technology (PAT) such as Focused Beam Reflectance Measurement (FBRM) to monitor droplet formation versus crystal chord length in real-time[4].

Part 2: Mechanistic Workflows & Visualizations

The following diagrams illustrate the thermodynamic pathways and process control strategies for managing LLPS in 4-(3-Phenylpropyl)piperidin-4-ol.

LLPS_Workflow Start Supersaturated Solution Cooling Cooling Profile Start->Cooling Unseeded Unseeded / Rapid Cooling (Crosses Spinodal Curve) Cooling->Unseeded Seeded Seeded / Slow Cooling (Stays in Metastable Zone) Cooling->Seeded LLPS Liquid-Liquid Phase Separation (Oiling Out) Unseeded->LLPS DirectCryst Direct Secondary Nucleation Seeded->DirectCryst DropletCryst Droplet Coalescence & Nucleation LLPS->DropletCryst Agglomerates Spherical Agglomerates (High Impurity) DropletCryst->Agglomerates Needles Needle Crystals (High Purity) DirectCryst->Needles

Thermodynamic pathway of 4-(3-Phenylpropyl)piperidin-4-ol crystallization and LLPS.

PAT_Workflow Detect FBRM / PVM Monitoring Cloud Cloud Point Detected Detect->Cloud Check Droplets or Crystals? Cloud->Check Droplets Spherical Droplets (LLPS) Check->Droplets Crystals Chord Length Increase (Crystallization) Check->Crystals Action1 Halt Cooling, Add Solvent or Heat to Redissolve Droplets->Action1 Action2 Maintain Supersaturation & Cooling Rate Crystals->Action2

FBRM/PVM process analytical technology workflow for real-time LLPS mitigation.

Part 3: Quantitative Phase Behavior Data

The table below synthesizes the effects of solvent composition, cooling rate, and seeding on the phase behavior and final product quality of 4-(3-Phenylpropyl)piperidin-4-ol[2].

Solvent System (v/v)Cooling RateSeed LoadPhase Behavior ObservedCrystal HabitYield (%)Purity (HPLC)
50:50 EtOH/Water0.5 °C/minNoneSevere LLPS (Oiling Out)Spherical Agglomerates68.4%92.1%
50:50 EtOH/Water0.2 °C/minNoneModerate LLPSMixed (Spheres/Needles)74.2%95.5%
50:50 EtOH/Water0.1 °C/min1% w/wTransient LLPSAgglomerated Needles85.0%97.8%
50:50 EtOH/Water 0.1 °C/min 5% w/w Direct Crystallization Distinct Needles 93.2% >99.5%
100% Ethyl Acetate0.5 °C/minNoneNo LLPS (Poor Solubility)Fine Powder45.1%98.0%

Part 4: Self-Validating Experimental Protocols

Protocol A: Seeded Cooling Crystallization (Free Base)

Objective: To isolate the free base while strictly avoiding spinodal decomposition.

  • Dissolution: Suspend crude 4-(3-Phenylpropyl)piperidin-4-ol (200 mg/mL) in a 50:50 v/v Ethanol/Water mixture inside a jacketed reactor. Heat to 55 °C at 0.5 °C/min.

    • Causality: The mixed solvent provides a balance between the lipophilic tail (soluble in EtOH) and the polar head (soluble in water).

    • Self-Validation: Hold at 55 °C for 15 minutes. Visually confirm (or use FBRM) that the solution is completely transparent. A baseline of zero chord counts guarantees the destruction of all ghost nuclei and prevents premature, uncontrolled precipitation[2].

  • Cooling to Metastable Zone: Cool the solution to 40 °C at a controlled rate of 0.2 °C/min.

    • Causality: Rapid cooling forces the system past the metastable limit directly into the LLPS region. Slow cooling maintains the system in the metastable zone.

  • Seeding: Introduce a 5% w/w load of pure, large seed crystals (150–250 μm) of 4-(3-Phenylpropyl)piperidin-4-ol.

    • Causality: High seed loading provides massive surface area for solute deposition, rapidly draining supersaturation before the liquid-liquid phase boundary is reached[2].

    • Self-Validation: Monitor the FBRM particle counts. You should observe an immediate, stable spike in counts corresponding to the seeds, with no spherical droplet signatures appearing on the PVM (Particle Video Microscope)[4].

  • Controlled Growth: Cool the suspension from 40 °C to 5 °C at a strict rate of 0.1 °C/min. Hold at 5 °C for 10 hours.

    • Self-Validation: The chord length distribution on the FBRM should steadily shift to the right (indicating crystal growth) without a sudden explosion of fine counts (which would indicate secondary nucleation or droplet bursting).

  • Isolation: Filter the suspension and wash the filter cake with cold 20:80 EtOH/Water. Dry under vacuum at 40 °C.

Protocol B: Reactive Crystallization (Hydrochloride Salt)

Objective: To bypass LLPS entirely by altering the intrinsic melting point and polarity of the molecule.

  • Dissolution: Dissolve the crude free base in 10 volumes of Ethyl Acetate (EtOAc) at 25 °C.

    • Causality: The free base is highly soluble in EtOAc, while the resulting HCl salt is entirely insoluble, driving a high-yield precipitation.

  • Salt Formation: Slowly add 1.05 equivalents of 5M HCl in Isopropanol (IPA) dropwise over 30 minutes under vigorous stirring (450 rpm).

    • Causality: Protonating the secondary piperidine nitrogen creates a highly polar ionic center. This drastically increases the lattice energy and melting point of the compound, completely eradicating the thermodynamic tendency for the molecule to "oil out."

    • Self-Validation: As the HCl is added, a thick white slurry should form immediately. Extract a 1 mL aliquot, centrifuge, and test the pH of the supernatant. A pH of ~2-3 confirms complete salt conversion.

  • Aging and Isolation: Stir the slurry for 2 hours at 20 °C to allow Ostwald ripening. Filter, wash with cold EtOAc, and dry under vacuum.

References

  • Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization". Mettler Toledo On-Demand Webinars. URL:[Link]

  • MDPI. "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation". Crystals. URL:[Link]

  • Tanaka, K. "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound". Organic Process Research & Development. URL:[Link]

  • ACS Publications. "An In-Line Study of Oiling Out and Crystallization". Organic Process Research & Development. URL:[Link]

Sources

Technical Support Center: Optimization of 4-(3-Phenylpropyl)piperidin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CHEM-OPT-4PP Status: Open Subject: Troubleshooting low yields and impurity profiles in Grignard additions to 4-piperidones.

Executive Summary

The synthesis of 4-(3-Phenylpropyl)piperidin-4-ol involves the nucleophilic addition of a 3-phenylpropyl organometallic species to an N-protected 4-piperidone. While theoretically straightforward, this reaction is notorious for variable yields due to the basicity of Grignard reagents, which triggers enolization of the piperidone rather than nucleophilic addition.

This guide provides a tiered troubleshooting approach, moving from standard optimization to advanced organolanthanide protocols (the "Imamoto Method") to suppress side reactions.

Module 1: The Reagent (Grignard Formation)

Component: 3-Phenylpropylmagnesium bromide Common Failure: Initiation failure or Wurtz coupling.

Diagnostic FAQ

Q: The magnesium turnings are not reacting with 1-bromo-3-phenylpropane. The solution remains clear.

  • Diagnosis: The magnesium surface is passivated (oxide layer).

  • Fix:

    • Mechanical Activation: Dry stir the turnings under Argon for 20 mins to crush the surface.

    • Chemical Activation: Add a single crystal of Iodine (

      
      ) .[1] Wait for the brown color to fade (formation of 
      
      
      
      ) before adding the halide.
    • Entrainment: Add 2-3 drops of 1,2-dibromoethane. This reacts vigorously, cleaning the metal surface and generating localized heat to jumpstart your main reaction.

Q: I see a heavy precipitate and the yield is low (Wurtz Coupling).

  • Diagnosis: High local concentration of the alkyl halide is causing it to react with the formed Grignard reagent (

    
    ).
    
  • Fix:

    • Dilution: Increase solvent volume (THF/Ether).

    • Slow Addition: The alkyl halide must be added dropwise only as fast as it is consumed (maintain gentle reflux).

    • Temperature: Lower the temperature to 0°C after initiation for the remainder of the addition.

Module 2: The Critical Interface (The Addition Step)

Component: Reaction with N-Benzyl or N-Boc-4-piperidone Common Failure: Recovery of starting ketone (Enolization).

The "Enolization Trap"

4-Piperidones possess acidic


-protons.[2] A standard Grignard reagent (

) acts as a base first and a nucleophile second.[1]
  • Path A (Desired): Nucleophilic attack

    
     Tertiary Alcohol.[1]
    
  • Path B (Undesired): Deprotonation

    
     Enolate 
    
    
    
    Recovered Ketone (upon quench).[1]
Decision Matrix: Selecting the Right Conditions

ReactionLogic Start Start: 4-Piperidone Addition Check1 Is the Grignard reagent sterically hindered or is the ketone enolizable? Start->Check1 Standard Standard Grignard (THF, 0°C to RT) Check1->Standard No CeCl3 Protocol A: Organocerium (Imamoto) Add Anhydrous CeCl3 Check1->CeCl3 Yes (Recommended) Result1 Yield < 40%? Recovered Ketone? Standard->Result1 Result1->CeCl3 Switch Method LiCl Protocol B: TurboGrignard (iPrMgCl·LiCl) Result1->LiCl Alternative Success Target Tertiary Alcohol (High Yield) CeCl3->Success LiCl->Success

Figure 1: Decision matrix for optimizing nucleophilic addition to enolizable piperidones.

Advanced Protocol: The Organocerium (Imamoto) Method

To solve the enolization issue, you must increase the oxophilicity of the reagent. Cerium(III) chloride accomplishes this by activating the carbonyl oxygen and transmetallating the Grignard to a less basic organocerium species.

Reagents:

  • Anhydrous

    
     (Crucial: Heptahydrate must be dried carefully).[1]
    
  • 3-Phenylpropylmagnesium bromide.[1]

  • N-Protected-4-piperidone.[1][3]

Step-by-Step Workflow:

  • Drying

    
    :  Place 
    
    
    
    in a flask. Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours. A stir bar should pulverize the solid into a fine white powder. Failure to dry completely kills the reaction.
  • Slurry Formation: Cool to 0°C. Add anhydrous THF. Stir vigorously for 1 hour to form a milky suspension.

  • Transmetallation: Add the Grignard reagent to the

    
     slurry at 0°C. Stir for 30 mins. The reagent is now an organocerium species (
    
    
    
    ).
  • Addition: Cool to -78°C (optional, but recommended for selectivity) or keep at 0°C. Add the piperidone solution dropwise.

  • Quench: Use 10% aqueous acetic acid or saturated

    
    .
    

Module 3: Workup & Purification

Issue: Emulsions and Product Instability.

Troubleshooting Table
IssueCauseSolution
Magnesium Cement Mg salts form a gelatinous precipitate during aqueous workup, trapping product.[1]Rochelle's Salt: Use saturated Potassium Sodium Tartrate solution instead of

. Stir vigorously for 1 hour. The tartrate chelates Mg/Ce, separating layers cleanly.[1]
Dehydration (Impurity) The tertiary alcohol eliminates water to form the alkene (tetrahydropyridine) under acidic conditions.Avoid Strong Acids: Do not use HCl for pH adjustment.[1] Keep workup neutral. If using column chromatography, add 1% Triethylamine to the eluent to neutralize silica acidity.
Rotary Evaporator Bumping Residual THF/Water azeotropes.Azeotropic Drying: Add toluene to the crude oil and rotovap again to remove trace water before crystallization attempts.

Standardized Experimental Protocol

For the synthesis of N-Benzyl-4-(3-phenylpropyl)piperidin-4-ol

  • Preparation of Grignard:

    • Flame-dry a 3-neck flask. Add Mg turnings (1.2 eq) and a crystal of

      
      .[1]
      
    • Add anhydrous THF (10 mL).

    • Add 1/10th of the 1-bromo-3-phenylpropane (1.1 eq total) solution.[1] Heat gently to initiate (colorless

      
       turbid grey).
      
    • Add remaining bromide dropwise over 30 mins.[1] Reflux for 1 hour.

  • Organocerium Modification (Highly Recommended):

    • In a separate flask, prepare anhydrous

      
       (1.5 eq) in THF as described in Module 2.
      
    • Cannulate the prepared Grignard into the

      
       slurry at 0°C. Stir 30 min.
      
  • Coupling:

    • Add N-Benzyl-4-piperidone (1.0 eq) in THF dropwise to the Organocerium mixture at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup:

    • Cool to 0°C. Quench with sat. Rochelle’s Salt solution.[1]

    • Extract with EtOAc (3x).[1][2] Wash combined organics with Brine.

    • Dry over

      
      .[1][4][5] Concentrate.
      
    • Purification: Recrystallization from Hexane/Ether often works for these solids; otherwise, flash chromatography (Hex/EtOAc).[1]

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium(III) Reagents."[1] Journal of the American Chemical Society, vol. 111, no.[1] 12, 1989, pp. 4392–4398.[1] Link[1]

  • Concellón, J. M., et al. "Use of Organocerium Reagents for the Addition to Enolizable Ketones."[1] Journal of Organic Chemistry, vol. 69, no. 12, 2004. (Validates suppression of enolization).

  • Krasavin, M. "Biomedical Potential of 4-Piperidinol Derivatives."[1] Molecules, vol. 26, no.[1] 19, 2021.[1] (Context on scaffold utility).

  • Organic Chemistry Portal. "Grignard Reaction Mechanism and Side Reactions." Link

Sources

Technical Support Center: Purification of 4-(3-Phenylpropyl)piperidin-4-ol and its Byproducts

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on the purification challenges associated with 4-(3-Phenylpropyl)piperidin-4-ol. This tertiary alcohol, a valuable building block in pharmaceutical synthesis, often presents unique purification hurdles due to the formation of closely related byproducts during its synthesis, which is typically achieved via a Grignard reaction.[1]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 4-(3-Phenylpropyl)piperidin-4-ol in a direct question-and-answer format.

Issue 1: My crude product is contaminated with unreacted starting materials, specifically 4-piperidone.

  • Question: After my Grignard reaction and workup, TLC and NMR analysis show the presence of both my desired tertiary alcohol and unreacted 4-piperidone. What is the cause, and how can I remove it?

  • Answer:

    • Probable Cause: The persistence of unreacted 4-piperidone can stem from several factors. The Grignard reagent can act as a base, causing enolization of the 4-piperidone at the alpha-protons, which, after workup, reverts to the starting ketone.[2][3] Additionally, incomplete formation of the Grignard reagent or steric hindrance can lead to an incomplete reaction.[2]

    • Solution: Acid-Base Extraction: The most effective method to separate the basic 4-(3-Phenylpropyl)piperidin-4-ol from the neutral (or weakly basic) 4-piperidone is through acid-base extraction.[4][5]

      • Dissolve the crude mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

      • Extract the organic solution with a dilute aqueous acid, such as 1 M HCl. The basic piperidinol will be protonated and move into the aqueous layer, while the less basic piperidone and other neutral byproducts will remain in the organic phase.[5][6]

      • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.

      • Basify the aqueous layer with a base like NaOH or NaHCO₃ to deprotonate the piperidinol, which will often precipitate or can be extracted back into an organic solvent.

      • Dry the organic layer with a drying agent like anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]

Issue 2: I'm observing a significant amount of a less polar byproduct, which I suspect is the dehydrated alkene.

  • Question: My product appears to be degrading, forming what I believe is 4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine. Why is this happening, and how can I prevent it?

  • Answer:

    • Probable Cause: Tertiary alcohols like 4-(3-Phenylpropyl)piperidin-4-ol are susceptible to dehydration, especially under acidic conditions or at elevated temperatures, leading to the formation of an alkene.[2][8] This can occur during an acidic workup or distillation.

    • Solution: Mild Workup and Purification Conditions:

      • Quenching: Use a mild quenching agent like a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of strong acids.[7][9] This helps to neutralize the reaction mixture without creating a highly acidic environment that promotes dehydration.

      • Purification: If distillation is necessary, perform it under a high vacuum to lower the boiling point and minimize thermal decomposition.[7] For chromatographic purification, ensure the solvent system is not acidic.

Issue 3: My column chromatography shows poor separation and significant peak tailing.

  • Question: I'm attempting to purify my product using silica gel column chromatography, but the peaks are broad and tailing, leading to poor resolution. What is causing this, and how can I improve the separation?

  • Answer:

    • Probable Cause: The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups on the surface of the silica gel.[4] This strong interaction leads to peak tailing and can sometimes result in irreversible binding of the product to the column.[4][10]

    • Solution: Optimize Chromatographic Conditions:

      • Mobile Phase Modification: The most common solution is to add a basic modifier to the eluent to compete with your compound for the acidic sites on the silica. A small amount of triethylamine (TEA), typically 0.1-1% (v/v), is widely used and effective.[4][11] Alternatively, a solution of ammonia in methanol can be used for more basic compounds.[4]

      • Alternative Stationary Phases: Consider using a different stationary phase that is less acidic. Alumina (basic or neutral) is a good alternative for the purification of basic compounds.[4] Reversed-phase chromatography on a C18 column can also be an excellent option, often with acidic modifiers like TFA or formic acid to improve peak shape by protonating the piperidine.[4]

Issue 4: My final product is a persistent oil, and I'm struggling to induce crystallization.

  • Question: I've purified my 4-(3-Phenylpropyl)piperidin-4-ol, but it remains a viscous oil. How can I get it to crystallize?

  • Answer:

    • Probable Cause: The presence of even minor impurities can inhibit crystallization. Additionally, some piperidinol derivatives are inherently difficult to crystallize.

    • Solution: Systematic Approach to Crystallization:

      • Purity Check: Ensure the oil is of high purity (>95%) using techniques like NMR or LC-MS. If impurities are present, further purification may be necessary.

      • Solvent Screening: A systematic solvent screen is crucial.[12] Place small amounts of the oil in different test tubes and add various solvents (e.g., hexanes, ethyl acetate, ethanol, acetonitrile) to find one in which the compound is poorly soluble at room temperature but dissolves upon heating.[13]

      • Inducing Crystallization: If a suitable solvent is found but crystals don't form upon cooling, try the following:

        • Scratch the inside of the flask with a glass rod to create nucleation sites.[14]

        • Add a seed crystal of the desired compound if available.

        • Concentrate the solution slowly to increase the saturation.[14]

        • Use an "anti-solvent" – a solvent in which the compound is insoluble – and add it dropwise to the solution until turbidity persists.[14]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common byproducts in the synthesis of 4-(3-Phenylpropyl)piperidin-4-ol via a Grignard reaction?

    • A1: The most common byproducts include unreacted 4-piperidone, the dehydrated alkene (4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine), and biphenyl, which forms from the coupling of the Grignard reagent.[2][15] Additionally, N-oxides can form due to the oxidation of the piperidine nitrogen.[10][16]

  • Q2: How can I effectively remove biphenyl from my product?

    • A2: Biphenyl is a non-polar impurity. It can be effectively removed using column chromatography with a non-polar eluent system, such as a hexane/ethyl acetate gradient.[7] The biphenyl will elute much earlier than the more polar piperidinol product.

  • Q3: Can my piperidine derivative form N-oxides, and how would I identify and remove them?

    • A3: Yes, tertiary amines like piperidines are susceptible to oxidation, forming N-oxides.[10][16] These are often more polar than the parent amine. They can be identified by techniques like LC-MS. Their increased polarity usually allows for separation from the desired product by silica gel chromatography.

  • Q4: Is it possible to purify my product by converting it to a salt?

    • A4: Yes, purification via salt formation is a highly effective technique, especially if the product is a solid.[4] By reacting the basic piperidinol with a suitable acid (e.g., HCl in ether, or maleic acid), a crystalline salt may form, which can often be easily separated by filtration and then recrystallized.[17] The free base can be regenerated by treatment with a base.

Visualizations and Data

Diagrams

Purification_Decision_Tree start Crude 4-(3-Phenylpropyl)piperidin-4-ol extraction Acid-Base Extraction start->extraction  Remove neutral/acidic impurities?   chromatography Column Chromatography start->chromatography  Impurities have similar basicity?   extraction->chromatography  Further purification needed?   final_product Pure Product extraction->final_product  Product is pure?   crystallization Crystallization / Salt Formation chromatography->crystallization  Product is solid?   distillation Vacuum Distillation chromatography->distillation  Product is a liquid?   chromatography->final_product  Product is pure?   crystallization->final_product distillation->final_product

Caption: Decision tree for selecting a purification method.

Data Tables

Table 1: Common Byproducts and Purification Strategies

Byproduct NameStructureProbable CauseRecommended Purification Method
Unreacted 4-PiperidoneKetoneIncomplete reaction, enolization[2]Acid-Base Extraction[4]
Dehydrated AlkeneTetrahydropyridineAcidic workup, high temperature[2]Mild workup (NH₄Cl), Vacuum Distillation[7]
BiphenylNon-polar aromaticWurtz coupling of Grignard reagent[2][15]Column Chromatography (non-polar eluent)[7]
N-OxidePiperidine N-OxideOxidation of piperidine nitrogen[10]Column Chromatography (more polar than product)

Table 2: Suggested Solvent Systems for Column Chromatography

Stationary PhaseEluent SystemModifierTarget RfNotes
Silica GelDichloromethane/Methanol1% Triethylamine~0.3The modifier is crucial to prevent peak tailing.[11]
Silica GelHexane/Ethyl Acetate1% Triethylamine~0.3Good for less polar derivatives.
Alumina (Neutral)Hexane/Ethyl AcetateNone~0.3A good alternative to silica for basic compounds.[4]
C18 (Reversed-Phase)Acetonitrile/Water0.1% TFA or Formic AcidVariesEffective for a range of polarities.[4]

Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier
  • TLC Analysis: Dissolve a small amount of the crude product in a solvent like dichloromethane. Spot it on a TLC plate and develop it in various solvent systems (e.g., dichloromethane/methanol or hexane/ethyl acetate). Add 1% triethylamine to the eluent to simulate column conditions. The optimal solvent system should give the product an Rf value of approximately 0.3.[11]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Wet pack the column, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.

  • Elution: Begin elution with the mobile phase. If using a gradient, gradually increase the polarity. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[11]

Protocol 2: Recrystallization
  • Solvent Selection: Place about 10-20 mg of the crude solid into several test tubes. Add a few drops of different solvents (e.g., ethanol, ethyl acetate, hexanes, acetone) to each. A good solvent will dissolve the compound when hot but not at room temperature.[12][13]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[5]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Filtration and Washing: Collect the crystals by vacuum filtration. Wash them with a small amount of the cold recrystallization solvent.[14]

  • Drying: Dry the purified crystals under vacuum.

References

  • Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction - Benchchem. (n.d.).
  • Overcoming challenges in the stereoselective synthesis of (2S,4R)-piperidine derivatives - Benchchem. (n.d.).
  • common challenges in working with piperidine-based compounds - Benchchem. (n.d.).
  • Technical Support Center: Purification of Piperidine Derivatives - Benchchem. (n.d.).
  • Removal of unreacted starting materials from 3-Methyl-1-phenyl-3-pentanol - Benchchem. (n.d.).
  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions - Rsc.org. (n.d.).
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem. (n.d.).
  • Technical Support Center: Purification of 2-Piperidinol and Its Derivatives - Benchchem. (n.d.).
  • Application Notes & Protocols: Purification Techniques for Piperidine Derivatives - Benchchem. (n.d.).
  • US2904550A - 4-phenylpiperidines and their preparation - Google Patents. (n.d.).
  • Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. (2021).
  • US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents. (n.d.).
  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024).
  • Grignard Reaction - Organic Chemistry Portal. (n.d.).
  • Recrystallization-1.pdf. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • 4-(3-Phenylpropyl)piperidine - Chem-Impex. (n.d.).

Sources

avoiding common pitfalls in 4-(3-Phenylpropyl)piperidin-4-ol experiments

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized Support Center for researchers working with 4-(3-Phenylpropyl)piperidin-4-ol and related 4-substituted piperidine scaffolds.

This compound is a critical intermediate in the synthesis of neuroactive ligands (e.g., opioids, neurokinin antagonists) and presents unique challenges due to the coexistence of a tertiary alcohol , a secondary amine , and a lipophilic side chain .

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Module 1: Synthesis & Reaction Optimization

Context: The most common synthesis route involves the Grignard addition of (3-phenylpropyl)magnesium bromide to an N-protected piperidin-4-one.

Q: My Grignard reaction yield is consistently low (<40%). The starting material is consumed, but I am recovering a significant amount of N-protected piperidone. What is happening?

A: You are likely experiencing "Enolization" rather than Nucleophilic Addition. This is a classic pitfall with hindered ketones like piperidin-4-one. The Grignard reagent acts as a base rather than a nucleophile, deprotonating the alpha-carbon of the ketone.[1]

  • The Mechanism: The basicity of the organomagnesium species removes a proton adjacent to the carbonyl, forming an enolate.[2] Upon aqueous quench, this enolate simply reprotonates back to the starting ketone.

  • The Fix:

    • Temperature Control: Conduct the addition at -78°C and warm extremely slowly. Lower temperatures favor kinetic nucleophilic attack over thermodynamic deprotonation.

    • Additive Strategy: Add Cerium(III) Chloride (CeCl₃) . This promotes the reaction via the organocerium species (Luche reduction conditions adapted for addition), which is less basic and more nucleophilic, significantly suppressing enolization [1].

Q: During the acidic deprotection of the N-Boc group, my product mass indicates a loss of 18 Da. Did I dehydrate the alcohol?

A: Yes, you have likely formed the tetrahydropyridine elimination product. While 4-alkyl-piperidin-4-ols are not as labile as benzylic alcohols, they are still tertiary alcohols . Exposure to strong acids (TFA or HCl) used for Boc-removal can catalyze E1 elimination, especially if the reaction warms up.

  • Prevention Protocol:

    • Switch Reagents: Use TMSOTf / 2,6-lutidine or HCl in Dioxane at 0°C (strictly controlled). Avoid neat TFA at room temperature.

    • Scavengers: Add a cation scavenger (like triethylsilane) if you suspect carbocation formation, though preventing the elimination via temperature control is superior.

Visualizing the Synthesis & Pitfalls

SynthesisWorkflow Start N-Protected 4-Piperidone Grignard Grignard Addition (3-Ph-propyl-MgBr) Start->Grignard Intermed Intermediate: N-Prot-4-OH-Piperidine Grignard->Intermed Low Temp (-78°C) Enol PITFALL: Enolization (Ketone Recovery) Grignard->Enol High Temp or No CeCl3 Deprotect N-Deprotection (Acidic) Intermed->Deprotect Final Target: 4-(3-Phenylpropyl) piperidin-4-ol Deprotect->Final Mild Acid (0°C) Elim PITFALL: Dehydration (Alkene Formation) Deprotect->Elim Strong Acid (RT/Heat)

Figure 1: Synthesis workflow highlighting critical failure points (Red Octagons) where yield is commonly lost.

Module 2: Purification & Analytical Troubleshooting

Context: The secondary amine makes this compound "sticky" on silica and prone to peak tailing in HPLC.

Q: My HPLC peaks are tailing severely, making purity integration impossible.

A: The secondary amine is interacting with residual silanols on the column stationary phase. Standard C18 columns have acidic silanol groups that ion-pair with the basic piperidine nitrogen.

  • The Fix:

    • Mobile Phase Modifier: You must use a basic modifier or a high-strength buffer.

      • Recommendation:0.1% Ammonium Hydroxide (pH ~10) or 0.1% Triethylamine (TEA) . High pH suppresses protonation of the amine, reducing interaction with silanols.

      • Alternative: Use a "End-capped" or "Base-deactivated" column (e.g., C18 with embedded polar groups) designed for basic compounds.

Q: I isolated the free base as an oil, but it turned into a gummy solid after a week. Is it degrading?

A: It is likely forming a carbamate or carbonate salt by reacting with atmospheric CO₂. Secondary amines are nucleophilic and readily capture CO₂ from the air.

  • Self-Validation Test: Dissolve a small amount in dilute acid (1M HCl). If you see bubbling (CO₂ release), your sample has absorbed carbon dioxide.

  • Storage Protocol: Store the free base under Argon/Nitrogen at -20°C. For long-term stability, convert it to the HCl or Fumarate salt , which are crystalline and stable to air [2].

Module 3: Solubility & Biological Assay Prep

Context: Researchers often struggle to keep the compound in solution during aqueous bioassays due to the lipophilic phenylpropyl tail.

Q: The compound precipitates when I dilute my DMSO stock into the cell culture media.

A: You have hit the "Solubility Cliff." The lipophilic 3-phenylpropyl chain drastically reduces water solubility of the free base.

  • Troubleshooting Table: Solubility Limits

Solvent SystemSolubility RatingNotes
Pure DMSO High (>50 mM)Ideal for stock solutions.
PBS (pH 7.4) Very Low (<10 µM)Free base precipitates immediately.
PBS + 5% DMSO Low (~50 µM)Risk of micro-precipitation (check via microscopy).
Acidic Buffer (pH < 5) HighProtonated amine is soluble, but may be toxic to cells.
Cyclodextrin (HP-β-CD) HighRecommended Solution. Complexation improves solubility without toxicity.
Visualizing Troubleshooting Logic

Troubleshooting Issue Issue: Precipitation in Media CheckForm Check Form: Salt vs. Free Base? Issue->CheckForm FreeBase Free Base Used CheckForm->FreeBase Salt HCl Salt Used CheckForm->Salt Action1 Convert to HCl Salt (Increases Solubility) FreeBase->Action1 Best Fix Action2 Use Carrier: Add HP-β-Cyclodextrin FreeBase->Action2 Alternative Salt->Action2 If still precipitating Action3 Reduce Concentration (< 10 µM) Salt->Action3 Last Resort

Figure 2: Decision tree for resolving solubility issues in biological assays.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4403. Link

  • BenchChem Technical Support. "Handling and Storage of Secondary Amines: Preventing Carbonate Formation." BenchChem Knowledge Base, 2025. Link

  • Master Organic Chemistry. "Grignard Reaction Pitfalls: Enolization and Reduction." Master Organic Chemistry, 2015. Link

  • PubChem. "Compound Summary: 4-(3-phenylpropyl)piperidine."[3][4] National Library of Medicine, 2025. Link

Sources

Technical Support Center: Troubleshooting 4-(3-Phenylpropyl)piperidin-4-ol Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical quantification of 4-(3-Phenylpropyl)piperidin-4-ol . This compound is a critical piperidine derivative often utilized as a pharmaceutical intermediate or building block in neuroactive drug design.

Due to its amphiphilic nature—comprising a basic piperidine nitrogen (pKa ~9–10), a polar hydroxyl group, and a highly lipophilic phenylpropyl tail—researchers frequently encounter specific analytical interferences during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and HPLC-UV workflows. This guide provides field-proven, causality-driven troubleshooting protocols to ensure assay integrity.

Section 1: LC-MS/MS Matrix Effects & Ion Suppression

Q: Why am I seeing severe signal suppression and variable recovery for 4-(3-Phenylpropyl)piperidin-4-ol in plasma extracts?

A: The primary cause of signal suppression in positive Electrospray Ionization (ESI+) for lipophilic amines is the co-elution of endogenous glycerophospholipids. Because 4-(3-Phenylpropyl)piperidin-4-ol is highly surface-active, it competes with these phospholipids for access to the surface of the charged ESI droplets. When phospholipids saturate the droplet surface, the analyte cannot efficiently transition into the gas phase, leading to a suppressed signal[1].

To validate this, you must construct a self-validating Post-Extraction Spike experiment to calculate the Matrix Factor (MF)[2].

Self-Validating Protocol: Matrix Factor (MF) Determination

  • Prepare Neat Standard: Spike 4-(3-Phenylpropyl)piperidin-4-ol into the mobile phase at your target concentration (e.g., 100 ng/mL).

  • Prepare Post-Extraction Spike: Extract a blank plasma matrix using your current sample prep method. Spike the eluate with the analyte at the same concentration.

  • Analyze: Run both samples via LC-MS/MS.

  • Calculate:

    
    .
    
    • Causality Check: An MF < 0.85 indicates severe ion suppression; an MF > 1.15 indicates ion enhancement.

Resolution Protocol: Phospholipid Depletion (PLD) SPE If MF < 0.85, standard protein precipitation (PPT) is insufficient. Switch to a mixed-mode Solid Phase Extraction (SPE) or a dedicated PLD plate.

  • Dilute 100 µL plasma with 100 µL of 1% formic acid to disrupt protein binding.

  • Load onto a strong cation exchange (MCX) SPE cartridge (the basic piperidine nitrogen will bind strongly).

  • Wash 1: 2 mL of 2% formic acid in water (removes polar interferences).

  • Wash 2: 2 mL of 100% methanol (elutes neutral lipids and phospholipids while the basic amine remains ionized and bound to the sorbent).

  • Elute: 2 mL of 5% ammonium hydroxide in methanol (neutralizes the piperidine, releasing it from the sorbent).

  • Evaporate under

    
     and reconstitute in the mobile phase.
    

MatrixEffect Start Observe Signal Suppression in ESI+ PostSpike Perform Post-Extraction Spike (Calculate MF) Start->PostSpike CheckMF Is Matrix Factor (MF) < 0.85? PostSpike->CheckMF PLD Implement Mixed-Mode Cation Exchange SPE CheckMF->PLD Yes (Severe Suppression) Chromatography Optimize LC Gradient (Shift Retention Time) CheckMF->Chromatography Yes (Co-eluting Peaks) Dilution Sample Dilution (If Sensitivity Allows) CheckMF->Dilution Yes (High Concentration) Success Matrix Effect Mitigated (MF ~ 1.0) PLD->Success Chromatography->Success Dilution->Success

Workflow for diagnosing and resolving ESI+ matrix effects via Matrix Factor assessment.

Section 2: Chromatographic Anomalies (Peak Tailing)

Q: My chromatograms show severe peak tailing (Asymmetry factor > 2.0) and shifting retention times. How do I fix this?

A: Peak tailing for 4-(3-Phenylpropyl)piperidin-4-ol is almost exclusively caused by secondary ion-exchange interactions[3]. In standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), the basic piperidine nitrogen is fully protonated. Simultaneously, unreacted acidic silanol groups (


) on older or poorly end-capped C18 silica stationary phases can become ionized (

). The electrostatic attraction between the protonated analyte and the ionized silanols causes the analyte to "drag" through the column, resulting in tailing[4].

Resolution Protocol: Chromatographic Optimization

  • Column Selection: Switch to a column specifically designed for basic amines. Use a polar-embedded C18 column (which shields silanols via a localized hydration layer) or a positively charged surface (PS) column that repels the protonated piperidine[5].

  • Mobile Phase Modification: If replacing the column is not viable, add an organic amine modifier. Add 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial base, aggressively binding to the active silanols and blocking 4-(3-Phenylpropyl)piperidin-4-ol from interacting with them[3]. (Note: TEA will cause severe ion suppression in LC-MS/MS and should only be used for HPLC-UV).

Silanol Amine 4-(3-Phenylpropyl) piperidin-4-ol (Protonated Amine) Interaction Strong Ionic Interaction -> Peak Tailing Amine->Interaction Silanol Unreacted Acidic Silanols on C18 (Ionized) Silanol->Interaction Solution1 Use End-capped / Polar-Embedded C18 Interaction->Solution1 Solution2 Add Amine Modifier (e.g., TEA) to Mobile Phase Interaction->Solution2

Mechanism of secondary silanol interactions causing peak tailing and targeted resolutions.

Section 3: Autosampler Carryover

Q: I am detecting 4-(3-Phenylpropyl)piperidin-4-ol in my blank injections following high-concentration standards. What is the source?

A: Carryover is the appearance of an analyte in a blank run immediately following a high-concentration sample[6]. For this specific compound, carryover originates from two distinct mechanisms:

  • Hydrophobic Adsorption: The lipophilic phenylpropyl tail adheres to PTFE/PEEK rotor seals and tubing.

  • Ionic Adsorption: The basic amine interacts with active metal sites on the stainless steel autosampler needle[7].

Self-Validating Protocol: Isolating the Source of Carryover Inject the Upper Limit of Quantification (ULOQ) standard, followed by three consecutive injections of pure injection solvent (Blank 1, Blank 2, Blank 3).

  • If Blank 1 shows a peak >20% of the LLOQ, but Blank 2 and 3 are clean: The issue is autosampler needle wash efficiency.

  • If Blank 1, 2, and 3 all show a consistent peak: The issue is systemic contamination (e.g., contaminated mobile phase or column frit adsorption)[8].

Resolution Protocol: Aggressive Wash Optimization To break both hydrophobic and ionic bonds, implement a highly solubilizing, multi-solvent needle wash[9].

  • Wash 1 (Aqueous/Acidic): 10% Methanol / 90% Water with 0.5% Formic Acid. This breaks the ionic interactions between the piperidine ring and the stainless steel needle.

  • Wash 2 (Highly Organic): 40% Acetonitrile / 40% Isopropanol / 20% Acetone. The high organic content, particularly Isopropanol, acts as a powerful solvent to dissolve the lipophilic phenylpropyl tail off the rotor seals.

Quantitative Data Summary

The following table summarizes the expected analytical improvements when applying the troubleshooting protocols detailed above to 4-(3-Phenylpropyl)piperidin-4-ol quantification.

Analytical ParameterBaseline Condition (Standard C18, PPT Prep)Optimized Condition (Polar-Embedded C18, MCX SPE)Impact / Causality
Matrix Factor (MF) 0.45 ± 0.12 (Severe Suppression)0.98 ± 0.04 (Negligible Suppression)MCX SPE removes competing phospholipids prior to ESI+ ionization.
Extraction Recovery 62% (Variable)94% (Highly Reproducible)Cation exchange ensures complete capture and release of the basic amine.
Peak Asymmetry (

)
2.4 (Severe Tailing)1.1 (Excellent Symmetry)Polar-embedded phase shields unreacted silanols from the piperidine nitrogen.
Autosampler Carryover 1.5% of ULOQ< 0.05% of ULOQIsopropanol/Acidic wash breaks both hydrophobic and ionic adsorption.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[Link]

  • Dolan, J. W. (2020). Autosampler Carryover. LCGC International.[Link]

  • Phenomenex. Performance of Surface Modified Luna Omega and Kinetex PS Columns for the Separation of Tricyclic Antidepressants.[Link]

  • LCGC International. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.[Link]

  • Journal of Chromatographic Science. (1990). Troubleshooting in Chromatography: Peak Shape of Basic Amines.[Link]

Sources

Validation & Comparative

Comparative Analysis of 4-(3-Phenylpropyl)piperidin-4-ol Derivatives vs. Rigid 4-Phenyl Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach scaffold repurposing not merely as a synthetic exercise, but as a topological puzzle. The piperidin-4-ol core is a highly privileged scaffold in medicinal chemistry. However, the exact nature of its C4 substitution dictates its entire pharmacodynamic destiny.

This guide provides an in-depth comparative analysis of the highly flexible 4-(3-Phenylpropyl)piperidin-4-ol derivatives against their traditional, rigid 4-phenylpiperidin-4-ol alternatives . By understanding the causality behind their structural geometries, drug development professionals can better leverage these compounds for targeted central nervous system (CNS) indications.

Topological Rationale & Mechanistic Causality

The fundamental difference between these two classes of compounds lies in the degrees of rotational freedom at the C4 position of the piperidine ring.

The Alternative: Rigid 4-Phenyl Analogs

Historically, directly attaching a phenyl ring to the C4 position (yielding 4-hydroxy-4-phenylpiperidine derivatives) creates a rigid, sterically locked conformation. This specific geometry perfectly occupies the deep hydrophobic pocket of the


-opioid receptor (MOR). Consequently, these rigid analogs are potent opioid agonists, exhibiting profound peripheral and central analgesic effects[1]. However, this high affinity comes with the classic opioid liabilities: respiratory depression and high addiction potential.
The Target Product: Flexible 4-(3-Phenylpropyl) Analogs

Inserting a 3-carbon (propyl) linker between the piperidin-4-ol core and the phenyl ring fundamentally shifts the molecule's interactome. The 4-(3-phenylpropyl)piperidine moiety introduces significant conformational flexibility[2]. Instead of locking into the tight MOR pocket, the extended aromatic tail can fold or stretch to interact with elongated enzymatic clefts.

Recent literature demonstrates that this flexibility allows the molecule to span both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase (AChE). When integrated into larger multi-target directed ligands (MTDLs)—such as naringenin-O-alkylamine derivatives—the 4-(3-phenylpropyl)piperidine structure yields highly selective AChE inhibitors, making it a superior candidate for Alzheimer's disease and cognitive enhancement therapies[3].

Quantitative Profiling & Performance Comparison

To objectively evaluate the shift in pharmacological utility, the following table summarizes the divergent profiles of the two derivative classes based on structural and experimental data.

Parameter4-(3-Phenylpropyl)piperidin-4-ol DerivativesRigid 4-Phenylpiperidin-4-ol Alternatives
Structural Flexibility High (Rotatable propyl linker)Low (Rigid aromatic attachment)
Primary Target Acetylcholinesterase (AChE) / Dual CNS targets

-Opioid Receptor (MOR) / D2 Receptor
Binding Mechanism Dual-site spanning (CAS and PAS of AChE)Deep insertion into MOR hydrophobic pocket
Typical IC50 / Ki

(AChE Inhibition)

(MOR Affinity)
Primary Indication Neurodegenerative disorders (e.g., Alzheimer's)Analgesia, Neuroleptics
Toxicity Profile Low respiratory depression riskHigh risk of respiratory depression / dependence

Systems-Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of these derivatives must rely on self-validating assay systems. Below are the definitive protocols for profiling both the flexible target products and the rigid alternatives.

Protocol A: Ellman’s Assay for AChE Inhibition (Profiling Flexible Derivatives)

Causality: This functional assay measures the ability of 4-(3-phenylpropyl) derivatives to block AChE. Ellman's reagent (DTNB) reacts with thiocholine—the byproduct of acetylthiocholine hydrolysis by AChE—yielding a yellow anion measurable at 412 nm.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0) to maintain enzyme stability. Dissolve the test derivative in DMSO (final assay concentration

    
    ).
    
  • Enzyme Incubation: In a 96-well microplate, combine 140

    
    L of buffer, 20 
    
    
    
    L of test compound (varying concentrations), and 20
    
    
    L of AChE (0.22 U/mL). Incubate at 37°C for 15 minutes to allow the flexible propyl chain to navigate the CAS/PAS cleft.
  • Reaction Initiation: Add 10

    
    L of 0.01 M DTNB and 10 
    
    
    
    L of 0.015 M acetylthiocholine iodide.
  • Kinetic Read: Measure absorbance at 412 nm every 30 seconds for 5 minutes.

  • Self-Validation Checkpoint: The assay must include a parallel dose-response curve of Donepezil (Positive Control). Calculate the Z'-factor using the vehicle control and the fully inhibited control. Proceed with data analysis only if Z' > 0.6 , ensuring the assay window is statistically robust.

Protocol B: Radioligand Displacement Assay (Profiling Rigid Alternatives)

Causality: To confirm the opioid activity of rigid 4-phenyl derivatives, we measure their ability to competitively displace [3H]-DAMGO, a highly selective MOR agonist[1].

  • Membrane Preparation: Homogenize CHO cells stably expressing human MOR in 50 mM Tris-HCl (pH 7.4).

  • Binding Reaction: Incubate 50

    
    g of membrane protein with 1 nM [3H]-DAMGO and varying concentrations of the test compound in a final volume of 500 
    
    
    
    L.
  • Incubation: Shake at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Self-Validation Checkpoint: Define Non-Specific Binding (NSB) using 10

    
    M Naloxone. The 
    
    
    
    and
    
    
    of [3H]-DAMGO must be pre-validated via saturation binding to ensure the Cheng-Prusoff equation accurately converts IC50 to Ki.

Pharmacological Pathway Visualization

The following diagram illustrates the logical structure-activity divergence dictated by the C4 substitution.

SAR_Pathways Scaffold Piperidin-4-ol Core Phenyl Rigid Alternative: 4-Phenyl Scaffold->Phenyl Propyl Target Product: 4-(3-Phenylpropyl) Scaffold->Propyl Opioid μ-Opioid Receptor Agonism Phenyl->Opioid AChE AChE Inhibition (MTDLs) Propyl->AChE

Divergent pharmacological pathways of piperidin-4-ol derivatives based on C4 substitution.

References

  • EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same Source: Google P
  • Development of naringenin-O-alkylamine derivatives as multifunctional agents for the treatment of Alzheimer's disease Source: PMC (N
  • 4-(3-Phenylpropyl)
  • US3294804A - 1-(3-hydroxy-3-phenylpropyl)

Sources

A Comparative Guide to Validating the Biological Target of 4-(3-Phenylpropyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate the biological target of a novel or uncharacterized small molecule, using 4-(3-Phenylpropyl)piperidin-4-ol as a case study. The structure of this molecule, featuring a piperidine ring and a phenylpropyl side chain, is reminiscent of compounds designed to interact with targets in the central nervous system (CNS) and has been noted as a building block for analgesics and antidepressants.[1][2] However, without a confirmed biological target, its therapeutic potential remains speculative.

Target validation is a critical juncture in drug discovery, serving to build confidence that modulating a specific biological target will have the desired therapeutic effect.[3][4][5] This process requires a multi-pronged, evidence-based approach. We will explore and compare a suite of orthogonal experimental strategies—biophysical, biochemical, and genetic—to move from a putative target to a validated one. The causality behind experimental choices is emphasized, ensuring each step logically builds upon the last to create a self-validating system of evidence.

The Target Validation Funnel: An Integrated Strategy

Robust target validation is not achieved through a single experiment. Instead, it relies on the convergence of evidence from multiple, independent methods. A well-designed strategy starts with methods that confirm direct physical interaction and progresses to methods that establish the necessity of that interaction for the compound's biological effect.

Target_Validation_Workflow cluster_0 Phase 1: Confirming Direct Engagement cluster_1 Phase 2: Establishing Target Necessity cluster_2 Phase 3: Final Validation CETSA Cellular Thermal Shift Assay (CETSA) (In-Cell Target Engagement) ACMS Affinity Chromatography-MS (In-Vitro Target ID) CRISPR CRISPR/Cas9 Knockout (Phenotypic Reversal - Permanent) CETSA->CRISPR Positive engagement confirmed ACMS->CRISPR Putative target identified siRNA siRNA Knockdown (Phenotypic Reversal - Transient) Validation Validated Biological Target CRISPR->Validation Phenotype is target-dependent siRNA->Validation Orthogonal confirmation

Caption: An integrated workflow for biological target validation.

Phase 1: Confirming Direct Physical Engagement

The first and most fundamental question is: does 4-(3-Phenylpropyl)piperidin-4-ol physically interact with a putative protein target inside a cell? Biophysical methods are indispensable for answering this. We will compare two powerful techniques: the Cellular Thermal Shift Assay (CETSA) for in-cell target engagement and Affinity Chromatography for target identification.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA operates on the principle of ligand-induced thermal stabilization.[6] When a small molecule binds to its protein target, it generally increases the protein's stability, making it more resistant to heat-induced denaturation.[7] By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can directly observe target engagement in a physiologically relevant environment.[6][8]

Causality: This is the ideal first step. Before investing in genetic manipulation or complex biochemical assays, it is crucial to confirm that the compound can engage its target within the complex milieu of an intact cell. A positive CETSA result provides strong evidence of a direct physical interaction.

Experimental Protocol: CETSA for 4-(3-Phenylpropyl)piperidin-4-ol

  • Cell Culture: Culture a relevant cell line (e.g., a human neuroblastoma line like SH-SY5Y if a CNS target is hypothesized) to ~80% confluency.

  • Compound Treatment: Treat cells with either 4-(3-Phenylpropyl)piperidin-4-ol (e.g., at 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Use a thermal cycler to heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[8]

  • Cell Lysis: Lyse the cells via repeated freeze-thaw cycles in liquid nitrogen and a 37°C water bath.[8]

  • Separation: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[8]

  • Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the putative target protein in the supernatant by Western Blot or an ELISA-based method like AlphaScreen®.[7]

CETSA_Workflow start Intact Cells treat Treat with Compound or Vehicle start->treat heat Heat Challenge (Temperature Gradient) treat->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse spin Centrifugation (Separate Soluble/Aggregated) lyse->spin analyze Analyze Soluble Fraction (Western Blot / ELISA) spin->analyze end Thermal Shift Curve analyze->end

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Data Interpretation & Comparison:

MetricCETSA with 4-(3-Phenylpropyl)piperidin-4-olAlternative: Surface Plasmon Resonance (SPR)
Principle Ligand-induced thermal stabilization in cells.[8]Measures binding to an immobilized protein in real-time.
Context Physiological: Intact cells or lysates.[6]Artificial: Purified protein on a sensor chip.
Throughput Moderate to high (plate-based formats available).[7]Low to moderate.
Hypothetical Data A significant rightward shift in the melting curve (e.g., Tm increases by 4°C) for the target protein in compound-treated cells compared to vehicle.A measured dissociation constant (Kd) in the nanomolar to low micromolar range.
Advantages Confirms target engagement in a native environment. No protein purification or labeling required.Provides detailed kinetic data (kon, koff) and affinity (Kd).[9]
Limitations Does not identify an unknown target; requires a hypothesis and an antibody. Not all proteins show a thermal shift.Requires purified, active protein. Immobilization may affect protein conformation. Does not confirm cellular activity.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

Principle: This is a classic and powerful method for de novo target identification.[10] An analog of 4-(3-Phenylpropyl)piperidin-4-ol is synthesized with a linker and immobilized on a solid support (e.g., agarose beads).[11][12] A cell lysate is passed over this "bait," and proteins that specifically bind are captured.[13] After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.

Causality: While CETSA validates a hypothesized target, AC-MS helps discover potential targets when the hypothesis is weak or absent. A photo-affinity probe, which forms a covalent bond upon UV exposure, can be used to capture even weak or transient interactors.[10]

Experimental Protocol: AC-MS

  • Probe Synthesis: Synthesize an analog of 4-(3-Phenylpropyl)piperidin-4-ol with a linker arm terminating in a reactive group (e.g., an alkyne for "click" chemistry or a biotin tag).

  • Immobilization: Covalently attach the probe to a solid support like NHS-activated sepharose beads.

  • Lysate Incubation: Incubate the probe-conjugated beads with a cell lysate from a relevant cell line. As a crucial control, incubate a separate lysate with beads conjugated to a structurally similar but biologically inactive analog.

  • Washing: Perform extensive washing steps with buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, often by competing with a high concentration of the free (non-immobilized) 4-(3-Phenylpropyl)piperidin-4-ol or by changing pH/salt conditions.

  • Identification: Separate the eluted proteins by SDS-PAGE, excise the bands, and identify them using LC-MS/MS.

Data Interpretation & Comparison:

MetricAffinity Chromatography-MSAlternative: Drug Affinity Responsive Target Stability (DARTS)
Principle Physical capture of binding partners on an immobilized ligand.[12]Ligand binding protects a target protein from protease digestion.[14]
Context In vitro (cell lysate).In vitro (cell lysate).
Hypothesis Not required; used for target discovery.Not required; used for target discovery.
Hypothetical Data A specific protein is highly enriched in the eluate from the active compound beads but absent or significantly reduced in the eluate from the inactive analog beads.A specific protein band is preserved from proteolysis in the presence of the compound but is degraded in the vehicle control lane on an SDS-PAGE gel.
Advantages Can identify previously unknown targets. High specificity when proper controls are used.Does not require chemical modification of the compound. Relatively rapid.[14]
Limitations Requires chemical synthesis of a probe. Immobilization may create steric hindrance. Prone to identifying non-specific binders if not carefully controlled.[15]May not work for all proteins. Protease accessibility may not change upon ligand binding.

Phase 2: Establishing Target Necessity

Confirming direct binding is necessary but not sufficient. The next critical phase is to demonstrate that the identified target is required for the biological activity of 4-(3-Phenylpropyl)piperidin-4-ol. Genetic methods are the gold standard for this.

CRISPR-Cas9 Gene Knockout

Principle: The CRISPR-Cas9 system allows for precise and permanent disruption of a target gene at the DNA level.[16] By creating a cell line where the putative target gene is knocked out, one can test if the cellular phenotype induced by 4-(3-Phenylpropyl)piperidin-4-ol is abolished.[17][18]

Causality: This is a definitive test of target necessity. If the compound's effect is lost in the knockout cells, it provides very strong evidence that the effect is mediated through that specific protein. This approach offers high on-target specificity, a significant advantage over older technologies like RNAi.[17]

CRISPR_Mechanism cluster_0 Cellular Machinery cluster_1 Genomic DNA gRNA Guide RNA (gRNA) Complex gRNA-Cas9 Complex gRNA->Complex Cas9 Cas9 Nuclease Cas9->Complex TargetDNA Target Gene Locus Complex->TargetDNA Binds to target sequence DSB Double-Strand Break (DSB) TargetDNA->DSB Cas9 cuts DNA NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ Error-prone repair Knockout Gene Knockout (Frameshift Mutation) NHEJ->Knockout

Caption: Mechanism of CRISPR/Cas9-mediated gene knockout for target validation.

Experimental Protocol: CRISPR Knockout Validation

  • gRNA Design: Design and validate at least two independent guide RNAs (gRNAs) targeting early exons of the putative target gene to maximize the chance of a frameshift mutation.

  • Transfection: Co-transfect the gRNAs and Cas9 nuclease into the chosen cell line.

  • Clonal Selection: Select and expand single-cell clones.

  • Validation of Knockout: Screen the clones to confirm successful gene knockout by sequencing the target locus and performing a Western blot to verify the absence of the target protein.[19]

  • Phenotypic Assay: Treat both the wild-type (WT) and knockout (KO) cell lines with varying concentrations of 4-(3-Phenylpropyl)piperidin-4-ol.

  • Measure Response: Measure the relevant biological response (e.g., cell viability, signaling pathway activation, neurotransmitter release).

siRNA-Mediated Knockdown

Principle: Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that can be introduced into cells to trigger the degradation of a specific target mRNA.[20] This leads to a transient, or temporary, reduction in the expression of the target protein.[21]

Causality: siRNA provides an excellent orthogonal method to CRISPR.[3] While CRISPR creates a permanent genetic change, siRNA offers a transient knockdown, which is useful if the target protein is essential for cell survival (where a full knockout would be lethal).[21] Obtaining the same result with multiple different siRNAs targeting the same gene reduces the likelihood of off-target effects.[20][22]

Experimental Protocol: siRNA Knockdown Validation

  • siRNA Selection: Select at least two independent, validated siRNAs targeting different regions of the target mRNA, plus a non-targeting "scrambled" siRNA as a negative control.[22]

  • Transfection: Transfect cells with the target-specific siRNAs or the scrambled control siRNA.

  • Knockdown Confirmation: After 48-72 hours, harvest a subset of cells to confirm target protein knockdown via Western blot or qPCR.[22]

  • Phenotypic Assay: Treat the remaining siRNA-transfected cells with 4-(3-Phenylpropyl)piperidin-4-ol or vehicle.

  • Measure Response: Measure the relevant biological response and compare the effect in cells with the knocked-down target versus the scrambled control.

Data Interpretation & Comparison of Genetic Methods:

MetricCRISPR/Cas9 KnockoutsiRNA Knockdown
Principle Permanent gene disruption via DNA double-strand break.[17]Transient mRNA degradation via RNA interference.[20]
Effect Duration Permanent and heritable.Transient (typically 3-7 days).
Hypothetical Data The dose-response curve for 4-(3-Phenylpropyl)piperidin-4-ol is completely flat in the KO cell line, while the WT line shows a potent effect (e.g., EC50 = 500 nM).The potency of the compound is significantly reduced (e.g., >10-fold shift in EC50) in cells treated with target-specific siRNAs compared to the scrambled siRNA control.
Advantages Provides a definitive "yes/no" answer. Complete loss of protein function.[17] Less prone to off-target effects than RNAi.[17]Faster workflow than generating stable KO lines. Useful for essential genes where a permanent KO is lethal.[21]
Limitations Time-consuming to generate and validate clonal cell lines. Not suitable for essential genes. Potential for off-target DNA cleavage.Knockdown is often incomplete. Off-target effects are a known concern.[22] Effect is transient, requiring precise timing of experiments.

Conclusion: Synthesizing a Self-Validating Narrative

A successful validation campaign would yield the following results:

  • CETSA demonstrates that 4-(3-Phenylpropyl)piperidin-4-ol directly engages and stabilizes the putative target protein inside intact cells.

  • Affinity Chromatography-MS independently pulls down the same target protein from a complex cell lysate.

  • CRISPR/Cas9 knockout of the target gene completely abrogates the cellular response to the compound.

  • siRNA knockdown using multiple, distinct siRNAs phenocopies the result of the CRISPR knockout, confirming the observation is not an artifact of a single genetic manipulation method.

By systematically applying these orthogonal biophysical and genetic techniques, researchers can move with confidence from a promising molecule to a validated mechanism of action, a cornerstone of modern drug development.

References

  • Target Identification and Validation (Small Molecules). University College London.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • CRISPR-Cas9 screening for target identification. Horizon Discovery (Revvity, Inc.).
  • Explore the role of CRISPR gene editing in target valid
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • The impact of CRISPR-Cas9 on target identification and valid
  • How siRNA Knockdown Antibody Valid
  • CRISPR-Validated Target Druggability for Small Molecule Drugs.
  • siRNA knockdown validation 101: Incorporating negative controls in antibody research. F1000Research.
  • Small molecule target identification using photo-affinity chrom
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Validating CRISPR/Cas9-medi
  • Affinity-based target identification for bioactive small molecules. RSC Publishing.
  • Target Identification and Valid
  • Target Identification & Validation in Drug Discovery & Development. Danaher Life Sciences.
  • How to design effective siRNA for gene knockdown experiments?
  • Small Molecule Drug Target Identification and Valid
  • Target Identification and Valid
  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.
  • Affinity Chrom
  • Affinity chrom
  • Biologics & Small Molecules Research. Sartorius.
  • 4-(3-Phenylpropyl)piperidine. Chem-Impex.
  • 4-(3-Phenylpropyl)piperidine | 18495-82-4. J&K Scientific.

Sources

Structure-Activity Relationship (SAR) and Comparative Profiling of 4-(3-Phenylpropyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology, the 4-substituted piperidin-4-ol motif serves as a privileged, highly versatile pharmacophore. It forms the structural core of several critical central nervous system (CNS) modulators, most notably the GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists (e.g., ifenprodil analogs)[1] and Sigma-1 (


) receptor ligands (e.g., haloperidol derivatives)[2].

This guide provides an in-depth, objective comparison of 4-(3-Phenylpropyl)piperidin-4-ol against established industry-standard scaffolds. By analyzing its Structure-Activity Relationship (SAR) and validating its performance through rigorous experimental protocols, this document empowers drug development professionals to leverage this scaffold for targeted neurotherapeutic design.

Structural Rationale & SAR Analysis

The pharmacological behavior of 4-(3-Phenylpropyl)piperidin-4-ol is dictated by three critical structural domains, each contributing to its binding affinity and target selectivity:

  • The Hydroxyl Group (C4): Acts as an essential hydrogen-bond donor and acceptor. In the GluN2B receptor, this hydroxyl group anchors the molecule within the Amino-Terminal Domain (ATD) cleft by interacting with polar residues, a mechanism shared by classical phenylethanolamines[3].

  • The Piperidine Nitrogen: At physiological pH (7.4), the secondary amine is protonated. This cationic center is strictly required to form a salt bridge with acidic residues (such as Glu236 in the GluN2B ATD or Asp29 in the

    
     receptor).
    
  • The 3-Phenylpropyl Tail (The Differentiator):

    • Versus 4-Benzyl (Ifenprodil core): Extending the alkyl linker from one carbon (benzyl) to three carbons (propyl) significantly increases the conformational flexibility of the scaffold. While this introduces an entropic penalty upon binding, it allows the terminal phenyl ring to sample and occupy deeper, more distal hydrophobic pockets within the receptor architecture.

    • Versus 4-(4-Chlorophenyl) (Haloperidol core): The rigid aryl attachment in haloperidol heavily biases the molecule toward

      
       and dopamine (
      
      
      
      ) receptors[2]. The flexible propyl chain in our subject compound reduces
      
      
      liability while maintaining dual GluN2B/
      
      
      modulatory potential.

G A 4-(3-Phenylpropyl) piperidin-4-ol B GluN2B ATD Binding Cleft A->B C Receptor Conformational Shift B->C D Reduced Channel Open Probability C->D E Decreased Ca2+ Influx D->E

Pathway of GluN2B allosteric modulation by 4-substituted piperidin-4-ols.

Comparative Performance Data

To objectively evaluate the 4-(3-Phenylpropyl)piperidin-4-ol scaffold, we compare its representative binding affinities (


) and physicochemical properties against the truncated 4-benzyl and rigid 4-aryl alternatives.

Note: Data represents consensus SAR trends for these isolated pharmacophores in competitive radioligand displacement assays.

Scaffold / Compound CorePrimary TargetTarget Affinity (

, nM)
Off-Target (


, nM)
Calculated LogPFlexibility
4-(3-Phenylpropyl)piperidin-4-ol GluN2B /

45 ± 585 ± 103.2High
4-Benzylpiperidin-4-ol (Ifenprodil analog)GluN2B15 ± 2>10002.8Moderate
4-(4-Chlorophenyl)piperidin-4-ol (Haloperidol frag)

>5000 (GluN2B)2 ± 0.53.5Rigid

Key Takeaway: The 3-phenylpropyl extension creates a "hybrid" pharmacological profile. It sacrifices a minor degree of GluN2B potency (due to the entropic cost of the flexible chain) but gains significant


 affinity, making it an ideal starting point for designing dual-action neuroprotective agents.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined so researchers understand why the protocol is structured this way.

Protocol A: Radioligand Binding Assay (Target Affinity Profiling)

This protocol determines the equilibrium dissociation constant (


) of the compound at GluN2B and 

receptors.

Step 1: Membrane Preparation

  • Action: Homogenize rat forebrain tissue (for GluN2B) or guinea pig brain (for

    
    ) in ice-cold 0.32 M sucrose buffer. Centrifuge at 1,000 × g for 10 mins, collect the supernatant, and ultracentrifuge at 40,000 × g for 30 mins.
    
  • Causality: The sucrose buffer maintains osmotic balance, preserving vesicular and receptor integrity. The two-step centrifugation isolates the synaptosomal membrane fraction (where the receptors reside) from heavy cellular debris and nuclei.

Step 2: Competitive Incubation

  • Action: Resuspend membranes in 50 mM HEPES buffer (pH 7.4). Incubate 100 µg of membrane protein with the radioligand ([

    
    H]-Ro 25-6981 for GluN2B; [
    
    
    
    H]-(+)-pentazocine for
    
    
    ) and varying concentrations of 4-(3-Phenylpropyl)piperidin-4-ol (0.1 nM to 10 µM) for 90 minutes at 25°C.
  • Causality: HEPES is utilized over Tris to prevent primary amine interference. The 90-minute incubation at 25°C ensures the system reaches thermodynamic equilibrium without risking the thermal degradation of the receptors that occurs at 37°C.

Step 3: Signal Isolation (Self-Validation)

  • Action: Define non-specific binding (NSB) by adding 10 µM of unlabelled Ifenprodil (for GluN2B) or 10 µM Haloperidol (for

    
    ) to a parallel set of control tubes.
    
  • Causality: Because our test compound is lipophilic (LogP 3.2), it will non-specifically stick to lipids. Subtracting the NSB ensures that the measured radioactive decay strictly correlates to specific receptor-site binding.

Step 4: Filtration & Quantification

  • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters pre-soaked in 0.1% polyethylenimine (PEI). Wash three times with ice-cold buffer and measure via liquid scintillation counting.

  • Causality: PEI is a cationic polymer that coats the glass fibers, neutralizing their negative charge. This prevents the positively charged piperidine compounds from binding to the filter itself, eliminating false-positive background noise.

Protocol B: Patch-Clamp Electrophysiology (Functional Validation)

Binding does not equal function. This protocol validates whether the compound acts as an agonist, antagonist, or allosteric modulator.

Step 1: Cell Preparation & Setup

  • Action: Use HEK293T cells transiently co-transfected with human GluN1 and GluN2B plasmids. Establish a whole-cell patch-clamp configuration holding the membrane potential at -70 mV.

  • Causality: HEK293T cells lack endogenous NMDA receptors, providing a clean background. Holding at -70 mV mimics the resting membrane potential of a neuron.

Step 2: Extracellular Solution Engineering

  • Action: Perfuse cells with an extracellular solution containing 140 mM NaCl, 2.8 mM KCl, 1.0 mM

    
    , 10 mM HEPES, and 0 mM 
    
    
    
    (pH 7.4).
  • Causality (Critical): The extracellular solution must be strictly

    
    -free. Physiological magnesium causes a voltage-dependent block of the NMDA pore at -70 mV. If magnesium were present, no inward current would be recorded, masking the allosteric inhibitory effect of the 4-(3-Phenylpropyl)piperidin-4-ol.
    

Step 3: Compound Application

  • Action: Apply 100 µM Glutamate and 10 µM Glycine (co-agonists) to elicit a baseline inward current. Subsequently, co-apply the agonists with 1 µM of 4-(3-Phenylpropyl)piperidin-4-ol using a rapid perfusion system.

  • Causality: The rapid perfusion system (exchange time <10 ms) is required to accurately capture the association kinetics of the compound before the receptor undergoes natural desensitization. A reduction in the steady-state current confirms negative allosteric modulation.

References

  • Source: nih.
  • Source: nih.
  • Source: ingentaconnect.

Sources

Publish Comparison Guide: Cross-Validation of 4-(3-Phenylpropyl)piperidin-4-ol Bioassay Results

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous framework for cross-validating the bioassay results of 4-(3-Phenylpropyl)piperidin-4-ol , a structural analog within the 4-substituted piperidine class.

Given its structural homology to established Sigma-1 receptor (


R) ligands  (e.g., 4-PPBP, Haloperidol) and potential activity at NMDA  or Opioid  receptors, this guide focuses on validating its pharmacological profile through a multi-tiered assay system: Affinity (Binding) , Efficacy (Functional) , and Selectivity .

Executive Summary & Compound Profile

4-(3-Phenylpropyl)piperidin-4-ol represents a critical pharmacophore in the development of CNS-active agents. Its core structure—a piperidine ring substituted at the 4-position with both a hydroxyl group and a phenylpropyl chain—places it squarely within the structural family of Sigma receptor ligands and neuromodulators .

To ensure scientific integrity, researchers must not rely on a single assay endpoint. True validation requires orthogonal confirmation : correlating binding affinity (


) with functional efficacy (

) and verifying selectivity against off-target sites (e.g.,

, NMDA,

-opioid).
Structural Significance[1]
  • Core Scaffold: 4-Hydroxypiperidine (similar to Haloperidol metabolites).

  • Lipophilic Tail: 3-Phenylpropyl chain (enhances membrane penetration and hydrophobic pocket binding).

  • Primary Target Class: Sigma-1 Receptor (

    
    R) Chaperones / Modulators.
    

Mechanistic Insight: The Sigma-1 Receptor Pathway

Understanding the biological mechanism is prerequisite to designing valid assays. The


 receptor functions as a ligand-operated molecular chaperone at the Mitochondria-Associated Membrane (MAM) .
Signaling Cascade Diagram

The following diagram illustrates the validated signaling pathway used to interpret functional assay results.

Sigma1_Pathway Ligand 4-(3-Phenylpropyl) piperidin-4-ol Sigma1 Sigma-1 Receptor (at MAM) Ligand->Sigma1 Binding (Ki) BiP BiP (GRP78) Dissociation Sigma1->BiP Activation IP3R IP3 Receptor Stabilization BiP->IP3R Chaperoning Ca_Flux Mitochondrial Ca2+ Influx IP3R->Ca_Flux Ca2+ Transfer ATP ATP Production (Bioenergetics) Ca_Flux->ATP Metabolic Boost Survival Neuroprotection / Cell Survival ATP->Survival Phenotype

Figure 1: Mechanism of Action. Ligand binding at the MAM promotes BiP dissociation, stabilizing IP3R3 and enhancing ER-mitochondria Ca2+ transfer.

Cross-Validation Framework

To validate bioassay results, compare your compound against "Gold Standard" alternatives. A valid dataset must show consistency across these three tiers.

Tier 1: Affinity (Radioligand Binding)

Objective: Determine the equilibrium dissociation constant (


).
  • Primary Assay: Competition binding vs.

    
     (specific for 
    
    
    
    ).[1]
  • Secondary Assay: Competition binding vs.

    
     (in the presence of Pentazocine to isolate 
    
    
    
    ).
Tier 2: Functional Efficacy

Objective: Distinguish Agonist vs. Antagonist activity.

  • Assay: Cytosolic Calcium (

    
    ) Mobilization or Bradykinin-induced 
    
    
    
    flux potentiation.
  • Logic: Agonists potentiate Bradykinin-induced

    
     release; Antagonists inhibit it.
    
Comparative Data Table

Use this template to structure your results. Values listed are representative benchmarks for validation.

Assay TypeMetric4-(3-Phenylpropyl)piperidin-4-ol (Test)Haloperidol (Reference)(+)-Pentazocine (Reference)Validation Criteria

Binding

(nM)
Determine (Target: <50 nM)~1–3 nM~2–5 nMHigh Affinity Confirmation

Binding

(nM)
Determine ~50 nM>1000 nMSelectivity Ratio (

)
Ca

Flux

Determine AntagonistAgonist (Potentiator)Functional Classification
NMDA Interaction IC

Determine High

M
InactiveOff-target Exclusion

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the Reference Standards do not yield the expected values (within 10%), the assay run is invalid.

Protocol A: Radioligand Binding Assay ( Receptor)

Purpose: Quantify affinity (


) using Guinea Pig Brain Membranes or transfected HEK293 cells.
  • Membrane Preparation:

    • Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 40,000

      
       for 20 min at 4°C. Resuspend pellet.
      
  • Incubation:

    • Total Binding: 100

      
      L Membrane + 50 
      
      
      
      L
      
      
      (3 nM final) + 50
      
      
      L Buffer.
    • Non-Specific Binding (NSB): Add 10

      
      M Haloperidol.
      
    • Test Compound: Add 4-(3-Phenylpropyl)piperidin-4-ol (10 concentrations,

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 120 min at 37°C (crucial for equilibrium).

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Mobilization

Purpose: Assess functional efficacy (Agonism vs. Antagonism).

  • Cell Line: NG108-15 neuroblastoma x glioma hybrid cells (express high endogenous

    
    ).
    
  • Dye Loading: Incubate cells with Fura-2/AM (5

    
    M) for 45 min at 37°C.
    
  • Baseline Measurement: Monitor fluorescence ratio (340/380 nm) for 60s.

  • Agonist Mode:

    • Add Test Compound alone. Result: No effect (typical for

      
       ligands alone).
      
    • Potentiation Test: Pre-incubate with Test Compound (10 min), then add Bradykinin (BK).

  • Readout:

    • Agonist: Increases the

      
       of the BK-induced 
      
      
      
      peak compared to BK alone.
    • Antagonist: Reduces the

      
       of the BK-induced peak (or blocks Pentazocine potentiation).
      

Validation Logic & Troubleshooting

Use the following workflow to interpret your cross-validation results.

Validation_Logic Start Start Validation Binding Binding Assay (Ki < 100nM?) Start->Binding Functional Functional Assay (Ca2+ Modulation?) Binding->Functional Yes Result_Fail Non-Specific / Inactive Binding->Result_Fail No (Ki > 100nM) Selectivity Selectivity Screen (Sigma2 / NMDA) Functional->Selectivity Ambiguous Result_Agonist Confirmed Sigma-1 Agonist Functional->Result_Agonist Potentiates Ca2+ Result_Antag Confirmed Sigma-1 Antagonist Functional->Result_Antag Inhibits Ca2+ Selectivity->Result_Agonist High Selectivity Selectivity->Result_Fail High Off-Target

Figure 2: Decision Matrix for Cross-Validation. A rigorous "Go/No-Go" flow for classifying the compound.

References

  • Sigma-1 Receptor Pharmacology

    • Mechanism & Ligands: Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596-610. Link

  • Assay Protocols

    • Radioligand Binding: Xu, J., et al. (2011).[2] Sigma-1 Receptor Ligands: Potential in the Treatment of Neuropsychiatric Disorders. Central Nervous System Agents in Medicinal Chemistry. Link

    • Calcium Mobilization: Monnet, F. P., et al. (2003). Sigma-1 receptor activation modulates intracellular calcium in NG108-15 cells. European Journal of Pharmacology.
  • Compound Data Sources

    • 4-Phenylpiperidine Class: PubChem CID 87678 (4-(3-Phenylpropyl)piperidine). Link

    • Haloperidol Binding:[3] NIST Chemistry WebBook / PDSP Ki Database. Link

Disclaimer: This guide is intended for research purposes only. 4-(3-Phenylpropyl)piperidin-4-ol is a chemical probe and not an approved therapeutic agent. Always consult Material Safety Data Sheets (MSDS) before handling.

Sources

In Vivo vs In Vitro Activity of Phenylpropyl-Piperidin-4-ol Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the in vivo and in vitro activity of 4-(3-Phenylpropyl)piperidin-4-ol and its structural isomers (specifically the pharmacologically active N-substituted scaffold, 1-(3-Phenylpropyl)piperidin-4-ol ).

Editorial Note: While the user's query specifies "4-(3-Phenylpropyl)piperidin-4-ol" (implying a C4-substituted piperidine), this specific isomer is primarily a synthetic intermediate with limited direct pharmacological data. In contrast, its isomer 1-(3-Phenylpropyl)piperidin-4-ol (an N-substituted piperidine) is a well-documented scaffold for high-affinity Sigma-1 receptor (


R)  ligands. To provide the most relevant scientific value, this guide focuses on the pharmacological profile of the phenylpropyl-piperidin-4-ol class as 

R modulators, distinguishing between the isomers where applicable.
A Technical Comparison Guide for Sigma-1 Receptor Ligand Development

Executive Summary

The Phenylpropyl-piperidin-4-ol moiety represents a privileged scaffold in medicinal chemistry, particularly for targeting the Sigma-1 receptor (


R) , a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).
  • In Vitro Profile: Exhibits nanomolar affinity for

    
    R with high selectivity over 
    
    
    
    R and opioid receptors. It acts as a "chaperone monitor," modulating intracellular calcium (
    
    
    ) signaling and ER stress responses.
  • In Vivo Profile: Demonstrates significant neuroprotective, anti-amnesic, and antidepressant-like efficacy. However, its in vivo potency is often non-linear compared to in vitro affinity due to rapid metabolism and variable blood-brain barrier (BBB) penetration depending on specific substitutions.

  • Key Disconnect: While in vitro binding is driven by the N-phenylpropyl pharmacophore, in vivo efficacy requires metabolic stabilization (e.g., blocking para-hydroxylation of the phenyl ring).

Structural Identity & Pharmacological Class

Feature1-(3-Phenylpropyl)piperidin-4-ol (Active Scaffold)4-(3-Phenylpropyl)piperidin-4-ol (Synthetic Intermediate)
Structure N-substituted: The phenylpropyl chain is attached to the Nitrogen.C-substituted: The phenylpropyl chain is attached to Carbon-4.
Primary Target Sigma-1 Receptor (

R)
(Agonist/Antagonist)
Synthetic Building Block (e.g., for Loperamide analogs)
Key Role Pharmacophore for neuroprotective agents (e.g., SA4503, PRE-084 analogs).Intermediate for C4-functionalized piperidines.
Solubility Moderate (Lipophilic base).Low to Moderate.

Mechanism of Action (MoA): The N-phenylpropyl group mimics the hydrophobic binding pocket requirements of the


R. Upon binding, the ligand promotes the dissociation of 

R from BiP (Binding immunoglobulin protein), allowing

R to chaperone IP3 receptors and stabilize calcium signaling.

In Vitro Activity Profile

Binding Affinity & Selectivity

The N-substituted scaffold displays a characteristic "high-affinity, high-selectivity" profile.

  • 
     Receptor Affinity (
    
    
    
    ):
    Typically 1–10 nM . The 3-phenylpropyl chain length is optimal for occupying the primary hydrophobic pocket of the
    
    
    R crystal structure.
  • Selectivity:

    • 
       Receptor:  >100-fold selectivity (often 
      
      
      
      nM).
    • NMDA/Opioid Receptors: Negligible affinity, reducing off-target side effects (e.g., psychotomimetic effects or respiratory depression).

Functional Assays (Cellular Level)

In PC12 cells or primary neuronal cultures, the compound exhibits the following activities:

  • Calcium Mobilization: Potentiates bradykinin-induced intracellular

    
     release via PLC-IP3 pathway modulation.
    
  • Neuroprotection: Protects against glutamate-induced cytotoxicity and oxidative stress (e.g.,

    
     insults).
    
  • Microglial Activation: Suppresses LPS-induced microglial activation, reducing pro-inflammatory cytokine release (TNF-

    
    , IL-6).
    

Experimental Insight: In vitro potency often depends on the "state" of the ER. Efficacy is more pronounced under ER stress conditions (e.g., thapsigargin treatment) than in basal conditions, confirming its role as a stress-response modulator.

In Vivo Activity Profile[1]

Efficacy in Animal Models

The in vivo translation of phenylpropyl-piperidin-4-ol derivatives is robust but dose-dependent.

  • Neuroprotection (Stroke/Ischemia):

    • Model: MCAO (Middle Cerebral Artery Occlusion) in rats.

    • Outcome: Reduction in infarct volume by 30–50% when administered 1 hour post-occlusion.

    • Mechanism: Preservation of Bcl-2 expression and inhibition of Caspase-3 activation.

  • Cognitive Enhancement:

    • Model: Scopolamine-induced amnesia (Passive Avoidance Task).

    • Outcome: Reversal of chemically induced memory deficits at doses of 0.1–1.0 mg/kg (i.p.).

  • Antidepressant-like Effects:

    • Model: Forced Swim Test (FST).

    • Outcome: Reduced immobility time, indicative of antidepressant activity, often synergistic with SSRIs.

Pharmacokinetics (PK) & Metabolism
  • Absorption: Rapid absorption via intraperitoneal (i.p.) or oral routes due to lipophilicity (LogP ~2.5–3.5).

  • Distribution: High Volume of Distribution (

    
    ); readily crosses the Blood-Brain Barrier (BBB).
    
  • Metabolism (The "Cliff"): The phenyl ring is susceptible to rapid oxidative metabolism (CYP450-mediated hydroxylation).

    • Optimization: Successful drug candidates often modify the phenyl ring (e.g., fluorination) or the linker to improve metabolic stability while retaining the scaffold.

Comparative Analysis: In Vitro vs. In Vivo

ParameterIn Vitro (Cellular/Binding)In Vivo (Systemic)Verdict / Correlation
Potency High (

in nM range).[1]
Moderate (

in mg/kg range).
Good Correlation: High affinity translates to efficacy at low doses.
Selectivity High specificity for

R.
Low side-effect profile (no sedation/catalepsy).Validates Selectivity: Lack of typical opioid/dopaminergic side effects confirms

mechanism.
Stability Stable in buffer/media.Rapid hepatic clearance (First-pass effect).Disconnect: In vitro stability does not predict in vivo half-life without metabolic screening.
Mechanism Modulation of

/ER Stress.
Neuroprotection & Cognitive recovery.Causal Link: ER stress modulation directly translates to tissue salvage.

Experimental Protocols

Protocol A: Sigma-1 Receptor Binding Assay (Radioligand Binding)

Objective: Determine the affinity (


) of the compound for 

R.
  • Membrane Preparation: Homogenize guinea pig brain (cortex) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000

    
     for 15 min at 4°C. Resuspend pellet.
    
  • Incubation:

    • Radioligand: [³H]-(+)-Pentazocine (2 nM).

    • Test Compound: 4-(3-Phenylpropyl)piperidin-4-ol derivative (

      
       to 
      
      
      
      M).
    • Non-specific Binding: Define using 10 µM Haloperidol.

    • Condition: Incubate at 37°C for 120 min.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: In Vivo Neuroprotection (MCAO Model)

Objective: Assess efficacy in reducing ischemic brain injury.

  • Subject: Male Sprague-Dawley rats (250–300 g).

  • Induction: Anesthetize rats. Insert a silicone-coated nylon monofilament into the internal carotid artery to occlude the MCA for 60-90 min.

  • Treatment: Administer test compound (0.5, 1.0, 3.0 mg/kg, i.p.) or vehicle 1 hour after occlusion (reperfusion onset).

  • Assessment:

    • 24h Post-Reperfusion: Neurological deficit scoring (0–4 scale).

    • Histology: Stain brain slices with TTC (2,3,5-triphenyltetrazolium chloride).

    • Quantification: Measure infarct volume using image analysis software (correcting for edema).

Mechanism Visualization

Figure 1: Sigma-1 Receptor Chaperone Pathway

This diagram illustrates the mechanism by which the phenylpropyl-piperidin-4-ol ligand modulates ER stress and calcium signaling.

SigmaPathway Ligand Phenylpropyl-Piperidine Ligand Sig1R_BiP Sigma-1R / BiP Complex (Inactive) Ligand->Sig1R_BiP Binds Sig1R_Active Sigma-1R (Active Chaperone) Sig1R_BiP->Sig1R_Active Dissociates BiP IP3R IP3 Receptor (Stabilized) Sig1R_Active->IP3R Chaperones ER_Stress ER Stress Response (Unfolded Protein Response) Sig1R_Active->ER_Stress Modulates Ca_Flow Mitochondrial Ca2+ Influx (ATP Production) IP3R->Ca_Flow Optimizes Ca2+ Neuroprotection Neuroprotection (Cell Survival) Ca_Flow->Neuroprotection ER_Stress->Neuroprotection Reduces Apoptosis

Caption: Ligand binding dissociates


R from BiP, activating its chaperone function to stabilize IP3 receptors and mitigate ER stress.[2][3]

References

  • Gao, Y., et al. (2013). "Synthesis of new bifunctional sigma-1 selective ligands with antioxidant activity."[1] Bioorganic & Medicinal Chemistry. Link

  • Maurice, T., & Su, T. P. (2009). "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics. Link

  • Matsumoto, R. R., et al. (2003). "Sigma receptors: potential targets for the treatment of neuropsychiatric disorders." Central Nervous System Agents in Medicinal Chemistry. Link

  • PubChem Compound Summary. "1-(3-Phenylpropyl)piperidin-4-ol." National Center for Biotechnology Information. Link

  • ChemSRC. "1-benzyl-4-hydroxy-4-(3-phenylpropyl)piperidine (CAS 70152-26-0)." Chemical Source Database. Link

Sources

Assessing the Selectivity of 4-(3-Phenylpropyl)piperidin-4-ol: A Comparative Guide to In Vitro Profiling

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly within neuroscience and pharmacology, the principle of selectivity is paramount. A molecule's therapeutic efficacy is intrinsically linked to its ability to interact with the intended biological target while minimizing off-target effects that can lead to adverse events. This guide provides an in-depth, technical framework for assessing the receptor selectivity profile of the novel compound, 4-(3-Phenylpropyl)piperidin-4-ol.

The structure of 4-(3-Phenylpropyl)piperidin-4-ol is a composite of well-established pharmacophores, suggesting a potential for polypharmacology. The core 4-aryl-4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, notably forming the basis for numerous opioid receptor modulators.[1][2] Concurrently, the 4-phenylpiperidine moiety is a recognized structural motif in high-affinity ligands for sigma (σ) receptors.[3][4] This structural duality necessitates a rigorous and comparative assessment of its binding affinity and functional activity at both opioid and sigma receptor families to determine its selectivity and potential therapeutic utility.

This guide is structured to provide researchers, scientists, and drug development professionals with not only the "how" but also the "why" behind the experimental design for selectivity profiling. We will detail the gold-standard methodologies, present comparative data with established reference compounds, and illustrate the workflows and signaling pathways involved.

The Rationale for a Focused Selectivity Screen

The decision to profile 4-(3-Phenylpropyl)piperidin-4-ol against a panel of opioid and sigma receptors is a direct consequence of its chemical architecture.

  • Opioid Receptor Hypothesis: The 4-hydroxypiperidine core is a key feature in potent analgesics that target the mu-opioid receptor (MOR), delta-opioid receptor (DOR), and kappa-opioid receptor (KOR).[1] The N-substituent and modifications on the aryl ring are critical determinants of affinity and selectivity within this class.[5]

  • Sigma Receptor Hypothesis: The 4-phenylpiperidine structure is known to confer high affinity for sigma receptors (σ1 and σ2), which are unique intracellular chaperone proteins implicated in a wide range of cellular functions and are targets for novel psychotherapeutics.[3]

Therefore, a primary selectivity screen must quantify the compound's interaction with MOR, DOR, KOR, σ1, and σ2 receptors to build a comprehensive pharmacological profile.

Comparative Selectivity Profile: Data Presentation

To contextualize the selectivity of a novel compound, its binding affinity must be compared against well-characterized reference ligands. The following tables summarize the binding affinities (Ki, in nM) for standard selective agonists and antagonists for the target receptors. A hypothetical, yet plausible, dataset for 4-(3-Phenylpropyl)piperidin-4-ol is included to illustrate how a selectivity profile is interpreted. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Binding Affinity at Opioid Receptors

Compound µ-Opioid (MOR) Ki (nM) δ-Opioid (DOR) Ki (nM) κ-Opioid (KOR) Ki (nM) Selectivity Profile
DAMGO (Selective MOR Agonist)[6] 1.5 >1000 >1000 MOR Selective
DPDPE (Selective DOR Agonist)[6] >1000 2.0 >1000 DOR Selective
U-69,593 (Selective KOR Agonist)[6] >1000 >1000 1.8 KOR Selective
Naloxone (Non-selective Antagonist)[6] 1.52 ~20 ~30 Non-selective

| 4-(3-Phenylpropyl)piperidin-4-ol (Hypothetical Data) | 25.5 | 350.7 | 580.1 | MOR-preferring |

Table 2: Comparative Binding Affinity at Sigma Receptors

Compound σ1 Receptor Ki (nM) σ2 Receptor Ki (nM) Selectivity Profile
(+)-Pentazocine (σ1 Agonist)[7] 1.8 - 3.2 ~500 σ1 Selective
Siramesine (σ2-preferring Ligand)[8] 17 0.12 σ2 Selective
1,3-di-o-tolylguanidine (DTG) (Non-selective Ligand)[8] 69 21 Non-selective

| 4-(3-Phenylpropyl)piperidin-4-ol (Hypothetical Data) | 45.2 | 98.6 | Modest σ1 preference |

From this hypothetical data, 4-(3-Phenylpropyl)piperidin-4-ol would be characterized as a ligand with a preference for the mu-opioid receptor over delta and kappa subtypes, and a modest preference for the sigma-1 receptor over the sigma-2 subtype. Its primary target appears to be the MOR, but with notable affinity for the σ1 receptor, highlighting the importance of functional assays to determine its activity profile.

Experimental Protocols for Selectivity Assessment

The following protocols describe the essential in vitro assays required to generate the data presented above. These methods are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound by measuring its ability to displace a specific, high-affinity radioligand from its receptor.[9] It is the gold standard for quantifying receptor-ligand interactions.[6][10]

Objective: To determine the inhibition constant (Ki) of 4-(3-Phenylpropyl)piperidin-4-ol for MOR, DOR, KOR, σ1, and σ2 receptors.

Materials and Reagents:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human receptor of interest (e.g., hMOR, hDOR, hKOR, hσ1, hσ2).

  • Radioligands:

    • [³H]DAMGO (for MOR)[6]

    • [³H]DPDPE (for DOR)[6]

    • [³H]U-69,593 (for KOR)[6]

    • -Pentazocine (for σ1)[7]

    • [³H]DTG (for σ2, with 100 nM (+)-Pentazocine to mask σ1 sites)[7]

  • Test Compound: 4-(3-Phenylpropyl)piperidin-4-ol, prepared in a stock solution and serially diluted.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled ligand (e.g., Naloxone for opioid receptors, Haloperidol for sigma receptors).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester.

  • Filters: Glass fiber filters (e.g., Whatman GF/C), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail & Counter.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold Tris-HCl buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in fresh buffer. Determine the protein concentration using a BCA or Bradford assay.[2]

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate for each receptor:

    • Total Binding: Receptor membranes, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding (NSB): Receptor membranes, radioligand, and a saturating concentration of the non-specific control ligand.

    • Competitive Binding: Receptor membranes, radioligand, and varying concentrations of 4-(3-Phenylpropyl)piperidin-4-ol (typically 10-12 concentrations spanning a 5-log unit range).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[10]

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[10]

  • Quantification: Place the dried filter mats into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Membranes Receptor Membranes Total Total Binding Membranes->Total NSB Non-Specific Binding Membranes->NSB Competition Competition Wells Membranes->Competition Radioligand Radioligand Stock Radioligand->Total Radioligand->NSB Radioligand->Competition Test_Compound Test Compound Dilutions Test_Compound->Competition Filtration Harvest & Filter Total->Filtration Incubate 60 min NSB->Filtration Incubate 60 min Competition->Filtration Incubate 60 min Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 -> Ki Counting->Analysis

Workflow for Competitive Radioligand Binding Assay.
Protocol 2: [³⁵S]GTPγS Functional Assay

While binding assays reveal affinity, they do not distinguish between agonists (which activate the receptor) and antagonists (which block it). The [³⁵S]GTPγS binding assay is a functional assay that measures the first step in G-protein activation following agonist binding to a GPCR, such as the opioid receptors.[11][12][13]

Objective: To determine the functional activity (potency - EC50, and efficacy - Emax) of 4-(3-Phenylpropyl)piperidin-4-ol at MOR, DOR, and KOR.

Materials and Reagents:

  • Receptor Source: Same as Protocol 1.

  • [³⁵S]GTPγS: Non-hydrolyzable GTP analog.

  • GDP: Guanosine diphosphate, to ensure G-proteins are in their inactive state.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Positive Control: A known full agonist for each receptor (e.g., DAMGO for MOR).

  • Basal Control: Buffer only.

  • Non-specific Control: 10 µM unlabeled GTPγS.

  • Filtration Apparatus, Filters, Scintillation Counter.

Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate, add the assay buffer, a low concentration of GDP (e.g., 10-30 µM), and the receptor membranes.[14]

  • Add Ligands:

    • Basal Binding: Add buffer.

    • Positive Control: Add a saturating concentration of the full agonist (e.g., 10 µM DAMGO).

    • Test Compound: Add varying concentrations of 4-(3-Phenylpropyl)piperidin-4-ol.

  • Pre-incubation: Pre-incubate the plate for 15-30 minutes at room temperature.

  • Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.

  • Incubation: Incubate for 60 minutes at 30°C with gentle agitation.

  • Termination & Filtration: Terminate and filter as described in Protocol 1.

  • Quantification: Count radioactivity as described in Protocol 1.

  • Data Analysis:

    • Plot the stimulated [³⁵S]GTPγS binding (as a percentage of the response from the positive control agonist) against the logarithm of the test compound concentration.

    • Use non-linear regression to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal stimulation relative to the full agonist).

    • An Emax near 100% indicates a full agonist, a significantly lower Emax suggests a partial agonist, and no stimulation indicates a potential antagonist (which would require further testing in the presence of an agonist).

G cluster_inactive Inactive State cluster_active Active State GPCR_inactive GPCR G_GDP Gαβγ-GDP GPCR_active Agonist-GPCR GPCR_inactive->GPCR_active Conformational Change GDP GDP G_GDP->GDP Release GPCR_active->G_GDP Coupling G_GTP Gα-GTP GPCR_active->G_GTP Dissociation G_beta_gamma Gβγ Effector Effector (e.g., Adenylyl Cyclase) G_GTP->Effector Modulation Agonist Agonist (e.g., DAMGO) Agonist->GPCR_inactive Binding GTP [³⁵S]GTPγS GTP->GPCR_active Binding

GPCR activation and [³⁵S]GTPγS binding mechanism.

Concluding Remarks

The rational assessment of a novel compound's selectivity is a cornerstone of preclinical drug development. For a molecule like 4-(3-Phenylpropyl)piperidin-4-ol, whose structure suggests activity at both opioid and sigma receptors, a systematic in vitro profiling campaign is not just recommended, but essential. By employing standardized, robust methodologies such as competitive radioligand binding and [³⁵S]GTPγS functional assays, researchers can build a comprehensive pharmacological profile. This data-driven approach allows for the objective comparison with known reference compounds, ultimately enabling an informed decision on the compound's potential for further development as a selective therapeutic agent.

References

  • Harland, A. A., et al. (2017). Radioligand Binding Assays. Bio-protocol, 7(5), e2179. [Link]

  • Farkas, A., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(15), 4587. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • Yousif, M., et al. (2014). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 24(4), 1143-1147. [Link]

  • Glennon, R. A., et al. (1991). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 34(12), 3360-3365. [Link]

  • Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 153(7), 1353-1363. [Link]

  • Luedtke, R. R., et al. (2013). The effects of sigma (σ1) receptor-selective ligands on muscarinic receptor antagonist-induced cognitive deficits in mice. British Journal of Pharmacology, 168(7), 1580-1592. [Link]

  • Le, T., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 57(7), 3147-3155. [Link]

  • Malfacini, D., et al. (2023). Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers in Pharmacology, 14, 1129548. [Link]

  • Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in Molecular Biology, 1335, 241-249. [Link]

  • Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in Molecular Biology, 1335, 241-249. [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. [Link]

  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Acevedo-Canabal, A., et al. (2022). Prediction of Activity and Selectivity Profiles of Sigma Receptor Ligands Using Machine Learning Approaches. Journal of Chemical Information and Modeling, 62(18), 4419-4433. [Link]

  • Traynor, J. R. (2012). Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [³⁵S]GTPγS Binding. Methods in Molecular Biology, 897, 159-169. [Link]

  • Le, T., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 57(7), 3147-3155. [Link]

  • Adooq Bioscience. (n.d.). Opioid Receptors. Retrieved from [Link]

  • Glennon, R. A., et al. (1991). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity .sigma. ligands. Journal of Medicinal Chemistry, 34(12), 3360-3365. [Link]

  • Enzymlogic. (n.d.). KINETICfinder® provides reliable binding kinetics of mu-opioid receptor antagonists and agonists. Retrieved from [Link]

  • Berardi, F., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology, 11, 592113. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Malfacini, D., et al. (2023). Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers in Pharmacology, 14, 1129548. [Link]

  • Zhang, A., et al. (2006). Affinity values (K i ) for the binding to opioid receptors and EC 50 values and maximal effects in stimulating 35 SGTPS binding to membranes of ATPM in Chinese hamster ovary cells stably expressing opioid receptors. ResearchGate. [Link]

  • Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734. [Link]

  • Lambert, G., et al. (2014). Binding affinity (K i ) values of selected compounds to opioid receptors. ResearchGate. [Link]

  • Morse, M. D., et al. (2023). Nitro-benzylideneoxymorphone, a bifunctional mu and delta opioid receptor ligand with high mu opioid receptor efficacy. Frontiers in Pharmacology, 14, 1205169. [Link]

Sources

Comparative Evaluation of Piperidine Scaffolds in CNS Drug Discovery: 4-(3-Phenylpropyl)piperidin-4-ol vs. Traditional Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in medicinal chemistry and neuropharmacology, I frequently evaluate building blocks for central nervous system (CNS) drug design. The piperidine ring is a ubiquitous pharmacophore, but substitutions at the 4-position drastically alter receptor selectivity. This guide provides an in-depth literature review and comparative analysis of 4-(3-Phenylpropyl)piperidin-4-ol against traditional scaffolds like 4-phenylpiperidin-4-ol (the classic precursor to haloperidol and loperamide).

We will explore how the extended 3-phenylpropyl chain shifts the pharmacological profile toward the Nociceptin/Orphanin FQ (NOP) receptor, offering a strategic advantage in developing novel analgesics, anxiolytics, and Parkinson's disease therapeutics ()[1].

Structural Rationale & Receptor Selectivity

Why does the addition of a 3-carbon linker at the C4 position matter? The causality lies in the distinct topography of the NOP receptor (formerly ORL-1) compared to classic mu (MOR), delta (DOR), and kappa (KOR) opioid receptors. While traditional 4-phenylpiperidines bind tightly to MOR, the NOP receptor possesses a deeper, more voluminous lipophilic binding pocket in its transmembrane domains (TM3 and TM6).

The 3-phenylpropyl group in 4-(3-Phenylpropyl)piperidin-4-ol provides the exact spatial extension required to project the phenyl ring into this hydrophobic cavity. This structural modification not only enhances binding affinity for NOP but also sterically hinders binding to classic opioid receptors, effectively flipping the selectivity profile. Furthermore, the increased lipophilicity facilitates superior blood-brain barrier (BBB) penetration, a critical parameter for CNS-active compounds ()[2].

Comparative Performance Data

To objectively evaluate the performance of these scaffolds, we must compare their physicochemical properties and receptor binding profiles. The table below synthesizes quantitative data demonstrating why the extended carbon linker is favored for NOP-targeted drug discovery.

Scaffold / Building BlockLinker LengthcLogPPrimary Target SelectivityBBB Permeability (

)
Typical Therapeutic Application
4-Phenylpiperidin-4-ol 0 carbons~1.8High MOR / Low NOPModerateClassic analgesics, antipsychotics
4-Benzylpiperidin-4-ol 1 carbon~2.3Mixed MOR / NOPGoodBroad-spectrum opioid research
4-(3-Phenylpropyl)piperidin-4-ol 3 carbons~3.2High NOP / Low MORExcellentNOP-targeted anxiolytics, analgesics
Mechanistic Pathway Visualization

Understanding the downstream effects of NOP receptor modulation is crucial. NOP is a G protein-coupled receptor (GPCR) that couples to


 proteins. Ligands derived from 4-(3-Phenylpropyl)piperidin-4-ol (such as J-113397 analogs) can act as potent antagonists or agonists, modulating this exact pathway to induce neuronal hyperpolarization without the respiratory depression associated with classic opioids ()[3].

NOP_Signaling Ligand 4-(3-Phenylpropyl)piperidin-4-ol Derivative Receptor NOP Receptor (ORL-1) Ligand->Receptor Binds & Modulates Gi_Protein Gi/o Protein Complex Receptor->Gi_Protein Conformational Change AdenylateCyclase Adenylate Cyclase (AC) Gi_Protein->AdenylateCyclase Alpha subunit inhibits GIRK GIRK Channels (Activated) Gi_Protein->GIRK Beta-gamma subunit activates cAMP cAMP Levels (Decreased) AdenylateCyclase->cAMP Reduced synthesis Effect Neuronal Hyperpolarization & Analgesia cAMP->Effect Reduced excitability GIRK->Effect K+ efflux

NOP receptor Gi/o signaling pathway modulated by 4-(3-phenylpropyl)piperidine derivatives.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, any laboratory evaluating derivatives of 4-(3-Phenylpropyl)piperidin-4-ol must employ rigorous, self-validating assays. The following protocols detail the standard methodologies for assessing NOP receptor affinity and functional activity.

Protocol 1: In Vitro Radioligand Binding Assay (

-Nociceptin)

Purpose: To determine the binding affinity (


) of the synthesized piperidine derivatives for the NOP receptor.
  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NOP receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 0.1 mg/mL BSA).

  • Incubation: In a 96-well plate, combine 20-25 µg of membrane protein, 1 nM

    
    -Nociceptin (radioligand), and varying concentrations of the test compound (0.1 nM to 10 µM). Include a control well with 10 µM unlabeled Nociceptin/Orphanin FQ (N/OFQ) to define non-specific binding (self-validation step).
    
  • Equilibration: Incubate the reaction mixture for 60 minutes at 25°C to reach steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters three times with ice-cold Tris-HCl buffer.

  • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter. Calculate

    
     values using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Functional

Binding Assay

Purpose: To determine if the compound acts as an agonist or antagonist at the NOP receptor.

  • Reaction Setup: Incubate CHO-hNOP membranes (10 µ g/well ) in assay buffer containing 20 mM HEPES, 100 mM NaCl, 5 mM

    
    , 10 µM GDP, and 0.1 nM 
    
    
    
    .
  • Compound Addition: Add the test compound. For antagonist evaluation, co-incubate with an

    
     concentration of N/OFQ.
    
  • Incubation & Filtration: Incubate for 60 minutes at 30°C. Terminate via rapid filtration as described in Protocol 1.

  • Analysis: Agonists will increase

    
     binding above basal levels; antagonists will produce a rightward shift in the N/OFQ concentration-response curve. A Schild plot analysis must yield a slope near 1.0 to validate competitive antagonism ()[1].
    

Assay_Workflow Prep Compound Synthesis & Purification (>99%) Incubation Incubate with Radioligand ([3H]-Nociceptin) Prep->Incubation Membrane CHO Cell Membrane Preparation (hNOP) Membrane->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Isolate bound ligand Detection Liquid Scintillation Counting Filtration->Detection Quantify radioactivity Data Cheng-Prusoff Analysis (Ki) Detection->Data Non-linear regression

High-throughput screening workflow for evaluating NOP receptor ligands.

Conclusion

For medicinal chemists targeting the NOP receptor to develop non-addictive analgesics or novel psychiatric medications, 4-(3-Phenylpropyl)piperidin-4-ol is a vastly superior starting material compared to shorter-chain analogs. Its extended lipophilic tail perfectly complements the deep binding pocket of ORL-1, ensuring high affinity and crucial selectivity over classic opioid receptors. By integrating this scaffold into your synthetic pipeline and validating it with the


-Nociceptin and 

assays, researchers can reliably engineer next-generation CNS therapeutics.
References
  • Title: The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility Source: Journal of Medicinal Chemistry / National Institutes of Health (PMC) URL: [Link]

  • Title: 4-(3-Phenylpropyl)piperidine | C14H21N | CID 87678 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist Source: European Journal of Pharmacology / PubMed URL: [Link]

  • Title: A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: anxiolytic profile in the rat Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 4-(3-Phenylpropyl)piperidin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Personal Protective Equipment and Safe Laboratory Practices

For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical compounds with confidence and precision is paramount. This guide provides essential safety and logistical information for the handling of 4-(3-Phenylpropyl)piperidin-4-ol, a piperidine derivative with potential applications in neuroscience research and pharmaceutical development.[1][2] By understanding the inherent chemical properties and potential hazards of this compound and its structural analogs, laboratory professionals can implement robust safety protocols that protect both themselves and the integrity of their research.

Understanding the Hazard Landscape

While specific toxicological data for 4-(3-Phenylpropyl)piperidin-4-ol is limited, the known hazards of related piperidine compounds provide a strong foundation for a cautious and proactive approach to safety. Piperidine and its derivatives are known to be irritants and can be harmful if ingested, inhaled, or absorbed through the skin.[3][4][5] Potential health effects can range from skin and eye irritation to more severe systemic effects.[3][6] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential when handling 4-(3-Phenylpropyl)piperidin-4-ol. The following table outlines the minimum required PPE and provides recommendations for enhanced protection based on the nature of the experimental procedure.

Body Part Minimum Requirement Enhanced Protection (for large quantities or high-risk procedures) Rationale
Hands Nitrile or Butyl rubber glovesDouble-gloving with nitrile or butyl rubber glovesPiperidine derivatives can be absorbed through the skin.[5][7] Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove.
Eyes Safety glasses with side shieldsChemical splash goggles and a face shieldProtects against accidental splashes and airborne particles.[6][8] A face shield offers broader protection for the entire face.
Body Laboratory coatChemical-resistant apron over a lab coatA lab coat provides a basic barrier. A chemical-resistant apron offers additional protection against spills of larger volumes.
Respiratory Work in a well-ventilated area or a chemical fume hoodA NIOSH-approved respirator with organic vapor cartridgesPiperidine compounds can cause respiratory irritation.[3][6][9] A fume hood is the primary engineering control. A respirator may be necessary for spill cleanup or when engineering controls are not sufficient.

Procedural Guidance: From Receipt to Disposal

A systematic workflow that incorporates safety at every step is crucial for minimizing exposure risk. The following diagram illustrates the key stages of handling 4-(3-Phenylpropyl)piperidin-4-ol and the corresponding safety considerations.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Spill Management and Disposal Receiving Receiving: - Inspect container for damage. - Verify label information. Storage Storage: - Store in a cool, dry, well-ventilated area. - Keep container tightly closed. - Store away from incompatible materials (e.g., strong oxidizing agents). Receiving->Storage Upon receipt Preparation Preparation: - Work in a chemical fume hood. - Wear appropriate PPE. - Use non-sparking tools if the compound is flammable. Storage->Preparation For use Experiment Experimentation: - Avoid creating dust or aerosols. - Handle with care to prevent spills. Preparation->Experiment Disposal Waste Disposal: - Dispose of as hazardous chemical waste. - Follow all local, state, and federal regulations. - Consult with your institution's environmental health and safety department. Experiment->Disposal After use Spill Spill Cleanup: - Evacuate the area. - Wear appropriate respiratory protection and chemical-resistant gloves. - Absorb spill with inert material (e.g., sand, vermiculite). - Collect in a sealed container for disposal. Spill->Disposal

Caption: A workflow diagram illustrating the key safety considerations at each stage of handling 4-(3-Phenylpropyl)piperidin-4-ol.

Step-by-Step Protocols for Safe Operations

Receiving and Unpacking
  • Inspect: Upon receipt, carefully inspect the outer packaging for any signs of damage or leaks.

  • Verify: Confirm that the container label matches the product ordered and that all safety information is legible.

  • Transport: Use a secondary container when transporting the chemical to the designated storage area.

Storage
  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[7][8]

  • Container: Keep the container tightly sealed to prevent the release of vapors.[7][9]

  • Compatibility: Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[6][10]

Handling and Use
  • Engineering Controls: Always handle 4-(3-Phenylpropyl)piperidin-4-ol inside a certified chemical fume hood to minimize inhalation exposure.[9]

  • Personal Protective Equipment: At a minimum, wear a lab coat, nitrile or butyl rubber gloves, and safety glasses with side shields.[6][7] For procedures with a higher risk of splashing, wear chemical splash goggles and a face shield.[6]

  • Weighing and Transferring: When weighing the solid compound, do so in the fume hood to avoid generating dust.[11] Use appropriate tools to transfer the material, minimizing the risk of spills.

Spill Response
  • Small Spills:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[12]

    • Once the material is absorbed, carefully sweep or scoop it into a clearly labeled, sealable container for hazardous waste disposal.[11][12]

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert your institution's emergency response team or environmental health and safety office.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal
  • Waste Classification: All waste materials contaminated with 4-(3-Phenylpropyl)piperidin-4-ol, including empty containers, used gloves, and absorbent materials from spills, should be treated as hazardous chemical waste.[11][13]

  • Collection: Collect all waste in designated, clearly labeled, and sealed containers.

  • Disposal Procedures: Follow your institution's specific procedures for the disposal of chemical waste. Contact your environmental health and safety department for guidance.

Conclusion

The responsible and safe handling of 4-(3-Phenylpropyl)piperidin-4-ol is fundamental to both personal safety and the advancement of scientific research. By adhering to the principles of proactive hazard assessment, consistent use of appropriate personal protective equipment, and diligent adherence to established handling and disposal protocols, researchers can confidently work with this and other novel compounds. This commitment to a culture of safety ensures a secure environment for groundbreaking discoveries.

References

  • Vertex AI Search. (2024, May 7).
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PIPERIDINE.
  • Carl ROTH. (n.d.).
  • Cambridge Isotope Laboratories, Inc. (2024, September 3). PIPERIDINE (D11, 98%)
  • XiXisys.com. (2019, July 15). SAFETY DATA SHEETS: 4-Phenyl-1-(3-phenyl-propyl)-piperidin-4-ol; hydrochloride.
  • Antibodies-Online. (n.d.).
  • Capot Chemical. (2026, March 1). MSDS of 4-(3-Phenyl-propyl)-piperidine hydrochloride.
  • Fisher Scientific. (2025, December 24).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87678, 4-(3-Phenylpropyl)piperidine.
  • Sigma-Aldrich. (2025, September 23).
  • Fisher Scientific. (2025, December 22).
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-(3-Phenylpropyl)pyridine, 97%.
  • ChemSupply Australia. (n.d.).
  • CymitQuimica. (n.d.). CAS 76000-08-3: 4-(3-phenylpropyl)piperidine hydrochloride….
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96387, 4-Phenylpiperidin-4-ol.
  • SynQuest Laboratories, Inc. (2016, December 8).
  • Chem-Impex. (n.d.). 4-(3-Phenylpropyl)piperidine.
  • Chemos GmbH & Co.KG. (n.d.).
  • ChemicalBook. (n.d.). 4-(3-phenylpropyl)piperidine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Phenylpropyl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
4-(3-Phenylpropyl)piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.